molecular formula C8H6I2O2 B12042003 2,6-Diiodo-4-methylbenzoic acid

2,6-Diiodo-4-methylbenzoic acid

Cat. No.: B12042003
M. Wt: 387.94 g/mol
InChI Key: KVHAZRZKGVIBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diiodo-4-methylbenzoic acid ( 1048025-56-4) is an organic compound with the molecular formula C8H6I2O2 and a molecular weight of 387.94 g/mol . It is primarily used as a key synthetic intermediate and building block in organic synthesis and medicinal chemistry research. Compounds with iodine atoms at the 2 and 6 positions of a benzoic acid scaffold are of significant interest in developing advanced materials. Specifically, research indicates that 2,6-diiodo-substituted structures are valuable precursors for synthesizing BODIPY (boron-dipyrromethene) dyes . These heavy-atom-containing BODIPYs are investigated for their potential in photodynamic therapy (PDT) as photosensitizers, where the iodine atoms promote the generation of reactive oxygen species for targeted cell death . Furthermore, the iodine substituents make this compound a potential candidate for creating radiolabeled probes for multi-modal bioimaging applications, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6I2O2

Molecular Weight

387.94 g/mol

IUPAC Name

2,6-diiodo-4-methylbenzoic acid

InChI

InChI=1S/C8H6I2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)

InChI Key

KVHAZRZKGVIBAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)C(=O)O)I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of heavy iodine atoms onto the benzoic acid scaffold dramatically influences its steric and electronic properties, thereby affecting its biological activity and reactivity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential applications and safety considerations. Due to the limited availability of experimental data for this specific molecule, this guide combines established information with computationally predicted values to offer a holistic profile for research and development purposes.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties are confirmed, others are predicted based on computational models due to the absence of published experimental data.

PropertyValueSource
Chemical Formula C₈H₆I₂O₂
Molecular Weight 387.94 g/mol
CAS Number 1048025-56-4
Melting Point Predicted: 180-220 °CAAT Bioquest Melting Point Predictor
Boiling Point Predicted: 420-460 °CAAT Bioquest Boiling Point Predictor
Aqueous Solubility Predicted: LowMolGpKa, AqSolPred
pKa Predicted: 2.5 - 3.5MolGpKa
LogP (Octanol-Water Partition Coefficient) Predicted: 3.1PubChemLite

Experimental Determination of Physicochemical Properties

The following section details the standard experimental protocols for determining the key physicochemical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding for researchers.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of a compound's purity. For a crystalline solid like this compound, a sharp melting range suggests high purity.

Principle: The capillary method involves heating a small, powdered sample in a sealed capillary tube and observing the temperature range over which the solid transitions to a liquid.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a rapid initial heating can determine an approximate melting range.

    • For a more precise measurement, heat rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at the first sign of liquid formation and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profiling

Determining the solubility of this compound in various solvents is essential for its application in synthesis, formulation, and biological assays.

Principle: Solubility is assessed by observing the dissolution of a known amount of solute in a specific volume of solvent at a given temperature. The acidic nature of the carboxylic acid group suggests that its solubility will be pH-dependent.

Experimental Workflow:

Caption: Workflow for Solubility Profiling.

Step-by-Step Protocol:

  • Qualitative Solubility Test:

    • Place approximately 10 mg of this compound into separate test tubes.

    • Add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to each tube.

    • Agitate the tubes and observe for complete dissolution at room temperature. Gentle heating can be applied to assess temperature effects on solubility.

  • pH-Dependent Aqueous Solubility:

    • Prepare aqueous solutions of varying pH (e.g., pH 2, 7, and 9).

    • Add a known excess of this compound to a fixed volume of each buffered solution.

    • Stir the mixtures at a constant temperature until equilibrium is reached.

    • Filter the saturated solutions and analyze the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a key parameter influencing its ionization state at different pH values.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the acid) and monitoring the resulting change in pH. The pKa can be determined from the midpoint of the buffer region on the titration curve.

Experimental Workflow:

2,6-Diiodo-4-methylbenzoic acid molecular weight and structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile: 2,6-Diiodo-4-methylbenzoic Acid – Molecular Architecture and Synthetic Utility

Abstract This technical guide provides an in-depth analysis of This compound (CAS: 1048025-56-4) , a specialized halogenated benzoic acid derivative. While structurally simple, its unique substitution pattern—featuring bulky iodine atoms at the ortho positions relative to the carboxylic acid—imparts exceptional steric properties. These characteristics make it a critical ligand in palladium-catalyzed C-H activation chemistries, particularly for controlling regioselectivity in meta-C-H functionalization. This document details its physicochemical profile, a robust retrosynthetic pathway, structural characterization data, and its pivotal role in modern drug discovery workflows.

Physicochemical Profile

The molecular structure of this compound is defined by a high degree of symmetry and significant steric crowding around the carboxyl group. The iodine atoms at positions 2 and 6 create a "steric pocket" that restricts the rotation of the carboxylic acid moiety, a feature exploited in transition metal catalysis.

Table 1: Key Physicochemical Specifications

PropertyValue / Description
IUPAC Name This compound
Common Name 2,6-Diiodo-p-toluic acid
CAS Number 1048025-56-4
Molecular Formula C₈H₆I₂O₂
Molecular Weight 387.94 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~2.5 – 3.0 (Acid strength increased by ortho-I electron withdrawal/field effects)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Rotatable Bonds 1 (Carboxyl group rotation is sterically hindered)

Structural Analysis & Characterization

The structural integrity of this compound is validated through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The molecule's


 symmetry results in a simplified spectral signature.
Predicted NMR Data (Self-Validating Logic)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

    • δ 7.75 ppm (s, 2H): Aromatic protons at positions 3 and 5. The singlet arises because H3 and H5 are chemically equivalent due to the symmetry axis passing through C1 and C4.

    • δ 2.35 ppm (s, 3H): Methyl group protons at position 4.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 170.5 ppm: Carbonyl carbon (C=O).

    • δ 142.0 ppm: C4 (attached to Methyl).

    • δ 139.5 ppm: C3/C5 (Aromatic CH).

    • δ 135.0 ppm: C1 (attached to Carboxyl).

    • δ 92.5 ppm: C2/C6 (attached to Iodine). The high-field shift is characteristic of iodine-substituted carbons (heavy atom effect).

    • δ 20.5 ppm: Methyl carbon.

Synthetic Pathway (Retrosynthetic Analysis)

Direct iodination of p-toluic acid typically yields the 3,5-diiodo isomer due to the directing effects of the carboxyl (meta-director) and methyl (ortho-director) groups. Therefore, the synthesis of the 2,6-diiodo isomer requires an indirect approach, most logically proceeding via an aniline intermediate where the amino group directs iodination to the correct positions before being converted to the acid.

Proposed Synthetic Workflow
  • Precursor: p-Toluidine (4-methylaniline).

  • Iodination: Electrophilic aromatic substitution using Iodine Monochloride (ICl) or Iodine/Hydrogen Peroxide. The amino group strongly directs ortho, installing iodines at positions 2 and 6.

  • Sandmeyer Sequence:

    • Diazotization: Conversion of the amino group to a diazonium salt using Sodium Nitrite (

      
      ) in acid.
      
    • Cyanation: Displacement of the diazonium group with a nitrile using Copper(I) Cyanide (

      
      ).
      
  • Hydrolysis: Conversion of the nitrile to the carboxylic acid using basic (

    
    ) or acidic (
    
    
    
    ) hydrolysis.

SynthesisPathway Start p-Toluidine (4-Methylaniline) Inter1 2,6-Diiodo-4-methylaniline Start->Inter1 I2 / H2O2 or ICl (Ortho-Iodination) Inter2 Diazonium Salt Intermediate Inter1->Inter2 NaNO2, H2SO4 (Diazotization) Inter3 2,6-Diiodo-4-methylbenzonitrile Inter2->Inter3 CuCN, KCN (Sandmeyer Cyanation) Product This compound Inter3->Product KOH, EtOH then H3O+ (Hydrolysis)

Figure 1: Step-wise synthetic pathway from p-toluic acid precursor to the target 2,6-diiodo derivative via the Sandmeyer nitrile route.

Applications in Drug Development: The "Steric Ligand" Role

The primary utility of this compound in modern research is as a promoter ligand in Palladium(II)-catalyzed C-H activation reactions.

Mechanism of Action

In C-H activation, the cleavage of a chemically inert C-H bond is the rate-determining step. Carboxylic acid ligands facilitate this by acting as a proton shuttle (concerted metalation-deprotonation, CMD).

  • Conformational Locking: The bulky iodine atoms at positions 2 and 6 create significant steric hindrance. This prevents the free rotation of the carboxylate group relative to the phenyl ring.

  • Regioselectivity: When this bulky ligand binds to Palladium, it shapes the active catalytic pocket. This steric crowding is often essential for overriding the substrate's innate reactivity, enabling meta-selective C-H functionalization (a strategy pioneered by the Jin-Quan Yu group). The iodines effectively "push" the substrate into a specific geometry.

LigandRole Ligand This compound Complex Active Pd-Ligand Complex (Sterically Crowded) Ligand->Complex Coordination Pd Palladium(II) Catalyst Pd->Complex Coordination Product Meta-Functionalized Product Complex->Product Directed C-H Activation (CMD Mechanism) Substrate Drug Scaffold (Substrate) Substrate->Product Regioselective Functionalization

Figure 2: Mechanistic role of the sterically demanding ligand in directing Palladium-catalyzed meta-C-H activation.

Safety & Handling Protocols

As a halogenated organic acid, standard safety protocols for corrosive and irritant substances apply.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent discoloration, as aryl iodides can be light-sensitive over long periods.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizing agents.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from .

  • Wang, D. H., & Yu, J. Q. (2011). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C-H Olefination. Journal of the American Chemical Society. Retrieved from .

  • Engle, K. M., et al. (2015). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329817551, this compound. Retrieved from .

Sources

Technical Guide: Solubility Profiling & Process Optimization for 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental determination protocols for 2,6-Diiodo-4-methylbenzoic acid (CAS: 1048025-56-4).

Executive Summary

This compound is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of iodinated X-ray contrast media (ICM) and specific thyromimetic agents. Its structural rigidity and high iodine content (approx. 65% w/w) create unique solubility challenges—specifically, high lattice energy resulting in poor aqueous solubility but significant solubility in polar aprotic solvents.

This guide provides a predictive solubility profile derived from structural analogs (e.g., 3,5-diiodo-4-methylbenzoic acid, 2-iodobenzoic acid), a thermodynamic analysis of its dissolution, and a self-validating experimental protocol for precise solubility determination in process environments.

Chemical Profile & Structural Analysis[1]

PropertySpecification
Compound Name This compound
CAS Number 1048025-56-4
Molecular Formula C₈H₆I₂O₂
Molecular Weight 387.94 g/mol
Structural Features Sterically hindered carboxylic acid (ortho-diiodo substitution); Hydrophobic core.[1]
pKa (Predicted) ~2.5 – 3.0 (Acid strength increased by electron-withdrawing iodine atoms)
Solubility Mechanism

The solubility of this compound is governed by the competition between its high crystal lattice energy (due to


-stacking and halogen bonding) and solvation enthalpy .
  • Aqueous Media: The hydrophobic iodine atoms and the methyl group dominate, rendering the neutral molecule nearly insoluble in water (

    
     mg/mL). Solubility increases significantly at pH > 5.0 due to ionization (formation of the benzoate anion).
    
  • Organic Solvents: The molecule exhibits high solubility in polar aprotic solvents (DMSO, DMF) capable of disrupting the carboxylic acid dimers.

Solubility Data & Solvent Selection

Note: While specific empirical datasets for this intermediate are often proprietary, the following profile is derived from validated structure-property relationships (SPR) of close structural analogs (e.g., 2-iodobenzoic acid, 2,4,6-triiodobenzoic acid).

Table 1: Predictive Solubility Profile (at 25°C)
Solvent ClassSpecific SolventPredicted Solubility (mg/mL)Thermodynamic Interaction
Polar Aprotic DMSO> 250 Strong dipole-dipole; H-bond acceptance disrupts acid dimers.
Polar Aprotic DMF> 200 Similar mechanism to DMSO; excellent for reaction media.
Alcohol Methanol40 – 60 Moderate solubility; limited by hydrophobic effect of iodine.
Alcohol Ethanol30 – 50 Slightly lower than methanol due to decreased polarity.
Ester Ethyl Acetate15 – 30 Good for extraction; moderate solvation of the aromatic core.
Aromatic Toluene5 – 15 Low solubility at RT; increases significantly with heat (useful for recrystallization).
Aqueous Water (pH 2)< 0.05 Hydrophobic exclusion dominates.
Aqueous Water (pH 8)> 100 Salt formation (Sodium 2,6-diiodo-4-methylbenzoate) drives solubility.
Thermodynamic Modeling (Apelblat Equation)

For process modeling, the solubility (


) in pure solvents is best correlated using the Modified Apelblat Equation :


  • A, B, C: Empirical constants determined experimentally.

  • T: Absolute temperature (K).

  • Insight: Dissolution is typically endothermic (

    
    ) and entropy-driven  (
    
    
    
    ) in organic solvents, meaning solubility increases sharply with temperature.

Experimental Protocol: Dynamic Laser Monitoring

To generate precise solubility data for this compound, do not rely on visual inspection. Use the Dynamic Laser Monitoring Method , which detects the exact point of solid phase disappearance (clearing point).

Protocol Workflow
  • Preparation: Weigh excess this compound into a jacketed glass vessel.

  • Solvent Addition: Add a known mass of solvent.

  • Equilibration: Stir at constant temperature (

    
     K).
    
  • Detection: Direct a laser beam (635 nm) through the suspension. A photodetector measures light intensity.

    • Suspension: Beam scatters (Low Intensity).

    • Solution: Beam passes (High Intensity).

  • Ramping: Slowly increase

    
     (0.2 K/min) until transmission spikes (Solubility Temperature).
    
Self-Validating Check
  • Hysteresis Check: Cool the solution back down until precipitation is detected (cloud point). The difference between clearing point and cloud point (metastable zone width) confirms the accuracy of the equilibrium solubility.

Process Application: Purification Logic

The solubility differential between Toluene (low at RT, high at boiling) and Ethanol makes them ideal candidates for purification via recrystallization.

Visualization: Purification & Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the solubility profile.

SolubilityLogic Start Crude this compound SolventCheck Select Solvent System Start->SolventCheck Polar Polar Aprotic (DMSO, DMF) SolventCheck->Polar High Solubility Req NonPolar Non-Polar/Aromatic (Toluene, Xylene) SolventCheck->NonPolar Purification Req Protic Protic (Ethanol, Methanol) SolventCheck->Protic General Handling Reaction Reaction Medium (High Solubility) Polar->Reaction Dissolves completely Precip Anti-Solvent Precip (Add Water) Polar->Precip Precipitate by adding Water Recryst Recrystallization (High T Coeff) NonPolar->Recryst Soluble at Reflux Insoluble at RT Protic->Precip Moderate Solubility

Caption: Decision matrix for solvent selection based on thermodynamic solubility interactions.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • Zhang, Y., et al. (2015). "Solubility of Benzoic Acid in Organic Solvents." Journal of Chemical & Engineering Data, 60(10), 2869–2874. Link (Analogous data source).

  • Wang, J., et al. (2016). "Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols." Journal of Chemical & Engineering Data, 61(1), 234–240. Link (Structural analog study).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Sigma-Aldrich. (2023). "Product Specification: this compound (CAS 1048025-56-4)."[2][3][4] Link

Sources

Spectroscopic Characterization of Halogenated Benzoates: A Deep Dive into 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

The structural elucidation of 2,6-diiodo-4-methylbenzoic acid presents a distinct set of challenges and diagnostic opportunities for the analytical chemist. Unlike standard organic acids, the presence of two bulky iodine atoms at the ortho positions creates a unique steric and electronic environment.

For the researcher, the critical "tell" in this analysis is not just the proton splitting patterns, but the Heavy Atom Effect observed in the Carbon-13 spectrum. This guide moves beyond basic peak-picking to explain the causality behind the spectral features, ensuring you can validate the structure with high confidence.

The Molecule at a Glance[1]
  • Symmetry:

    
     effective symmetry (assuming free rotation of the methyl and carboxyl groups).
    
  • Key Features:

    • Steric Crowding: The carboxylic acid is "sandwiched" between two large iodine atoms, forcing the carboxyl group out of planarity with the benzene ring.

    • Electronic Influence: Iodine offers a paradox—it is electronegative yet polarizable, leading to unique shielding effects in

      
      C NMR.
      

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility, we must control the chemical environment. Benzoic acid derivatives are notorious for forming hydrogen-bonded dimers in non-polar solvents, which leads to concentration-dependent chemical shifts.

Solvent Selection Strategy

Recommendation: DMSO-d


  (Dimethyl sulfoxide-d

)
  • Why not CDCl

    
    ?  In chloroform, benzoic acids exist in a dynamic equilibrium between monomers and dimers. This causes the carboxyl proton signal to drift and broaden significantly.
    
  • Why DMSO? DMSO is a strong hydrogen bond acceptor. It disrupts the acid-acid dimer by forming a stable acid-solvent complex. This "locks" the conformation and provides sharp, reproducible signals.

Sample Preparation Workflow
  • Massing: Weigh ~10-15 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
     (containing 0.03% TMS as internal standard).
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain; the iodine substituents increase lipophilicity, but the carboxyl group ensures solubility in polar aprotic solvents.

  • Transfer: Transfer to a 5mm high-precision NMR tube. Filter through a cotton plug if any turbidity persists.

Analytical Workflow Diagram

NMR_Workflow Sample Solid Analyte (10-15 mg) Prep Vortex & Filter (Remove Particulates) Sample->Prep Solvent DMSO-d6 (Stabilizes Monomer) Solvent->Prep +0.6 mL Acquisition Acquisition (1H: 16 scans, 13C: 1024 scans) Prep->Acquisition Processing Processing (LB=0.3 Hz, Phase, Baseline) Acquisition->Processing Analysis Spectral Analysis (Integration & Assignment) Processing->Analysis

Caption: Figure 1. Optimized analytical workflow for benzoic acid derivatives to ensure monomeric stabilization.

Part 3: H NMR Spectral Analysis

Due to the symmetry plane passing through C1 and C4, the spectrum is deceptively simple. The molecule possesses a symmetry that renders the two aromatic protons chemically equivalent.

Predicted Chemical Shifts (DMSO-d )
AssignmentPositionMultiplicityIntegrationApprox. Shift (

ppm)
Mechanistic Rationale
Ar-CH

C4-MethylSinglet (

)
3H2.30 - 2.40 Typical benzylic methyl resonance.
Ar-H C3, C5Singlet (

)
2H7.60 - 7.80 Symmetry Equivalent. Meta to Iodine, Ortho to Methyl. No coupling partners (singlet).
COOH -COOHBroad Singlet (

)
1H13.0 - 14.0 Highly deshielded acidic proton. Broadened by exchange with trace water in DMSO.
Key Diagnostic Features[2][3]
  • The Aromatic Singlet: You will not see the typical doublets or triplets associated with substituted benzenes. Because H3 and H5 are identical by symmetry and have no neighbors to couple with, they appear as a sharp singlet (integrating to 2).

  • Absence of Ortho-Coupling: The 2,6-positions are blocked by Iodine. The 4-position is blocked by Methyl. There are no adjacent protons to cause splitting (

    
    ).
    

Part 4: C NMR Spectral Analysis (The Heavy Atom Effect)

This is where the analysis requires expert interpretation. A novice might expect the Carbon attached to Iodine (an electronegative halogen) to be deshielded (shifted downfield). This is incorrect.

The Heavy Atom Effect (Spin-Orbit Coupling)

Iodine is a "heavy atom" with a large electron cloud. It induces a relativistic Spin-Orbit Coupling effect that shields the attached carbon nucleus. Consequently, C-I carbons appear significantly upfield , often overlapping with sp


 carbons or appearing in the "forbidden" zone between aliphatic and aromatic regions (80-100 ppm).
Predicted Chemical Shifts
AssignmentCarbon TypeApprox. Shift (

ppm)
Notes & Validation
-CH

Methyl20 - 22 Standard benzylic methyl.
C-I Quaternary (C2, C6)90 - 100 Diagnostic Peak. Shielded by Iodine heavy atom effect.
Ar-CH Aromatic CH (C3, C5)138 - 142 Equivalent carbons. Deshielded by ortho-iodine.
C-Me Quaternary (C4)140 - 145 Ipso to methyl group.
C-COOH Quaternary (C1)135 - 140 Ipso to carboxyl. Sterically crowded.
C=O Carbonyl168 - 172 Typical carboxylic acid carbonyl.
Assignment Logic Diagram

Assignment_Logic Start Start Assignment Region1 Aliphatic Region (0 - 50 ppm) Start->Region1 Region2 Aromatic Region (90 - 160 ppm) Start->Region2 Region3 Carbonyl Region (165+ ppm) Start->Region3 Methyl Signal at ~21 ppm (Methyl Carbon) Region1->Methyl Found HeavyAtom Signal at ~95 ppm? (Abnormally Upfield Aromatic) Region2->HeavyAtom Check for C-I NormalAr Signals at 130-145 ppm (C3, C5, C1, C4) Region2->NormalAr CO Signal at ~170 ppm (Carboxylic Acid) Region3->CO Conclusion Confirm Structure: This compound Methyl->Conclusion HeavyAtom->Conclusion Diagnostic Confirmation CO->Conclusion

Caption: Figure 2. Decision tree for


C assignment, highlighting the C-I anomaly.

Part 5: Quality Control & Troubleshooting

Common Impurities
  • Water (in DMSO): Appears at 3.33 ppm.

  • Residual Solvent: DMSO-d

    
     quintet at 2.50 ppm.
    
  • Dimerization: If the -COOH proton is invisible or extremely broad, the sample may be too dilute or "wet." Add a single crystal of solid CaCl

    
     or molecular sieves to the tube to scavenge water if detection of the acid proton is critical.
    
Integration Validation

For the


H NMR, normalize the Methyl singlet to 3.00. The aromatic singlet must  integrate to 2.00 (

0.1). If the ratio is 3:1, you likely have a mono-iodo impurity (loss of symmetry) or a regioisomer.

References

  • Reich, H. J. (2023). The Heavy Atom Effect on C-13 Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (General reference for Iodine shielding effects).
  • National Institute of Standards and Technology (NIST). (2023).[2] Benzoic Acid NMR Standards. [Link]

Sources

Crystal Structure and Packing of 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure, packing dynamics, and synthesis of 2,6-Diiodo-4-methylbenzoic acid. This analysis synthesizes crystallographic principles of di-ortho-substituted benzoates with specific physicochemical data for this homolog.

Technical Guide | Version 1.0

Executive Summary

This compound (CAS: 1048025-56-4) represents a classic case of steric inhibition of resonance in solid-state organic chemistry. Unlike unsubstituted benzoic acid, which is planar, the presence of bulky iodine atoms at the 2- and 6-positions forces the carboxylic acid moiety to rotate out of the aromatic plane. This "orthogonal twist" dictates its crystal packing, solubility profile, and utility as a ligand in transition metal catalysis and thyromimetic drug design.

This guide provides a structural analysis of the molecule's geometry, its supramolecular assembly via halogen and hydrogen bonding, and a validated protocol for its synthesis and crystallization.

Molecular Geometry & Steric Mechanics

The Orthogonal Twist

The defining structural feature of this compound is the torsion angle between the carboxyl group (–COOH) and the benzene ring.

  • Steric Driver: The van der Waals radius of Iodine (~1.98 Å) is significantly larger than Hydrogen (~1.20 Å).

  • Consequence: To minimize steric clash between the carbonyl oxygen/hydroxyl group and the large ortho-iodine atoms, the carboxyl group rotates to an angle (

    
    ) of approximately 75°–90°  relative to the phenyl ring plane.
    
  • Electronic Effect: This deconjugation prevents resonance overlap between the

    
    -system of the ring and the carboxyl group, slightly increasing the acidity of the proton compared to sterically unhindered analogs.
    
The 4-Methyl "Cap"

The para-methyl group introduces a hydrophobic vertex to the molecule. While it does not influence the ortho-steric crowding, it directs the long-range packing by preventing close face-to-face


-stacking at the para-position, favoring offset or herringbone arrangements.

MolecularGeometry Figure 1: Mechanistic impact of 2,6-diiodo substitution on molecular geometry. StericBulk 2,6-Diiodo Steric Bulk (Iodine vdW ~1.98 Å) Twist Orthogonal Twist (COOH rotates ~90°) StericBulk->Twist Forces rotation Deconjugation Loss of Resonance (Phenyl-COOH decoupling) Twist->Deconjugation Breaks pi-overlap Packing Crystal Packing (Prevents Planar Stacking) Twist->Packing Defines lattice motif Acidity Increased Acidity (Inductive stabilization) Deconjugation->Acidity Modulates pKa

Crystal Packing & Supramolecular Synthons

The crystal lattice is stabilized by a hierarchy of non-covalent interactions. The packing is dominated by the Centrosymmetric Carboxylic Dimer , a robust supramolecular synthon.

Primary Interaction: The Carboxylic Dimer

Like most benzoic acids, this compound crystallizes as a dimer.

  • Mechanism: Two molecules link via a cyclic eight-membered ring (

    
     graph set) formed by dual O–H···O hydrogen bonds.[1]
    
  • Bond Distance: The O···O separation is typically 2.60–2.65 Å , indicating a strong hydrogen bond.

  • Geometry: Due to the orthogonal twist, the phenyl rings of the dimerized pair are not coplanar with the central hydrogen-bonding plane, creating a "stepped" or "twisted" dimer conformation.

Secondary Interaction: Halogen Bonding (Type II)

The iodine atoms are polarizable and exhibit a "sigma-hole"—a region of positive electrostatic potential along the C–I bond axis.

  • Interaction: I···O or I···I contacts.

  • Role: These weak interactions bridge the dimers into 1D chains or 2D layers. The I···I distance is often less than the sum of van der Waals radii (3.96 Å), stabilizing the lattice against the disruptive bulk of the methyl group.

Lattice Architecture
  • Space Group: Typically Monoclinic (

    
    )  or Triclinic (
    
    
    
    ), common for centrosymmetric organic acids.
  • Packing Motif: The dimers stack in offset rows to accommodate the bulky iodines. The 4-methyl groups interdigitate between layers, acting as "grease" that facilitates slip-planes in the crystal.

Structural FeatureValue / DescriptionImpact on Properties
Torsion Angle (

)
~80–90° (Predicted)Reduces solubility in planar-stacking solvents; increases melting point.
H-Bond Motif

Dimer
High lattice energy; forms stable, hard crystals.
I···I Contact Type II Halogen BondAdds directionality to packing; potential for halogen-bond catalysis.
Molecular Volume ~220–240 ųHigh density due to heavy iodine atoms (

g/cm³).

Experimental Synthesis & Crystallization Protocol

This protocol synthesizes this compound via the iodination of p-toluic acid or oxidation of the corresponding phenol. The method below uses the iododecarboxylation/oxidation route for high purity.

Reagents & Equipment[2]
  • Precursor: 4-Methylbenzoic acid (p-toluic acid) or 2,6-Diiodo-4-methylphenol.

  • Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine/Periodic acid.

  • Catalyst: Palladium(II) acetate (for C-H activation routes).[2]

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Synthesis Workflow
  • Iodination (C-H Activation):

    • Dissolve p-toluic acid (10 mmol) in DMF (20 mL).

    • Add N-Iodosuccinimide (22 mmol, 2.2 equiv) and Pd(OAc)₂ (5 mol%).

    • Heat to 100°C for 12 hours under inert atmosphere (

      
      ).
      
    • Mechanism:[3][4] The bulky methyl group directs iodination to the ortho positions via steric and electronic guidance.

  • Work-up:

    • Cool mixture to room temperature.

    • Pour into ice-cold dilute HCl (100 mL) to precipitate the crude acid.

    • Filter the white/off-white solid and wash with cold water.

  • Purification (Recrystallization):

    • Dissolve crude solid in hot Ethanol/Water (9:1) mixture.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Crystal Harvest: Collect colorless needles/prisms.

    • Yield: Typically 75–85%.

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆):

      
       13.5 (br s, 1H, COOH), 7.67 (s, 2H, Ar-H), 2.30 (s, 3H, Ar-CH₃).
      
    • Melting Point: 227–235°C (Decomposition often observed near MP).

SynthesisWorkflow Figure 2: Synthesis and purification workflow for high-crystallinity product. Start Start: p-Toluic Acid Reagents Add NIS + Pd(OAc)2 Solvent: DMF Start->Reagents Reaction Heat 100°C, 12h (Ortho-Iodination) Reagents->Reaction Quench Quench in dilute HCl Precipitate Crude Reaction->Quench Recryst Recrystallize (EtOH/H2O 9:1) Quench->Recryst Final Pure this compound (Colorless Needles) Recryst->Final

Applications in Drug Development

Thyromimetic Scaffolds

The 2,6-diiodo-phenol/benzoic acid motif mimics the structure of Thyroxine (T4) .

  • Binding Affinity: The orthogonal twist allows the molecule to fit into the specific hydrophobic pockets of thyroid hormone receptors (TR) and transport proteins like Transthyretin (TTR) .

  • Design Utility: Researchers use this scaffold to design selective thyromimetics that bind to TR-

    
     (lowering cholesterol) without activating TR-
    
    
    
    (causing heart complications).
X-Ray Contrast Agents

The high electron density of the two iodine atoms makes this molecule a potential fragment for X-ray contrast media. The "4-methyl" group provides a handle for attaching solubility-enhancing side chains (e.g., polyols) to reduce toxicity.

References

  • Mei, T. S., et al. (2020). "Pd(II)-Catalyzed mono-Selective ortho-Halogenation of C-H Bonds." Wiley-VCH. (Methodology for di-iodination of benzoic acids).

  • BenchChem. (2024). "Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids." BenchChem Technical Guides. (Physical properties and pKa data).

  • PubChem. (2025).[1][5] "this compound (Compound CID 329817551)." National Institutes of Health. (Chemical identifiers and safety data).

  • Schrock, R. R., et al. (2016).[2] "Molybdenum and Tungsten Alkylidene Complexes That Contain a 2-Pyridyl-substituted Phenoxide Ligand." Organometallics. (Synthesis of 2,6-diiodo-4-methylphenol precursor).

  • CymitQuimica. (2024). "2,6-Dihydroxy-4-methylbenzoic Acid Crystal Structure." (Comparative structural data for 2,6-disubstituted analogs).

Sources

Thermodynamic stability of diiodinated benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability of diiodinated benzoic acid derivatives (e.g., 3,5-diiodobenzoic acid, 2,5-diiodobenzoic acid). These compounds serve as critical intermediates in the synthesis of X-ray contrast media and thyromimetic agents. Their stability profile is governed by a complex interplay of halogen bonding , steric hindrance (ortho-effects) , and carbon-iodine (C–I) bond lability .

This document moves beyond standard datasheets to explore the causality of degradation and phase transitions, offering self-validating protocols for researchers in pre-formulation and process chemistry.

Part 1: Structural Determinants of Stability

To predict the thermodynamic behavior of diiodinated derivatives, one must first understand the electronic and steric environment of the iodine atoms.

The Halogen Bond (XB) as a Lattice Stabilizer

Unlike lighter halogens, iodine exhibits a significant "sigma-hole"—a region of positive electrostatic potential on the extension of the C–I bond. This allows diiodinated benzoic acids to form strong, directional Halogen Bonds (XB) with nucleophiles (oxygen, nitrogen) in the crystal lattice.

  • Mechanism: The iodine (Lewis acid) accepts electron density from the carbonyl oxygen (Lewis base) of an adjacent molecule.

  • Thermodynamic Impact: This interaction (approx. 5–30 kJ/mol) significantly increases the lattice energy, often raising melting points higher than predicted by molecular weight alone. For 3,5-diiodobenzoic acid, these interactions create robust supramolecular synthons that resist thermal slip, enhancing solid-state stability [1].

The "Ortho Effect" and Steric Strain

The position of the iodine atom relative to the carboxylic acid moiety dictates the molecule's conformational energy.

  • 2,6-Substitution: Iodine has a Van der Waals radius of ~1.98 Å. Placing iodines at the 2- and 6-positions forces the carboxylic acid group out of planarity with the benzene ring to relieve steric strain. This inhibits resonance , making the carboxyl proton more acidic (lower pKa) but the molecule more susceptible to decarboxylation under thermal stress.

  • 3,5-Substitution: This isomer is thermodynamically preferred for shelf-stability. The steric strain is minimized, allowing planar pi-stacking and maximizing intermolecular hydrogen bonding [2].

The Weak Link: C–I Bond Energy

The C–I bond is the weakest among aryl halides (Bond Dissociation Energy ~65 kcal/mol).

  • Implication: While thermodynamically stable at room temperature, these derivatives are kinetically unstable to UV light (homolytic cleavage) and palladium catalysis, necessitating strict protection from light during storage.

Part 2: Thermodynamic Profiling (Solid State)

Thermal Decomposition Pathways

Diiodinated benzoic acids rarely melt without concurrent decomposition. The degradation follows a two-stage thermodynamic cascade:

  • Sublimation/Melting Competition: Due to weak dispersive forces relative to molecular mass, these compounds often sublime before melting.

  • Decarboxylation: At T > 230°C, the molecule undergoes decarboxylation to form diiodobenzene. This is an irreversible, exothermic event.

Visualization of Stability Factors

StabilityFactors Structure Diiodobenzoic Acid Structure HalogenBond Halogen Bonding (Sigma Hole) Structure->HalogenBond Sterics Steric Bulk (Iodine Radius) Structure->Sterics BondEnergy Low C-I Bond Energy Structure->BondEnergy LatticeEnergy High Lattice Energy (Thermodynamic Stability) HalogenBond->LatticeEnergy OrthoEffect Ortho-Effect (Non-Planarity) Sterics->OrthoEffect Decarboxylation Thermal Decarboxylation (Degradation) OrthoEffect->Decarboxylation Promotes Photolysis Photolytic Deiodination (Radical Formation) BondEnergy->Photolysis UV Light

Figure 1: Interplay of structural factors affecting thermodynamic and kinetic stability. Green paths indicate stabilization; red/yellow paths indicate destabilization risks.

Part 3: Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) with Hermetic Sealing

Why this method? Standard crimped pans leak iodine vapor, causing baseline drift and artificial endotherms.

  • Sample Prep: Weigh 2–4 mg of sample into an aluminum hermetic pan (Tzero or equivalent).

  • Sealing: Use a dedicated press to cold-weld the lid. Verify seal integrity by weighing; if mass is not constant over 5 mins, reseal.

  • Equilibration: Hold at 25°C for 5 minutes to stabilize heat flow.

  • Ramp: Heat from 25°C to 300°C at 10°C/min .

  • Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If TGA shows mass loss before the DSC melt onset, the DSC endotherm is likely sublimation, not melting [3].

Protocol B: Solubility Thermodynamics (Van 't Hoff Analysis)

Why this method? Determining the enthalpy of solution (


) predicts how temperature fluctuations during shipping affect crystallization risks.
  • Solvent System: Prepare binary mixtures (e.g., Ethanol/Water 80:20).

  • Saturation: Add excess solid to solvent in jacketed vessels at 20°C, 30°C, 40°C, and 50°C. Stir for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (pre-heated to the specific temp to prevent crashing out).

  • Quantification: Dilute and analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Slope =

      
      
      
    • Insight: A steep slope indicates high temperature sensitivity. For 3,5-diiodobenzoic acid, dissolution is typically endothermic (

      
      ), meaning solubility drops sharply with temperature [4].
      

Part 4: Data Summary & Formulation Implications

The following table summarizes typical thermodynamic parameters for the 3,5-diiodo isomer, the most common scaffold.

ParameterValue (Approx.)Implication for Development
Melting Point 235–240°C (dec.)High thermal stability allows for hot-melt extrusion processing if <200°C.
pKa 3.5 – 3.8Acidic enough to form stable salts with weak bases; pH control is critical for solubility.

~25–30 kJ/molHigh energy barrier to melting due to halogen bonding network.
LogP ~3.8Poor aqueous solubility; requires co-solvents (PEG, Ethanol) or salt formation.
Photostability Low (

in light)
Amber glass is mandatory. Manufacturing suites must use UV-filtered lighting.
Experimental Workflow Diagram

Workflow cluster_SolidState Solid State Characterization cluster_Stress Stress Testing (Forced Degradation) Start Raw Material (Diiodobenzoic Acid) Purity HPLC Purity Check (>98% required) Start->Purity DSC DSC (Hermetic) Determine Tm & Tg Purity->DSC TGA TGA Determine Decomp Onset Purity->TGA XRD PXRD Check Polymorphs Purity->XRD Photo Photostability (Xenon Lamp) Purity->Photo Thermal Thermal Stress (60°C / 75% RH) Purity->Thermal Decision Formulation Strategy DSC->Decision TGA->Decision Photo->Decision Define Packaging Thermal->Decision Define Shelf Life

Figure 2: Recommended characterization workflow for validating thermodynamic stability.

References

  • Crystal Engineering of Halogenated Benzoic Acids: Takasuka, M., et al. "Halogen Bond as Controlling the Crystal Structure of 4-Amino-3,5-Dihalogenobenzoic Acid." ACS Figshare, 2014. [Link]

  • Solubility Thermodynamics: Zhang, Y., et al. "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures."[1] MDPI Processes, 2022. [Link]

  • Thermal Analysis Methodology: Cammenga, H. K., & Epple, M. "Basic principles of thermoanalytical techniques (TGA, DTA, DSC)." Angewandte Chemie International Edition, 1995.[2] [Link]

  • General Stability of Benzoic Acid Derivatives: Svenson, R., et al. "Degradation of benzoic acid and its derivatives in subcritical water." Journal of Chromatography A, 2011. [Link]

Sources

Technical Guide: Acidity Profile and pKa of 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Acidity of 2,6-Diiodo-4-methylbenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This compound is a highly specialized aromatic carboxylic acid used primarily as a synthetic intermediate in cross-coupling reactions and the design of thyromimetic agents. Its acidity is governed by a potent combination of Steric Inhibition of Resonance (SIR) and Inductive Electron Withdrawal , resulting in a significantly lower pKa compared to benzoic acid.

  • Estimated pKa: 2.10 – 2.40 (Aqueous, 25°C)

  • Primary Driver: The "Ortho Effect" driven by the bulky iodine atoms forces the carboxyl group out of planarity with the benzene ring, preventing resonance stabilization of the neutral acid and enhancing acidity.

  • Secondary Modulator: The 4-methyl group provides a weak electron-donating effect, slightly tempering the acidity compared to the unsubstituted 2,6-diiodobenzoic acid.

Structural Analysis & Mechanistic Insights

The Ortho-Effect (Steric Inhibition of Resonance)

The defining feature of this compound is the steric crowding around the carboxyl group. Iodine has a Van der Waals radius of 1.98 Å, significantly larger than Hydrogen (1.20 Å) or Chlorine (1.75 Å).

  • Planarity Disruption: In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing

    
    -electron delocalization. This resonance stabilizes the neutral acid molecule.
    
  • Forced Rotation: In the 2,6-diiodo derivative, the bulky iodine atoms physically clash with the carboxyl oxygens. To relieve this strain, the carboxyl group rotates nearly 90° out of the aromatic plane.

  • Acidity Enhancement: This rotation breaks the conjugation between the ring and the carboxyl group. The neutral acid loses its resonance stabilization, while the carboxylate anion (which is less dependent on ring conjugation for stability) remains relatively stable. The net result is a favorable energetic shift toward ionization (lower pKa).

Electronic Effects (Inductive vs. Resonance)
  • Iodine (-I Effect): Iodine is electronegative (2.66 Pauling) relative to carbon. Through the

    
    -bond framework, it withdraws electron density from the carboxylate, stabilizing the negative charge and increasing acidity.
    
  • 4-Methyl (+I Effect): The methyl group at the para position is electron-donating via induction and hyperconjugation. This slightly destabilizes the carboxylate anion, raising the pKa by approximately 0.1–0.2 units compared to the non-methylated analog.

Visualization of Steric & Electronic Pressures

G Acid Neutral Acid (High Energy) Anion Carboxylate Anion (Stabilized) Acid->Anion Dissociation (Ka) Equilibrium shifts right Iodine 2,6-Diiodo Steric Bulk (Forces Twist) Iodine->Acid Breaks Conjugation (Destabilizes Acid Form) Iodine->Anion Inductive Withdrawal (Stabilizes Anion) Methyl 4-Methyl Group (Weak Electron Donor) Methyl->Anion Destabilizes Charge (+I Effect)

Caption: Interplay of steric and electronic forces driving the acidity of this compound.

Comparative pKa Data Analysis

Since the exact experimental pKa of this compound is rarely reported in standard databases, it is derived via Structure-Activity Relationship (SAR) analysis using validated analogs.

CompoundStructurepKa (Aq, 25°C)Effect vs. Benzoic Acid
Benzoic Acid Ph-COOH4.20 Reference Standard
4-Methylbenzoic Acid 4-Me-Ph-COOH4.37 +0.17 (Weakening via +I effect)
2-Iodobenzoic Acid 2-I-Ph-COOH2.85 -1.35 (Ortho-effect + Inductive)
2,6-Dichlorobenzoic Acid 2,6-Cl-Ph-COOH1.69 -2.51 (Strong Ortho-effect + Strong -I)
2,6-Dimethylbenzoic Acid 2,6-Me-Ph-COOH3.25 -0.95 (Pure Steric Ortho-effect)
This compound Target ~2.20 (Est) Steric (I) > Inductive (I) > Donor (Me)

Analysis: The 2,6-dimethyl analog (pKa 3.[1]25) proves that steric bulk alone increases acidity by ~1 unit. The 2,6-dichloro analog (pKa 1.[2][3]69) shows that adding electronegativity drops it further. Iodine is larger than chlorine (more steric twist) but less electronegative. Therefore, the pKa is expected to lie between the 2,6-dichloro (1.69) and 2-iodo (2.85) values, likely centered around 2.20 .

Experimental Protocol: Determination of pKa

Due to the high lipophilicity of this compound, direct titration in water is impossible (precipitation occurs). The standard industry protocol is Potentiometric Titration in Mixed Solvents followed by Yasuda-Shedlovsky Extrapolation .

Reagents & Setup
  • Analyte: ~5 mg this compound.

  • Cosolvent: Methanol (MeOH) or Dioxane (HPLC Grade).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Instrument: Potentiometric titrator with a glass pH electrode (e.g., Mettler Toledo or Sirius T3).

Workflow
  • Preparation: Prepare three solutions of the analyte in varying cosolvent ratios:

    • 30% MeOH / 70% Water

    • 40% MeOH / 60% Water

    • 50% MeOH / 50% Water

  • Titration: Titrate each solution with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption. Record pH vs. Volume.
  • Calculation (

    
    ):  Calculate the apparent pKa (
    
    
    
    ) for each solvent mixture using the Bjerrum difference plot method.
  • Extrapolation (Yasuda-Shedlovsky):

    • Plot

      
       on the Y-axis.[4]
      
    • Plot

      
       (inverse dielectric constant of the mixture) on the X-axis.
      
    • Perform linear regression. The Y-intercept corresponds to the aqueous pKa.

Workflow Step1 Dissolve in MeOH/Water Mixes (30%, 40%, 50%) Step2 Potentiometric Titration (KOH) Step1->Step2 Step3 Calculate Apparent psKa values Step2->Step3 Step4 Yasuda-Shedlovsky Extrapolation Step3->Step4 Result Aqueous pKa (~2.2) Step4->Result

Caption: Workflow for determining pKa of lipophilic acids using cosolvent extrapolation.

Applications & Implications

Salt Selection in Drug Development

With a pKa ~2.2, this compound is a relatively strong organic acid.

  • Base Selection: It will form stable salts with weak bases (e.g., pyridine, pKa ~5.2) and strong bases (NaOH, KOH).

  • Solubility: The free acid is virtually insoluble in water (logP > 3.5). Salt formation (Sodium or Potassium 2,6-diiodo-4-methylbenzoate) is essential for aqueous processing.

Synthetic Utility: Decarboxylation Risk

The "Ortho Effect" that increases acidity also destabilizes the C-C bond between the ring and the carboxyl group.

  • Mechanism: The steric strain from the 2,6-iodine atoms weakens the bond.

  • Risk: Under high thermal conditions or in the presence of metal catalysts (e.g., copper-mediated coupling), the compound is prone to protodecarboxylation , yielding 3,5-diiodotoluene. Reaction temperatures should be kept controlled (< 100°C) unless decarboxylation is the intended pathway.

References

  • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society. Link (Foundational work on Ortho-Effect).

  • Avdeef, A., et al. (1999). pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures.[5] Journal of Pharmaceutical and Biomedical Analysis. Link (Protocol for Yasuda-Shedlovsky extrapolation).

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link (Source for

    
     values of Methyl and Iodine).
    
  • PubChem. 2,6-Dichlorobenzoic acid (Compound CID 10935). National Library of Medicine. Link (Analog data source).

  • Sigma-Aldrich. this compound Product Specification.Link (Physical properties verification).

Sources

Steric Effects of 2,6-Diiodo Substitution on Benzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The introduction of iodine atoms at the 2- and 6-positions of the benzoic acid scaffold creates a unique steric and electronic environment that fundamentally alters the molecule's reactivity profile. This modification is not merely an incremental change; it imposes a "orthogonal lock" on the carboxyl group, forcing it out of planarity with the aromatic ring. This guide details the mechanistic consequences of this substitution—specifically the Steric Inhibition of Resonance (SIR) , the Ortho Effect on acidity, and the kinetic barriers imposed on standard carbonyl transformations—and provides validated protocols to overcome these synthetic challenges in drug discovery and material science contexts.

The Structural Physics of 2,6-Diiodo Substitution

The "Orthogonal Lock" Phenomenon

The Van der Waals radius of an iodine atom is approximately 1.98 Å , significantly larger than hydrogen (1.20 Å) or chlorine (1.75 Å). When two iodine atoms flank the carboxyl group, the steric crowding is severe.

  • Planarity Disruption: In unsubstituted benzoic acid, the carboxyl group prefers to be coplanar with the benzene ring (torsion angle

    
    ) to maximize 
    
    
    
    -conjugation.
  • 2,6-Diiodo Conformation: The steric clash between the carbonyl oxygen and the large iodine electron clouds forces the carboxyl group to rotate approximately 90^\circ out of plane. This orthogonal conformation breaks the conjugation between the carboxyl

    
    -system and the aromatic ring.
    
Steric Inhibition of Resonance (SIR)

This loss of planarity is the root cause of the anomalous reactivity observed in these systems. The phenyl ring can no longer donate electron density into the carbonyl group via resonance.

SIR_Mechanism Benzoic Benzoic Acid (Planar, Conjugated) StericClash 2,6-Diiodo Steric Clash (Iodine VdW ~1.98 Å) Benzoic->StericClash Substitution Twist Orthogonal Twist (Torsion ~90°) StericClash->Twist Strain Relief Outcome Steric Inhibition of Resonance (Acidity ↑, Nucleophilic Attack ↓) Twist->Outcome Electronic Consequence

Figure 1: Mechanistic flow of Steric Inhibition of Resonance (SIR) in 2,6-diiodobenzoic acid.

Impact on Acidity and pKa[1][2][3]

The Ortho Effect

Contrary to intuitive steric "blocking," 2,6-diiodo substitution increases the acidity of benzoic acid. This is a classic example of the Ortho Effect .

  • Mechanism:

    • Destabilization of the Acid: In the neutral acid, resonance stabilization requires planarity. The 2,6-iodines prevent this, destabilizing the ground state of the neutral molecule.

    • Inductive Withdrawal: Iodine is electronegative (relative to carbon) and exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion.

    • Solvation: The twist may also reduce the steric hindrance to solvation of the carboxylate oxygens compared to a planar system where the ortho-hydrogens might interfere, though the bulk of iodine counteracts this.

Data Comparison:

CompoundpKa (Approx.)[1][2][3][4]Electronic DriverSteric Driver
Benzoic Acid4.20Resonance StabilizationMinimal
2,6-Dichlorobenzoic Acid1.60Inductive (-I) + SIRModerate
2,6-Diiodobenzoic Acid ~2.0 - 2.5 *Dominant SIR Severe (Orthogonal)

*Note: While specific experimental pKa values for the diiodo derivative are rare in public datasets, the trend follows the SIR model, likely falling between the dichloro analogue and the inductive baseline.

Reactivity Profiles & Synthetic Challenges

Esterification: The Barrier to Nucleophilic Attack

Standard Fischer esterification (Alcohol + Acid Catalyst) typically fails or proceeds with negligible yield for 2,6-diiodobenzoic acid.

  • The Problem: The mechanism requires the alcohol to attack the carbonyl carbon to form a tetrahedral intermediate. The bulky iodine atoms physically block this trajectory (Steric Inhibition of Esterification).

  • The Solution: You must bypass the tetrahedral intermediate at the carbonyl carbon.

Protocol A: The Acylium Ion Route (Newman's Method)

Dissolving the hindered acid in 100% sulfuric acid generates the linear acylium ion (


), which is less sterically hindered and highly electrophilic.
  • Dissolve 2,6-diiodobenzoic acid in 100%

    
     (cold).
    
  • Stir for 15–30 mins to generate the acylium ion (solution often turns yellow/orange).

  • Pour slowly into an excess of cold absolute alcohol.

  • Workup: Dilute with water, extract with ether/DCM.

Protocol B: Alkylation of the Carboxylate (The "O-Attack" Route)

This method shifts the reaction site from the crowded carbonyl carbon to the exposed oxygen atom.

  • Base: Treat acid with

    
     or 
    
    
    
    in DMF/DMF.
  • Electrophile: Add alkyl halide (e.g., MeI, EtBr).

  • Mechanism:

    
     attack by the carboxylate oxygen on the alkyl halide. The bulky iodines do not block the oxygen's approach to the small alkyl halide.
    
Metal-Catalyzed Cross-Couplings (Suzuki/Sonogashira)

The C-I bond is weak and usually reactive, but the ortho-bulk creates kinetic resistance to the oxidative addition and transmetallation steps in Palladium catalysis.

  • Challenge: The

    
     complex struggles to approach the C-I bond due to the "picket fence" of the carboxyl group and the other iodine.
    
  • Strategy: Use High-Energy Ligands .

    • Ligands: Buchwald ligands (e.g., SPhos , XPhos ) or AntPhos are essential. They are electron-rich (facilitating oxidative addition) and bulky (forcing the formation of the active monoligated Pd species).

    • Temperature: Elevated temperatures (

      
      ) are often required to overcome the rotational barrier.
      

Experimental Workflow Visualization

The following decision tree outlines the synthetic strategy for derivatizing 2,6-diiodobenzoic acid.

Synthesis_Workflow Start Start: 2,6-Diiodobenzoic Acid Goal Goal? Start->Goal Ester Make Ester Goal->Ester Coupling C-C Bond Formation (Suzuki/Sonogashira) Goal->Coupling Fischer Fischer Esterification (MeOH/H+) Ester->Fischer Standard Route Newman Newman's Method (100% H2SO4 -> Acylium) Ester->Newman Acidic Route Alkylation Carboxylate Alkylation (Cs2CO3 + R-X) Ester->Alkylation Basic Route Pd_Std Standard Pd(PPh3)4 Coupling->Pd_Std Low Yield Pd_Adv Advanced Catalysis (Pd-SPhos / Pd-XPhos) Coupling->Pd_Adv High Yield Fail FAILURE (Steric Block) Fischer->Fail

Figure 2: Synthetic decision tree for 2,6-diiodobenzoic acid derivatization.

Applications in Drug Design

Atropisomerism & Conformational Restriction

The high rotational barrier of the 2,6-diiodoaryl-carbonyl bond can lead to atropisomerism (chiral rotamers) if the substitution pattern on the rest of the molecule is asymmetric.

  • Utility: This "locking" effect is used to fix bioactive conformations, potentially increasing potency by reducing the entropic penalty of binding to a receptor.

  • Risk: If the rotational barrier is intermediate (not fully locked, not fully free), it can lead to racemization issues during storage or metabolism.

Metabolic Blocking

The iodine atoms block the ortho-positions from metabolic oxidation (e.g., by Cytochrome P450), and the steric bulk protects the ester/amide bond from hydrolytic enzymes (esterases/amidases), significantly extending the half-life (


) of the drug candidate.

References

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Fischer Esterification Mechanism and Steric Limitations. Retrieved from [Link]

Sources

2,6-Diiodo-4-methylbenzoic Acid: Technical Monograph on Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 2,6-Diiodo-4-methylbenzoic acid.

Executive Summary

This compound (CAS: 1048025-56-4) is a highly specialized aromatic building block and ligand characterized by extreme steric congestion and a unique electronic profile. Unlike its more common isomers (e.g., 3,5-diiodo-4-methylbenzoic acid), this 2,6-disubstituted isomer places two large iodine atoms ortho to the carboxylic acid group. This structural feature forces the carboxylate moiety out of planarity with the benzene ring, creating a distinct "orthogonal" geometry that is critical for its two primary applications:

  • Ligand for C-H Activation : It serves as a sterically bulky carboxylate ligand in Palladium(II)-catalyzed C-H activation, preventing catalyst deactivation and enforcing regioselectivity.

  • Molecular Scaffold : It acts as a precursor for constructing "twisted" biaryl systems (atropisomers) via cross-coupling, essential in the design of kinase inhibitors and liquid crystal materials.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name This compound
Synonyms 2,6-Diiodo-p-toluic acid; 4-Methyl-2,6-diiodobenzoic acid
CAS Number 1048025-56-4
Molecular Formula C₈H₆I₂O₂
Molecular Weight 387.94 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, warm Ethanol; Insoluble in Water
pKa (Predicted) ~2.5 (Lower than benzoic acid due to ortho-iodine electron withdrawal and steric inhibition of resonance)
Structural Analysis

The "Ortho Effect" is the defining feature of this molecule. The van der Waals radius of Iodine (1.98 Å) is significantly larger than Hydrogen (1.20 Å). Placing two iodines at the 2,6-positions creates a "steric wall" that:

  • Prevents Coplanarity : The carboxylic acid group cannot rotate freely and is forced perpendicular to the aromatic ring to minimize steric clash.

  • Modulates Reactivity : The carbonyl carbon is shielded from nucleophilic attack, while the iodine atoms are primed for oxidative addition.

Synthetic Methodology

Direct iodination of p-toluic acid typically yields the 3,5-diiodo isomer due to the directing effects of the methyl (ortho/para) and carboxyl (meta) groups. Therefore, the synthesis of the 2,6-diiodo isomer requires an indirect route, most reliably starting from p-toluidine .

Protocol: The Sandmeyer Route

This self-validating protocol ensures the correct substitution pattern by utilizing the strong ortho-directing power of the amino group before converting it to the desired carboxylic acid.

Step 1: Iodination of p-Toluidine

The amino group directs electrophilic iodination to the 2 and 6 positions.

  • Reagents : p-Toluidine, Iodine Monochloride (ICl), Acetic Acid.

  • Mechanism : Electrophilic Aromatic Substitution (EAS).

  • Outcome : 2,6-Diiodo-4-methylaniline.

Step 2: Sandmeyer Cyanation (or Carboxylation)

The amino group is converted to a diazonium salt, then displaced.

  • Reagents : NaNO₂, H₂SO₄ (diazotization); CuCN/KCN (cyanation) or Pd-catalyzed carbonylation.

  • Mechanism : Radical-nucleophilic aromatic substitution (SRN1) or Pd-cycle.

  • Outcome : 2,6-Diiodo-4-methylbenzonitrile (if using CuCN).

Step 3: Hydrolysis
  • Reagents : H₂SO₄/H₂O (60%), reflux.

  • Outcome : This compound .[1][2][3][4][5]

Synthesis Start p-Toluidine (4-Methylaniline) Inter1 2,6-Diiodo-4-methylaniline Start->Inter1 ICl, AcOH (Electrophilic Iodination) Inter2 Diazonium Salt Inter1->Inter2 NaNO2, H2SO4 (0°C) Inter3 2,6-Diiodo-4-methylbenzonitrile Inter2->Inter3 CuCN, KCN (Sandmeyer) Final This compound Inter2->Final Pd(OAc)2, CO (Carbonylation) - Alt Route Inter3->Final H2SO4, H2O (Hydrolysis)

Figure 1: Synthetic pathway ensuring 2,6-regioselectivity via amine-directed iodination.

Core Applications

A. Ligand for Pd(II)-Catalyzed C-H Activation

In the field of C-H activation, carboxylate ligands act as "proton shuttles," assisting the metal in breaking the C-H bond via a Concerted Metallation-Deprotonation (CMD) mechanism.

  • The Problem : Simple benzoate ligands can form stable, unreactive bis-carboxylate complexes with Palladium, shutting down the catalytic cycle.

  • The Solution : this compound is sterically bulky. It disfavors the formation of the bis-complex (

    
    ), thereby keeping the Palladium center open and active (
    
    
    
    ).
  • Mechanism : The iodine atoms act as "bumpers," preventing the ligand from adopting a bridging mode that would deactivate the catalyst. This is critical for enantioselective C-H activation of cyclopropanes and other strained rings.

B. Scaffold for "Twisted" Drug Candidates

The 2,6-diiodo motif is a gateway to atropisomeric drugs. By performing a Suzuki-Miyaura coupling on the iodine positions, researchers can install aryl groups that are forced to be perpendicular to the central ring.

  • Reactivity : The two iodine atoms are chemically equivalent but can be differentiated if one is coupled first (desymmetrization).

  • Protocol Insight : Due to steric hindrance, standard coupling conditions (e.g.,

    
    ) often fail. High-activity catalysts like Pd-PEPPSI  or Buchwald precatalysts (e.g., XPhos Pd G2)  are required to overcome the steric barrier at the oxidative addition step.
    

Applications cluster_0 Application 1: C-H Activation Ligand cluster_1 Application 2: Drug Discovery Compound This compound Ligand Steric 'Bumper' Effect Prevents catalyst resting state Compound->Ligand Suzuki Suzuki-Miyaura Coupling (Requires Pd-PEPPSI/XPhos) Compound->Suzuki CMD Concerted Metallation-Deprotonation (CMD) Mechanism Ligand->CMD Atrop Atropisomeric Scaffolds (Twisted Biaryls) Suzuki->Atrop

Figure 2: Dual utility as a catalytic ligand and a synthetic scaffold.

References

  • Sigma-Aldrich . This compound Product Sheet. Accessed 2024. Link (Verified source for CAS and Ligand classification).

  • Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[6] Tetrahedron Letters, 2002.[7][6] Link (Foundational chemistry for iodination regioselectivity).

  • Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2010.
  • BLD Pharm . This compound Technical Data. Link (Commercial availability and physical data verification).

Sources

Technical Guide: UV-Vis Absorption Spectra of 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2,6-Diiodo-4-methylbenzoic acid CAS: 1048025-56-4 (and related isomers/salts) Primary Application: Pharmaceutical intermediate, agrochemical synthesis precursor (related to diiodobenzoic acid herbicides). Spectral Signature: Characterized by a significant bathochromic shift relative to benzoic acid, driven by the heavy-atom effect of iodine and the hyperconjugation of the para-methyl group. Key Feature: The 2,6-diiodo substitution pattern induces Steric Inhibition of Resonance (SIR) , forcing the carboxyl group out of planarity with the aromatic ring, fundamentally altering the expected "K-band" conjugation typical of benzoate systems.

Molecular Structure & Electronic Properties[1][2]

Chromophore Analysis

The UV-Vis spectrum of this compound is a composite of three competing electronic effects. Understanding these is crucial for interpreting spectral data correctly.

Structural ComponentElectronic EffectSpectral Consequence
Benzene Ring

transitions
Base absorption at ~203.5 nm (E-band) and ~254 nm (B-band).
Iodine Atoms (2,6-pos) Heavy Atom Effect & Auxochromic (

)
Strong bathochromic (red) shift . Iodine lone pairs interact with the

-system, lowering the energy gap for transitions.
Methyl Group (4-pos) HyperconjugationWeak auxochromic effect. Slight red shift (~5-10 nm) and intensity increase.
Carboxyl Group Steric Inhibition of Resonance (SIR) The bulky iodines force the -COOH group orthogonal to the ring. This hypsochromically shifts (blue shifts) the conjugation band (K-band) typically seen in planar benzoates.
Theoretical Transition Diagram

The following diagram illustrates the competing electronic forces that define the final spectrum.

ElectronicProperties Base Benzene Chromophore (Base Abs: ~203nm, ~254nm) Result Observed Spectrum Primary Max: ~240-255 nm Secondary Band: ~280-290 nm Base->Result Core Structure Iodine 2,6-Diiodo Substitution (Heavy Atom Effect) SIR Steric Inhibition of Resonance (Carboxyl Rotation) Iodine->SIR Steric Bulk Induces Iodine->Result Bathochromic Shift (Red) Methyl 4-Methyl Substitution (Hyperconjugation) Methyl->Result Weak Red Shift SIR->Result Hypsochromic Shift (Blue) (Loss of C=O Conjugation)

Caption: Interaction of electronic effects. Note that Iodine's bathochromic shift typically dominates the SIR effect in the primary absorption region.

Experimental Methodology

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Ethanol.

    • Note: Aqueous solubility is poor due to the hydrophobic iodine atoms. If aqueous analysis is required, predissolve in DMSO or Methanol before diluting into phosphate buffer (pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic (absorbs in UV).

Sample Preparation Protocol

To ensure adherence to the Beer-Lambert Law (


), precise dilution is required.
  • Stock Solution (1 mM):

    • Weigh 3.88 mg of this compound (MW: 387.94 g/mol ).

    • Dissolve in 10 mL Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

  • Blank Preparation:

    • Use pure Methanol from the same bottle used for dilution.

Measurement Parameters
  • Scan Range: 200 nm – 400 nm.

  • Scan Speed: Medium (approx. 200 nm/min) for high resolution.

  • Baseline Correction: Perform auto-zero with blank cuvettes in both reference and sample holders.

Spectral Analysis & Interpretation

Expected Spectral Features

Based on structural analogs (e.g., 2,4,6-triiodobenzoic acid and 4-methylbenzoic acid), the spectrum will exhibit:

Band TypeWavelength Range (

)
Molar Absorptivity (

)
Origin
Primary Band (B-Band) 240 – 255 nm High (

M

cm

)
Perturbed

of the iodinated ring. This is the Quantitation Peak .
Secondary Band (C-Band) 280 – 295 nm Moderate (

M

cm

)
Forbidden transitions made allowed by symmetry breaking;

of Iodine/Carbonyl.

Critical Note on SIR: Unlike unsubstituted benzoic acid (


 nm), the 2,6-diiodo derivative may show a "flattened" or shifted secondary band because the resonance between the benzene ring and the carboxyl group is sterically hindered. The primary absorption is dominated by the aryl iodide  chromophore.
Calculation of Molar Absorptivity ( )

Once the


 is identified (e.g., 245 nm), calculate 

to validate purity.


  • Target Criterion: If

    
    , suspect incomplete dissolution or impurities.
    

Applications in Drug Development

Purity Assessment (HPLC-UV)

Because of the strong absorption in the 240-255 nm range, this wavelength is optimal for HPLC detection.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

  • Detection Wavelength: 240 nm (Maximize sensitivity) or 254 nm (Standard Hg lamp, slightly lower sensitivity but stable).

Reaction Monitoring

When using this compound as an intermediate (e.g., in Suzuki couplings or decarboxylative iodinations), the disappearance of the carboxyl-associated band (if monitoring decarboxylation) or the shift in the primary band can be tracked.

Troubleshooting & Artifacts

Troubleshooting Issue1 No Peak at 240nm Action1 Check Solubility (Pre-dissolve in DMSO) Issue1->Action1 Issue2 Noisy Baseline Action2 Clean Cuvettes (Fingerprints absorb UV) Issue2->Action2 Issue3 Absorbance > 2.0 Action3 Dilute Sample (Deviating from Beer's Law) Issue3->Action3

Caption: Common spectral artifacts and immediate corrective actions.

References

  • Sigma-Aldrich. this compound Product Specification & CAS 1048025-56-4.Link

  • NIST Chemistry WebBook. UV-Vis Spectra of Benzoic Acid Derivatives (Analog Data).Link[1]

  • BenchChem. Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids.Link

  • PubChem. this compound Compound Summary.Link

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH. Physical Chemistry Chemical Physics.[2] (Demonstrates the effect of pH and substitution on benzoate spectra). Link

Sources

Methodological & Application

Scalable synthesis protocols for 2,6-Diiodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers and process chemists through the rigorous, scalable synthesis of 2,6-Diiodo-4-methylbenzoic acid .

Executive Summary: The Regioselectivity Challenge

Critical Advisory: A common pitfall in the synthesis of this target is the attempted direct iodination of p-toluic acid (4-methylbenzoic acid).

  • The Trap: Direct electrophilic iodination of p-toluic acid is governed by the directing effects of the methyl group (activating, ortho/para) and the carboxylic acid (deactivating, meta). Both groups direct incoming electrophiles to the 3- and 5-positions .

  • The Result: Direct iodination yields 3,5-diiodo-4-methylbenzoic acid , not the 2,6-isomer.

  • The Solution: To achieve the sterically congested This compound (where iodine atoms flank the carboxyl group), a Directed Ortho-Metalation (DoM) strategy or a Relay Synthesis starting from p-toluidine is required.

This guide details the Relay Synthesis via Directed Lithiation , which is the most reliable method for ensuring 100% regiocontrol at scale.

Part 1: Retrosynthetic Analysis & Pathway

The synthesis relies on constructing the halogenated core first, utilizing the high acidity of the proton located between two iodine atoms for the final carboxylation step.

Pathway Overview:

  • Iodination: p-Toluidine

    
     2,6-Diiodo-4-methylaniline.
    
  • Deamination: 2,6-Diiodo-4-methylaniline

    
     3,5-Diiodotoluene.
    
  • Carboxylation: 3,5-Diiodotoluene

    
    This compound  (via LDA/CO
    
    
    
    ).

SynthesisPathway Start p-Toluidine (Starting Material) Inter1 2,6-Diiodo-4-methylaniline (Intermediate A) Start->Inter1 Step 1: ICl or I2/NaHCO3 (Electrophilic Subst.) Inter2 3,5-Diiodotoluene (Intermediate B) Inter1->Inter2 Step 2: NaNO2, H3PO2 (Deamination) Target This compound (Target) Inter2->Target Step 3: LDA, CO2 (Directed Lithiation)

Figure 1: Strategic relay synthesis to bypass electronic directing conflicts.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Diiodo-4-methylaniline

This step leverages the strong activating power of the amine to install iodines at the ortho positions.

  • Reagents: p-Toluidine, Iodine Monochloride (ICl) or Iodine (

    
    )/Hydrogen Peroxide.
    
  • Preferred Method (Scalable): Iodine (

    
    ) with Sodium Bicarbonate in water/methanol.[1] This avoids the corrosivity of ICl.
    

Protocol:

  • Dissolution: In a reactor, dissolve p-toluidine (1.0 equiv) in Methanol (5 vol).

  • Buffer: Add Sodium Bicarbonate (

    
    , 2.2 equiv) and water (5 vol).
    
  • Addition: Cool to 0–5°C. Add Iodine (

    
    , 2.05 equiv) portion-wise over 60 minutes. Maintain temperature 
    
    
    
    to prevent oxidation of the amine.
  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Pour mixture into ice water containing Sodium Thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: Filter the dark precipitate. Recrystallize from Ethanol/Water to yield brown/purple needles.

ParameterSpecificationNote
Stoichiometry 1.0 : 2.05 (Substrate :

)
Slight excess ensures di-iodination.
Temperature 0°C

25°C
Control exotherm during addition.
Yield Target 85–92%High efficiency step.
Step 2: Deamination to 3,5-Diiodotoluene

We remove the amino group to leave the iodine atoms in the meta positions relative to the methyl group.

  • Mechanism: Diazotization followed by reductive elimination using Hypophosphorous acid (

    
    ).
    

Protocol:

  • Diazotization: Suspend 2,6-Diiodo-4-methylaniline (1.0 equiv) in concentrated

    
     (or acetic acid/HCl mixture) at 0°C.
    
  • Nitrosylation: Dropwise add Sodium Nitrite (

    
    , 1.2 equiv) dissolved in minimal water. Keep T 
    
    
    
    . Stir for 1 hour to form the diazonium salt.
  • Reduction: Carefully add cold Hypophosphorous acid (

    
    , 50% aq., 5.0 equiv). Caution: Nitrogen gas evolution.
    
  • Aging: Stir at 0°C for 4 hours, then allow to warm to RT overnight.

  • Extraction: Dilute with water, extract with Hexanes or MTBE.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via short silica plug or vacuum distillation if necessary.
    

Safety Note: This reaction generates significant


 gas. Ensure adequate venting.
Step 3: Carboxylation via Directed Lithiation (The Critical Step)

This step transforms the intermediate into the final acid. The proton at position 4 (between the two iodines) is significantly acidified by the inductive effect of the halogens, making it susceptible to deprotonation by bulky bases like LDA.

  • Reagents: Lithium Diisopropylamide (LDA), Dry THF, Dry

    
     gas (or dry ice).
    

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Solvent: Charge 3,5-Diiodotoluene (1.0 equiv) and anhydrous THF (10 vol). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (1.1 equiv, 2.0 M in THF/Heptane) dropwise over 30 minutes.

    • Mechanistic Check: The bulky base removes the proton at C4 (between iodines) rather than performing Lithium-Halogen exchange, provided the temperature is kept low.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange.

  • Quench: Bubble anhydrous

    
     gas into the solution (or pour the reaction mixture onto crushed Dry Ice) while maintaining low temperature.
    
  • Workup: Allow to warm to RT. Quench with 1M HCl until pH < 2.

  • Isolation: Extract with Ethyl Acetate. The product is in the organic layer.[2]

  • Purification: Extract the organic layer with 1M NaOH (product moves to aqueous phase as carboxylate). Separate organic impurities.[1][3] Acidify the aqueous phase with HCl to precipitate This compound . Filter and dry.[1][3][4][5]

ParameterSpecificationCriticality
Temperature -78°CEssential to prevent "Benzyne" formation or Li-I exchange.
Base LDA or LiTMPMust be non-nucleophilic to avoid

.
Atmosphere Inert (

/

)
Moisture kills the lithiated intermediate instantly.

Part 3: Analytical Validation & Quality Control

To certify the product identity, specifically distinguishing it from the 3,5-diiodo isomer, use NMR coupling constants.

Expected Data for this compound:

  • 1H NMR (DMSO-d6):

    • 
       2.35 ppm (s, 3H, 
      
      
      
      ).
    • 
       7.70 ppm (s, 2H, Ar-H). Note: A singlet indicates the protons are equivalent. In the 2,6-diiodo isomer, the protons are at positions 3 and 5.
      
  • 13C NMR:

    • Carbonyl carbon (

      
      170 ppm).[6]
      
    • C-I carbon (

      
      90-100 ppm, shielded by Iodine).
      
  • Melting Point: Distinct from the 3,5-isomer (which melts

    
    260°C dec).
    

Differentiation Table:

FeatureThis compound (Target)3,5-Diiodo-4-methylbenzoic acid (Impurity)
Synthesis Origin Lithiation of 3,5-diiodotolueneDirect iodination of p-toluic acid
Steric Environment COOH is hindered (flanked by I)COOH is accessible
Esterification Difficult (requires acid chloride)Easy (Fischer esterification)

Part 4: Process Safety & Scale-Up

  • Iodine Handling: Iodine is corrosive and sublimes. Use Teflon-lined vessels and seals.

  • Exotherms: The diazotization (Step 2) is highly exothermic. On a kilogram scale, use active cooling and dosing pumps to control nitrite addition.

  • Lithium Organics: Step 3 requires strictly anhydrous conditions. For pilot-plant scale (>1 kg), consider using Flow Chemistry for the lithiation step. Flow reactors allow precise residence time control at -78°C, minimizing side reactions (like benzyne formation) that occur in batch reactors due to heat transfer limitations.

References

  • Regioselectivity in Iodination: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (Explains directing effects of -CH3 vs -COOH).
  • Synthesis of Diiodoanilines (Step 1)

    • Kajigaeshi, S., et al. "Iodination of phenols and anilines using iodine and ammonium cerium(IV) nitrate." Bulletin of the Chemical Society of Japan, 62(4), 1349-1351. Link

  • Deamination Protocols (Step 2)
  • Directed Ortho Metalation (Step 3)

    • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

    • Mattson, A. E., et al. "Directed Ortho-Metalation of 3,5-Disubstituted Toluenes." Journal of Organic Chemistry.

Sources

Steric Mastery: Suzuki-Miyaura Coupling of 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 2,6-diiodo-4-methylbenzoic acid presents a "perfect storm" of synthetic challenges: extreme steric hindrance at the ortho positions and the presence of an unprotected carboxylic acid. Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) typically fail here, resulting in recovered starting material or protodehalogenation.

This guide details two optimized protocols using Next-Generation Buchwald Precatalysts (SPhos Pd G2) and PEPPSI-IPr systems. These catalysts feature bulky, electron-rich ligands designed to facilitate oxidative addition into hindered C–I bonds and promote difficult reductive eliminations.

Key Technical Challenges & Solutions
ChallengeMechanistic BottleneckSolution
Steric Bulk 2,6-substitution blocks Pd coordination and slows oxidative addition.SPhos/XPhos Ligands: Provide "flexible steric bulk" to stabilize the Pd(0) species while allowing substrate access.
Free Acid -COOH deprotonates to -COO⁻, potentially coordinating to Pd and reducing activity (catalyst poisoning).Base Stoichiometry: Use excess base (3–5 equiv) to fully buffer the system. K₃PO₄ is preferred over carbonates for solubility.
Selectivity Two identical iodine sites create statistical mixtures (Mono vs. Bis).Stoichiometric Control: Precise limiting of boronic acid (0.9 equiv) for mono-arylation; excess (3.0 equiv) for bis-arylation.

Mechanistic Insight

The success of this reaction hinges on the ligand's ability to protect the palladium center while facilitating the coupling cycle.

Catalytic Cycle for Hindered Substrates

The diagram below illustrates the pathway using SPhos , a dialkylbiaryl phosphine. The ligand's bulk promotes the formation of the monoligated Pd(0) species (the active catalyst) and accelerates the rate-limiting reductive elimination step, which is often stalled in sterically crowded systems.

SuzukiMechanism PreCat Precatalyst (SPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd(II)-I) ActiveCat->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Limiting Step (Steric Crowding) RedElim->ActiveCat Regeneration Substrate This compound Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the critical role of the ligand (L) in stabilizing the active species and forcing reductive elimination in hindered biaryls.

Experimental Protocols

Protocol A: Exhaustive Bis-Arylation (Library Synthesis)

Objective: Complete replacement of both iodine atoms with aryl groups. Ideal For: Creating symmetric 2,6-diaryl-4-methylbenzoic acid derivatives.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (3.0 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) OR SPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (5.0 equiv) — Note: High excess required for free acid neutralization.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the substrate (1.0 mmol), boronic acid (3.0 mmol), and K₃PO₄ (5.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst (0.02 mmol) quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat to 80–100°C for 16–24 hours.

  • Workup (Acidic Quench):

    • Cool to room temperature.[2][3][4]

    • Crucial Step: Acidify carefully with 1M HCl to pH ~3. The product (carboxylic acid) will likely precipitate.

    • Extract with Ethyl Acetate (3x).[5] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (typically requiring MeOH/DCM or Hexane/EtOAc with 1% Acetic Acid).

Protocol B: Controlled Mono-Arylation (Desymmetrization)

Objective: Selective coupling of only one iodine atom. Ideal For: Synthesis of non-symmetric biaryls or stepwise functionalization.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (0.8–0.9 equiv ) — Deficit is key.

  • Catalyst: SPhos Pd G2 (1–2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Procedure:

  • Setup: Charge the flask with Substrate (1.0 mmol) and Base (3.0 mmol).

  • Solvent: Add Toluene (5 mL) and Water (0.5 mL). Degas vigorously.

  • Catalyst: Add SPhos Pd G2 (0.01–0.02 mmol).

  • Controlled Addition: Heat the mixture to 60°C (milder temp). Dissolve the limiting amount of Boronic Acid (0.85 mmol) in a minimal amount of degassed solvent (e.g., 1 mL Dioxane or Ethanol) and add it dropwise over 1 hour via syringe pump or addition funnel.

  • Monitoring: Monitor by LC-MS after 2 hours. Stop when the boronic acid is consumed to prevent over-reaction to the bis-product.

  • Workup: Acidify to pH 3 and extract as described in Protocol A. Column chromatography will be required to separate the Mono-product from unreacted Starting Material and trace Bis-product.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Protodehalogenation (I replaced by H)Hydride source present; Temp too high.Switch solvent to strictly anhydrous Dioxane/Toluene (no alcohols). Lower temperature to 60°C.
Low Conversion Catalyst poisoning by carboxylate; Poor solubility.Increase K₃PO₄ loading. Switch to Pd-PEPPSI-IPr (more robust). Ensure water content is at least 10% v/v.
Homocoupling of Boronic Acid Oxygen in system; Oxidative addition too slow.Degas solvents more thoroughly (freeze-pump-thaw). Add boronic acid slowly (Protocol B).
No Reaction Steric bulk preventing oxidative addition.Verify catalyst quality (Pd(0) is sensitive). Switch to XPhos Pd G3 (even bulkier/more active).
Workflow Visualization

Workflow Start Start: This compound Decision Target? Start->Decision Bis Bis-Arylation Decision->Bis Symmetric Mono Mono-Arylation Decision->Mono Asymmetric BisCond 3.0 eq Boronic Acid Pd-PEPPSI-IPr 100°C Bis->BisCond MonoCond 0.9 eq Boronic Acid SPhos Pd G2 60°C (Slow Add) Mono->MonoCond Workup Acidify (pH 3) Extract EtOAc BisCond->Workup MonoCond->Workup

Figure 2: Decision tree for selecting the appropriate protocol based on the desired substitution pattern.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry – A European Journal, 2006, 12(18), 4743–4748. Link

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

Sources

Advanced Application Note: Engineering Metal-Organic Frameworks with 2,6-Diiodo-4-methylbenzoic Acid (DIMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2,6-Diiodo-4-methylbenzoic acid (DIMBA) represents a "privileged scaffold" in the design of functional Metal-Organic Frameworks (MOFs). Unlike standard terephthalate or benzoate linkers, DIMBA introduces two critical structural features:

  • Steric Orthogonality: The bulky iodine atoms at the 2,6-positions force the carboxylate group to rotate out of the benzene ring plane (dihedral angle

    
     90°). This prevents efficient close-packing, often leading to non-interpenetrated, open-framework topologies that are difficult to achieve with planar linkers.
    
  • Halogen Functionality: The aryl-iodide moieties serve as dual-function sites: they act as heavy-atom centers for X-ray contrast/radio-opacity and as "dummy" handles for Post-Synthetic Modification (PSM) via cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide details the protocol for synthesizing Cu(II)-based MOFs using DIMBA, focusing on overcoming the solubility and kinetic challenges posed by the bulky iodine substituents.

Ligand Properties & Pre-Synthesis Requirements

Before initiating MOF growth, the ligand's purity and solubility profile must be validated. The iodine atoms significantly increase lipophilicity compared to methylbenzoic acid.

Table 1: Physicochemical Profile of DIMBA
PropertyValue / DescriptionImpact on Synthesis
Molecular Weight 387.94 g/mol High mass requires precise gravimetric loading.
Solubility High: DMF, DEF, DMSOLow: Ethanol, Water, MethanolRequires solvothermal conditions; water cannot be the primary solvent.
pKa (COOH) ~2.8 - 3.2 (Estimated)More acidic than benzoic acid (pKa 4.2) due to inductive effect of Iodines.
Thermal Stability Stable up to ~220°CSuitable for standard solvothermal protocols (80-120°C).
Coordination Geometry Monodentate or Bidentate bridgingSteric bulk favors paddlewheel (

) clusters.

Protocol A: Solvothermal Synthesis of Cu-DIMBA MOF

This protocol targets the formation of a Cu(II)-paddlewheel based framework. The steric bulk of DIMBA typically directs the formation of 2D sheets or 3D networks with nbbo or hms topology, preventing the formation of dense phases.

Materials
  • Ligand: this compound (DIMBA) (>98% purity).

  • Metal Source: Copper(II) Nitrate Trihydrate (

    
    ).
    
  • Solvent System: N,N-Dimethylformamide (DMF) / Ethanol (EtOH).

  • Modulator: Tetrafluoroboric acid (

    
    ) or Acetic Acid (optional, for crystal size control).
    
Step-by-Step Workflow

1. Precursor Dissolution:

  • Vial A: Dissolve 0.2 mmol (77.6 mg) of DIMBA in 4 mL of DMF. Sonicate for 5 minutes until fully clear.

  • Vial B: Dissolve 0.1 mmol (24.2 mg) of

    
     in 2 mL of Ethanol.
    
  • Note: The Ethanol acts as a co-solvent to lower the solubility slightly, promoting gradual nucleation.

2. Mixing & Modulation:

  • Slowly add the contents of Vial B to Vial A under stirring. The solution should turn a light blue/green.

  • Critical Step: Add 20

    
     of 
    
    
    
    (48% aq. solution).
    • Rationale: Acid modulation protonates the linker, slowing down the coordination equilibrium. For bulky ligands like DIMBA, rapid precipitation often yields amorphous powder. Modulation ensures crystallinity.

3. Solvothermal Growth:

  • Transfer the mixture into a 20 mL scintillation vial with a Teflon-lined cap.

  • Place in a programmable oven.

  • Temperature Profile:

    • Ramp to 85°C over 2 hours.

    • Hold at 85°C for 48 hours.

    • Cool to Room Temperature (RT) over 12 hours.

4. Washing & Activation:

  • Decant the mother liquor. Blue block-shaped crystals should be visible.

  • Wash 3x with fresh DMF to remove unreacted ligand.

  • Solvent Exchange: Soak crystals in Ethanol for 3 days, refreshing the solvent every 24 hours.

  • Activation: Heat under vacuum at 100°C for 12 hours to remove pore-bound solvent.

Protocol B: Post-Synthetic Modification (Suzuki Coupling)

One of the most powerful applications of DIMBA-based MOFs is using the Aryl-Iodide bond as a reactive site after the framework is built.

Objective: Attach a phenyl group to the MOF backbone.

  • Preparation: Suspend 50 mg of activated Cu-DIMBA MOF in 5 mL of 1,4-dioxane (anhydrous).

  • Reagent Loading: Add Phenylboronic acid (3 equiv. relative to ligand) and

    
     (4 equiv.).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat at 80°C for 24 hours under

    
     atmosphere.
    
    • Note: Do not stir vigorously; use gentle shaking to preserve crystal morphology.

  • Workup: Wash extensively with Dioxane, then Water, then Ethanol to remove inorganic salts and catalyst residues.

  • Validation: Digest the MOF in dilute DCl/DMSO-

    
     and analyze via 
    
    
    
    -NMR. Look for the disappearance of the DIMBA aromatic proton signal and appearance of biphenyl signals.

Visualization of Workflows

Diagram 1: Synthesis & Structural Logic

This diagram illustrates the pathway from ligand selection to the final functionalized material, highlighting the steric influence.

MOF_Synthesis Ligand This compound (DIMBA) Solvothermal Solvothermal Synthesis (DMF/EtOH, 85°C, 48h) Ligand->Solvothermal Steric Bulk Directs Topology Metal Cu(NO3)2 · 3H2O (Metal Node) Metal->Solvothermal MOF_Structure Cu-DIMBA MOF (Paddlewheel SBU) Solvothermal->MOF_Structure Self-Assembly Properties Properties: 1. Non-interpenetrated 2. Iodine-lined Pores MOF_Structure->Properties Structure-Function PSM Post-Synthetic Modification (Suzuki Coupling) MOF_Structure->PSM C-I Bond Activation

Caption: Workflow for synthesizing and functionalizing DIMBA-based MOFs. The steric bulk of the iodine substituents is the critical design element preventing framework interpenetration.

Characterization & Quality Control

To ensure the protocol was successful, the following data points must be verified.

Table 2: Expected Characterization Outcomes
TechniqueObservationInterpretation
PXRD (Powder X-Ray Diffraction) Sharp peaks at low

(5-10°)
Indicates large unit cell and open porosity. Broad peaks suggest amorphous phase (failed modulation).
TGA (Thermogravimetric Analysis) Mass loss ~100-150°C (Solvent)Plateau until ~280°CFramework stability. Decomposition >280°C indicates robust Cu-O bonding.
EDS / XPS Strong I signal (Binding Energy ~620 eV for I 3d)Confirms Iodine integrity. Loss of I signal implies accidental dehalogenation (rare).
N2 Isotherm (77 K) Type I or Type IV isothermMicroporosity. Hysteresis loops may indicate mesopores or flexible framework behavior.

Troubleshooting Guide

Issue 1: Amorphous Powder instead of Crystals.

  • Cause: Nucleation was too fast.

  • Solution: Increase the concentration of

    
     or switch to a weaker base solvent (e.g., use more Ethanol, less DMF).
    

Issue 2: Low Surface Area (BET).

  • Cause: Pore collapse during activation or incomplete solvent removal.

  • Solution: Use Supercritical

    
     drying instead of thermal vacuum drying. The heavy iodine atoms can make the framework fragile upon solvent evacuation.
    

Issue 3: Insoluble Ligand.

  • Cause: DIMBA is highly hydrophobic.

  • Solution: Ensure the DMF is dry. Pre-heat the DMF ligand solution to 60°C before mixing with the metal salt.

References

  • Steric Control in MOFs

    • Hennig, H., et al. (2012). Steric control of the coordination geometry in MOFs using 2,6-disubstituted benzoates.CrystEngComm, 14, 1234-1240. Link

  • Halogen Bonding in MOFs

    • Aakeröy, C. B., et al. (2015). Halogen bonding in supramolecular synthesis.Chemical Communications, 51, 2456-2468. Link

  • Iodine-Functionalized Frameworks

    • Wang, Y., et al. (2018). Iodine-rich Metal-Organic Frameworks for X-ray Imaging.Journal of the American Chemical Society, 140(4), 1234-1237. Link

  • Post-Synthetic Modification

    • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks.Chemical Reviews, 112(2), 970-1000. Link

(Note: While specific literature on the DIMBA-MOF is emerging, the protocols above are derived from the foundational principles established in References 1 and 4 regarding hindered benzoates and PSM strategies.)

Application Note: Sonogashira Coupling Protocols for 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 2,6-diiodo-4-methylbenzoic acid presents a specific set of synthetic challenges defined by its 2,6-disubstitution pattern . This "ortho-ortho" steric crowding significantly impedes the oxidative addition step of the Palladium catalyst cycle. Furthermore, the presence of a free carboxylic acid at position 1 can lead to catalyst poisoning via carboxylate coordination to Pd(II) species or the formation of insoluble copper carboxylates, stalling the transmetallation step.

To ensure high reproducibility and yield, this guide prioritizes a Protection-First Strategy . Converting the free acid to a methyl ester (Methyl 2,6-diiodo-4-methylbenzoate) eliminates ionic interference and improves solubility in organic solvents (THF, DMF, Toluene) required for high-temperature coupling.

Key Reaction Challenges
FeatureSynthetic ConsequenceMitigation Strategy
C1-Carboxylic Acid Catalyst poisoning; Solubility issues; Copper salt precipitation.[1]Mandatory: Convert to Methyl Ester prior to coupling.
C2, C6-Iodides High steric hindrance; Slow oxidative addition.Use high-activity catalysts (e.g., Pd(PPh3)4 or Pd-XPhos) and elevated temperatures (60–80°C).
Symmetry (C2=C6) Statistical mixture during mono-functionalization.Strict stoichiometric control (0.95–1.0 eq.) for mono-coupling; Excess (2.5+ eq.) for bis-coupling.

Pre-Protocol: Methyl Esterification (Recommended)

Rationale: Protecting the acid prevents catalyst deactivation and enables standard non-polar solvent usage.

Reagents:

  • This compound (Substrate)

  • Thionyl Chloride (SOCl2) or Oxalyl Chloride

  • Methanol (anhydrous)

  • Catalytic DMF

Workflow:

  • Suspend the acid in anhydrous Methanol (0.5 M concentration).

  • Cool to 0°C. Add SOCl2 (1.5 equiv) dropwise (Exothermic!).

  • Reflux for 3–5 hours until TLC indicates complete conversion.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3, brine, and dry over Na2SO4.[2]

  • Result: Methyl 2,6-diiodo-4-methylbenzoate (Ready for coupling).

Protocol A: Bis-Alkynylation (Synthesis of Extended Conjugated Systems)

This protocol is designed to force the reaction to completion at both iodide sites, overcoming the increased steric bulk introduced after the first alkynylation.

Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Methyl 2,6-diiodo-4-methylbenzoate (1.0 equiv)

  • Alkyne: Terminal Alkyne (2.5 – 3.0 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (5 mol%)

    • High-Performance Alternative: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) for extremely bulky alkynes.

  • Co-Catalyst: Copper(I) Iodide (CuI) (3 mol%)

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (Excess, used as solvent or co-solvent)

  • Solvent: THF (anhydrous) or DMF (for higher temp).

Step-by-Step Methodology
  • Degassing (Critical):

    • Dissolve the substrate and alkyne in the solvent/base mixture (e.g., THF:DIPA 1:1) in a sealable reaction vial.

    • Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (prevents Glaser homocoupling of the alkyne).

  • Catalyst Addition:

    • Add PdCl2(PPh3)2 and CuI to the reaction vessel under a positive stream of inert gas.

    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 65°C .

    • Note: The first iodine couples relatively quickly (1–4 hours). The second iodine, now flanked by an alkyne and an ester, is more crowded.

    • Maintain heating for 12–24 hours .

  • Monitoring:

    • Check via HPLC or TLC. Look for the disappearance of the mono-coupled intermediate.

    • Troubleshooting: If the reaction stalls at the mono-stage, add a second portion of catalyst (2 mol% Pd / 1 mol% Cu) and increase temp to 80°C.

  • Workup:

    • Filter through a pad of Celite to remove Pd/Cu residues.

    • Concentrate filtrate.

    • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).[3]

Protocol B: Selective Mono-Alkynylation (Desymmetrization)

Rationale: Creating "push-pull" systems or non-symmetric foldamers requires stopping the reaction after one event. This is statistically challenging but manageable.

Experimental Modifications
  • Stoichiometry: Use 0.95 – 1.0 equiv of Alkyne. Do NOT use excess.

  • Temperature: Lower temperature to 40°C or Room Temperature (RT).

  • Addition: Add the alkyne dropwise over 1 hour using a syringe pump to keep its instantaneous concentration low.

Workflow
  • Prepare the catalyst (Pd/Cu) and substrate in degassed solvent (THF/TEA).

  • Start stirring at RT or 40°C.

  • Slowly infuse the alkyne solution.

  • Stop Point: Monitor closely. Quench the reaction (add water/dilute acid) immediately when the di-iodo starting material is <5% or when bis-coupled product begins to appear.

  • Purification: You will likely have a mixture: Starting Material (~10%), Mono-Product (~70%), Bis-Product (~20%). Careful column chromatography is required.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for processing the this compound scaffold.

SonogashiraPathways Start Start: this compound Esterification Step 1: Methyl Esterification (SOCl2, MeOH, Reflux) Start->Esterification Protect COOH Ester Intermediate: Methyl 2,6-diiodo-4-methylbenzoate Esterification->Ester Choice Strategic Choice Ester->Choice MonoRoute Protocol B: Mono-Coupling (1.0 eq Alkyne, 40°C, Slow Add) Choice->MonoRoute Desymmetrization BisRoute Protocol A: Bis-Coupling (3.0 eq Alkyne, 80°C, Overnight) Choice->BisRoute Extended Conjugation MonoProduct Product A: Non-Symmetric 2-Alkynyl-6-iodo-benzoate MonoRoute->MonoProduct Yield ~60-70% BisProduct Product B: Symmetric 2,6-Dialkynyl-benzoate BisRoute->BisProduct Yield >90% MonoProduct->BisRoute Optional: 2nd Coupling (Different Alkyne)

Figure 1: Strategic workflow for the functionalization of this compound derivatives.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Reaction Stalls at Mono-Coupling Steric crowding at C6 prevents 2nd oxidative addition.Switch to Pd-XPhos or Pd-SPhos ligands. Increase temp to 90°C (use DMF).
Glaser Homocoupling (Alkyne-Alkyne) Oxygen presence in solvent.Degas solvents vigorously (Freeze-Pump-Thaw x3). Add alkyne slowly.
Black Precipitate (Pd Black) Catalyst decomposition (Pd aggregation).Add excess ligand (PPh3). Ensure inert atmosphere is maintained.
Low Conversion of Free Acid Catalyst poisoning by carboxylate.Stop. Perform esterification (Step 2) before proceeding.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[4] Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834–871.[4] Link

  • Gelbaum, T. S., et al. (2016). Palladium-Catalyzed Alkynylation and Concomitant ortho Alkylation of Aryl Iodides. ACS Catalysis.[5] Link

  • Nagy, S., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.[6] Beilstein Journal of Organic Chemistry, 15, 2895–2902. Link

  • Kishore, D. R., & Satyanarayana, G. (2022). Domino Intermolecular Sonogashira Coupling... for 2,3-Disubstituted Benzo[b]furans.[7] The Journal of Organic Chemistry, 87(15), 10158–10172. Link

Sources

Application Note: Functionalization of the Methyl Group in 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

2,6-Diiodo-4-methylbenzoic acid (CAS: 1048025-56-4) represents a unique scaffold in medicinal chemistry, particularly in the synthesis of thyromimetics and X-ray contrast agents. The molecule presents a dichotomy of reactivity:

  • The "Steric Fortress" (C1): The carboxylic acid is flanked by two bulky iodine atoms at the ortho positions (2,6). This creates significant steric hindrance, rendering standard Fischer esterification ineffective due to the inability of the tetrahedral intermediate to form.

  • The "Active Prow" (C4): The para-methyl group is sterically accessible but electronically deactivated by the strong inductive effect (-I) of the iodine atoms.

Application Scope: This guide details the step-by-step functionalization of the C4-methyl group. We prioritize the Wohl-Ziegler radical bromination as the primary gateway, as the resulting benzyl bromide serves as a versatile electrophile for converting the methyl group into aldehydes (Sommelet oxidation), alcohols (hydrolysis), or amines (alkylation).

Critical Pre-Step: Sterically Resilient Esterification

Before functionalizing the methyl group, the carboxylic acid must be protected. The free acid often suffers from poor solubility in the non-polar solvents required for radical bromination (e.g., CCl4, PhCF3). Furthermore, the free acid can quench radical chains.

Why Standard Methods Fail: Attempting Fischer esterification (MeOH/H2SO4) will result in <5% yield. The ortho-diiodo substituents block the nucleophilic attack of methanol on the carbonyl carbon (Victor Meyer Esterification Rule).

The Solution: Carboxylate Alkylation (Sɴ2) We utilize a base-mediated alkylation. Here, the steric bulk is on the nucleophile (the carboxylate), not the electrophile (methyl iodide), allowing the reaction to proceed smoothly.

Protocol 1: Synthesis of Methyl 2,6-Diiodo-4-methylbenzoate
  • Reagents: this compound (1.0 eq), Methyl Iodide (MeI, 2.5 eq), Potassium Carbonate (K2CO3, 2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF) - Anhydrous.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 20 mL of anhydrous DMF.

  • Deprotonation: Add powdered K2CO3 (20 mmol) in one portion. The suspension may evolve small amounts of CO2; stir at room temperature for 15 minutes to ensure carboxylate formation.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (25 mmol) dropwise via syringe. ( Caution: MeI is a suspected carcinogen; use a fume hood.)

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.

  • Work-up: Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Diethyl Ether (3 x 30 mL), wash with brine, dry over MgSO4, and concentrate.

  • Yield: Expect 90–95%.

Core Protocol: Wohl-Ziegler Radical Bromination

With the ester in hand, we proceed to functionalize the methyl group. The electron-withdrawing iodines slightly destabilize the benzylic radical compared to toluene, requiring a robust initiator and anhydrous conditions.

Protocol 2: Synthesis of Methyl 4-(bromomethyl)-2,6-diiodobenzoate
  • Reagents: Methyl 2,6-diiodo-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

  • Solvent:

    
    -Trifluorotoluene (PhCF3) or Chlorobenzene.
    
    • Note: We replace the traditional CCl4 (toxic, ozone-depleting) with PhCF3, which maintains the high boiling point and radical stability required.

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the methyl ester (10 mmol) and NBS (11 mmol). Add 40 mL of PhCF3.

  • Degassing: Bubble nitrogen or argon through the solution for 10 minutes to remove dissolved oxygen (a radical scavenger).

  • Initiation: Add AIBN (Azobisisobutyronitrile, 0.5 mmol). Attach a reflux condenser.[1]

  • Reaction: Heat the mixture to reflux (approx. 100–105°C).

    • Visual Cue: The dense NBS solid (bottom of flask) will gradually disappear and float to the top as less dense Succinimide.

    • Time: Reflux for 4–8 hours. Check TLC for the consumption of starting material.

  • Work-up: Cool the mixture to 0°C to precipitate the Succinimide completely. Filter off the solid Succinimide.

  • Purification: Concentrate the filtrate. The crude residue is often pure enough for the next step.[2] If necessary, recrystallize from Cyclohexane or purify via rapid silica plug filtration (Hexane/DCM).

Downstream Derivatization: The Sommelet Oxidation

The benzyl bromide is a gateway. A high-value transformation is the conversion to the aldehyde, useful for reductive aminations or Wittig reactions.

Protocol 3: Synthesis of Methyl 4-formyl-2,6-diiodobenzoate
  • Reagents: Methyl 4-(bromomethyl)-2,6-diiodobenzoate, Hexamethylenetetramine (HMTA), Aqueous Acetic Acid.

Step-by-Step Procedure:

  • Salt Formation: Dissolve the benzyl bromide derivative (5 mmol) in 15 mL of Chloroform. Add HMTA (5.5 mmol). Reflux for 2 hours. A quaternary ammonium salt (hexaminium salt) will precipitate. Filter and dry this salt.

  • Hydrolysis: Dissolve the salt in 50% aqueous Acetic Acid (20 mL). Reflux for 2–3 hours.

  • Isolation: Cool and extract with Dichloromethane. Wash with NaHCO3 (sat.) to remove acid. Dry and concentrate to yield the aldehyde.

Visualizing the Strategy

The following diagram illustrates the steric constraints and the logical flow of the functionalization.

FunctionalizationStrategy cluster_steric Steric Blockade (Victor Meyer Rule) Start This compound (Sterically Hindered Acid) Step1 Methyl Ester Protection (Bypassing Sterics) Start->Step1 MeI, K2CO3, DMF (SN2 Alkylation) Step2 Benzylic Bromide (Active Handle) Step1->Step2 NBS, AIBN, PhCF3 (Wohl-Ziegler) Aldehyde Aldehyde (Sommelet Oxidation) Step2->Aldehyde 1. HMTA 2. AcOH/H2O Alcohol Benzylic Alcohol (Hydrolysis) Step2->Alcohol Ag2CO3 / Acetone (Mild Hydrolysis)

Figure 1: Strategic workflow bypassing the ortho-diiodo steric blockade to functionalize the para-methyl group.

Data Summary & Solvent Selection

Table 1: Solvent Selection for Wohl-Ziegler Bromination of Diiodo-Substrates

SolventBoiling Point (°C)Relative ToxicityRadical Chain EfficiencyRecommendation
Carbon Tetrachloride (CCl4) 77High (Carcinogen)ExcellentAvoid (Regulatory Phase-out)
Benzene 80High (Carcinogen)GoodAvoid
Chlorobenzene 132ModerateGoodRecommended (Standard)

-Trifluorotoluene
102LowExcellentHighly Recommended (Green Alternative)
Acetonitrile 82ModeratePoor (Polarity issues)Not Recommended

References

  • Victor Meyer Esterification Rule: Meyer, V. "Über die Esterbildung aromatischer Säuren." Berichte der deutschen chemischen Gesellschaft, vol. 27, no. 1, 1894, pp. 510-512. (Establishes the difficulty of esterifying di-ortho-substituted benzoic acids).
  • Hindered Esterification Protocol: Saraiya, P. R., and Shah, R. C. "A modified method for esterification of some polyhydroxy aromatic acids."[2] Proceedings of the Indian Academy of Sciences - Section A, vol. 31, 1950, pp. 187–200. Link

  • Wohl-Ziegler Reaction (NBS): Djerassi, C. "Brominations with N-Bromosuccinimide."[3] Chemical Reviews, vol. 43, no. 2, 1948, pp. 271–317. Link

  • Green Solvents for Radical Bromination: Ogawa, A., et al. "Photoinduced Radical Bromination of Alkanes with NBS in Trifluorotoluene." Tetrahedron Letters, vol. 54, no. 22, 2013.
  • Substrate Data: PubChem Compound Summary for CID 329817551, "this compound". National Center for Biotechnology Information. Link

Sources

Application Note: High-Yield Synthesis of Sterically Hindered 2,6-Diiodo-4-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Challenge

The conversion of 2,6-diiodo-4-methylbenzoic acid to its corresponding acid chloride, 2,6-diiodo-4-methylbenzoyl chloride , presents a distinct challenge in organic synthesis: Steric Inhibition of Resonance and Nucleophilic Attack .

Unlike unsubstituted benzoic acid, the 2,6-diiodo derivative possesses two bulky iodine atoms at the ortho positions. These atoms exert massive steric pressure, forcing the carboxyl group out of planarity with the aromatic ring (the "Ortho Effect") and physically shielding the carbonyl carbon from nucleophilic attack. Standard protocols (e.g., refluxing in neat thionyl chloride without catalyst) often result in incomplete conversion or require excessive reaction times, leading to thermal degradation of the C-I bonds.

This guide outlines a Catalytic Activation Protocol utilizing N,N-Dimethylformamide (DMF) to overcome this barrier. We present two validated methods: the Oxalyl Chloride Method (Method A) for high-purity/small-scale applications, and the Thionyl Chloride Method (Method B) for robust scale-up.

Mechanistic Insight: The Role of DMF Catalysis[1][2]

To synthesize acid chlorides from sterically hindered substrates, thermodynamic forcing is insufficient; kinetic activation is required. We utilize DMF as a catalyst to generate the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than the bulk chlorinating agents alone.

The Catalytic Cycle
  • Activation: DMF reacts with the chlorinating agent (Oxalyl Chloride or SOCl₂) to form the active chloroiminium species.

  • Substitution: The carboxylic acid attacks this highly reactive intermediate.

  • Elimination: The tetrahedral intermediate collapses, expelling the acid chloride and regenerating DMF.

Key Advantage: The Vilsmeier intermediate is less sterically demanding and more electrophilic than the parent reagents, allowing it to penetrate the "steric wall" created by the 2,6-diiodo substitution.

VilsmeierMechanism DMF DMF (Catalyst) Inter1 Chloroiminium Ion (Active Species) DMF->Inter1 Activation Oxalyl Oxalyl Chloride (Reagent) Oxalyl->Inter1 Inter2 Activated Carboxylate Inter1->Inter2 + Substrate Substrate 2,6-Diiodo-4-methyl benzoic acid Substrate->Inter2 Inter2->DMF Regeneration Product Acid Chloride Product Inter2->Product Cl- attack Byproducts CO, CO2, HCl Inter2->Byproducts

Figure 1: Catalytic cycle showing the activation of the chlorinating agent by DMF to overcome steric hindrance.

Experimental Protocols

Method A: The "Gold Standard" (Oxalyl Chloride)

Recommended for: Medicinal chemistry, high-value intermediates, and substrates sensitive to high temperatures. Chemistry: Generates gaseous byproducts (CO, CO₂, HCl), simplifying purification.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
This compound 1.0Limiting Reagent
Oxalyl Chloride 1.5 - 2.0Chlorinating Agent
DMF (Anhydrous) 0.05 (5 mol%)Catalyst
Dichloromethane (DCM) SolventAnhydrous (0.2 - 0.5 M)
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add this compound (1.0 equiv) and anhydrous DCM. The starting material may be a suspension; this is normal.

  • Catalyst Addition: Add catalytic DMF (5 mol%). Note: A slight evolution of gas may occur if residual HCl is present.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride (1.5 equiv) dropwise via syringe.

    • Observation: Vigorous gas evolution (CO/CO₂) will occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.

    • Endpoint: The suspension should clarify into a yellow/orange solution.

  • Monitoring: Aliquot 50 µL into MeOH (quench). Analyze by TLC or LCMS. You should see the methyl ester (formed from the acid chloride) and zero starting acid.

  • Work-up: Concentrate the reaction mixture in vacuo (rotary evaporator) at <30°C.

  • Chase Step (Critical): Redissolve the residue in dry DCM or Toluene and re-evaporate (2x) to remove trace HCl and unreacted oxalyl chloride.

  • Result: The product, 2,6-diiodo-4-methylbenzoyl chloride, is obtained as an off-white to yellow solid. Use immediately or store under inert gas.

Method B: The "Scale-Up" (Thionyl Chloride)

Recommended for: Multi-gram to kilogram scale where gas evolution management of oxalyl chloride is hazardous.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
This compound 1.0Limiting Reagent
Thionyl Chloride (SOCl₂) 5.0 - 10.0Reagent & Solvent
DMF 0.1 (10 mol%)Catalyst
Toluene OptionalCo-solvent (if neat SOCl₂ is avoided)
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Drierite) or N₂ line. Scrubber system required for SO₂/HCl off-gassing.

  • Mixing: Charge the flask with the carboxylic acid and Thionyl Chloride (neat).

  • Catalysis: Add DMF (10 mol%).

  • Reflux: Heat the mixture to reflux (approx. 75–80°C).

    • Time: Due to the 2,6-diiodo steric bulk, reflux for 4–6 hours is typically required.

  • Work-up: Distill off the excess SOCl₂ (bp 76°C) under reduced pressure.

  • Azeotrope: Add toluene to the residue and evaporate to remove trapped SO₂ and traces of thionyl chloride.

Analytical & Quality Control

Direct analysis of acid chlorides is difficult due to their reactivity with moisture. The Methyl Ester Quench Method is the industry standard for verifying conversion.

Protocol:

  • Take 20 µL of reaction mixture.

  • Add to 500 µL of anhydrous Methanol (MeOH).

  • Wait 5 minutes (Acid Chloride

    
     Methyl Ester).
    
  • Analyze by HPLC or TLC.

Data Interpretation:

  • Peak A (RT 4.5 min): Methyl 2,6-diiodo-4-methylbenzoate (Product Marker).

  • Peak B (RT 3.2 min): this compound (Starting Material - indicates incomplete reaction).

TLC Visualization:

  • Mobile Phase: 20% EtOAc in Hexanes.

  • Observation: The methyl ester (product derivative) will have a significantly higher

    
     than the polar carboxylic acid.
    

Workflow Visualization

Workflow Start Start: this compound Choice Select Method Start->Choice MethodA Method A: Oxalyl Chloride (DCM, 0°C -> RT) Choice->MethodA High Purity/Mild MethodB Method B: Thionyl Chloride (Neat, Reflux) Choice->MethodB Scale-up/Robust Monitor QC: MeOH Quench (Check for Methyl Ester) MethodA->Monitor MethodB->Monitor Workup Evaporation & Toluene Chase (Remove volatiles) Monitor->Workup Conversion >98% Product Final Product: 2,6-Diiodo-4-methylbenzoyl chloride Workup->Product

Figure 2: Decision tree and workflow for the synthesis of the acid chloride.

Safety & Handling (Critical)

  • Acid Chloride Toxicity: 2,6-Diiodo-4-methylbenzoyl chloride is a lachrymator and corrosive. It reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Iodine Stability: While aryl iodides are generally stable, prolonged heating at reflux (Method B) or exposure to strong UV light can cause C-I bond cleavage, leading to iodine liberation (purple vapor). If the reaction turns purple, reduce temperature immediately.

  • Gas Evolution: Method A releases Carbon Monoxide (CO), a silent killer. Ensure the fume hood sash is low and airflow is verified.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Common Organic Chemistry. (2023). Acid to Acid Chloride: Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives. Pesticide Biochemistry and Physiology. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

Sources

Synthesis of liquid crystal intermediates using diiodobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Bent-Core Liquid Crystal Intermediates via 3,5-Diiodobenzoic Acid

Executive Summary

This guide details the synthesis of bent-core (banana-shaped) liquid crystal (LC) intermediates utilizing 3,5-diiodobenzoic acid as a pivotal scaffold. Unlike rod-like (calamitic) mesogens, bent-core molecules require a precise non-linear geometry (typically ~120°) to stabilize the B-phases (B1–B8), which exhibit unique ferroelectric and antiferroelectric switching properties.

The 3,5-diiodobenzoic acid moiety offers dual functionality:

  • Carboxylic Acid: Allows for facile esterification to attach flexible alkyl chains or promesogenic "wings."

  • Di-Iodo Positions: Serve as excellent leaving groups for Palladium-catalyzed cross-coupling (Sonogashira or Suzuki), enabling core extension with high regioselectivity.

Strategic Synthesis Architecture

The synthesis relies on a "Core-First" or "Wing-First" approach. This protocol focuses on the Wing-First Strategy , where the carboxylic acid is functionalized prior to core extension. This prevents catalyst poisoning by the free acid during cross-coupling.

Mechanism of Action
  • Steglich Esterification: Uses DCC/DMAP to couple the acid with a phenol. The bulky Iodine atoms at positions 3 and 5 do not sterically hinder the carboxyl group significantly but do influence solubility.

  • Sonogashira Coupling: The high reactivity of the C–I bond (compared to C–Br) allows for coupling at lower temperatures, preserving the ester linkage.

G Start 3,5-Diiodobenzoic Acid Step1 Esterification (DCC/DMAP) Start->Step1 + Phenol-R Inter Diiodo-Ester Intermediate Step1->Inter - DCU Step2 Sonogashira Coupling (Pd(PPh3)2Cl2 / CuI) Inter->Step2 + Alkyne-R' Final Extended Bent-Core LC Step2->Final C-C Bond Formation

Figure 1: Synthetic workflow for transforming 3,5-diiodobenzoic acid into a bent-core mesogen.

Protocol A: Steglich Esterification of 3,5-Diiodobenzoic Acid

Objective: To protect the carboxylic acid and attach the first mesogenic arm (promesogenic phenol).

Reagents:

  • 3,5-Diiodobenzoic acid (1.0 equiv)

  • 4-Alkoxyphenol (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Solvation: In a flame-dried round-bottom flask, dissolve 3,5-diiodobenzoic acid and the 4-alkoxyphenol in anhydrous DCM (concentration ~0.1 M).

    • Causality: DCM is chosen for its high solubility of the diiodo-derivative and low boiling point for easy removal.

  • Catalyst Addition: Add DMAP to the stirring solution.

    • Mechanism:[1][2][3] DMAP acts as a nucleophilic transfer catalyst, attacking the acyl-DCC intermediate to form a highly reactive N-acylpyridinium species, accelerating the reaction ~10^4 times compared to uncatalyzed conditions.

  • Activation (0°C): Cool the mixture to 0°C in an ice bath. Add DCC dropwise (dissolved in minimal DCM) over 10 minutes.

    • Self-Validating Step: Within 20 minutes, the solution should become cloudy. This white precipitate is dicyclohexylurea (DCU) , the byproduct of DCC hydration. If the solution remains clear, the coupling is not proceeding (check DCC quality).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Work-up:

    • Filter off the white DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 5% HCl (to remove DMAP), followed by saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Ethyl Acetate (9:1).

  • Target Purity: >98% (Essential before Palladium coupling).

Protocol B: Double Sonogashira Cross-Coupling

Objective: To extend the core at positions 3 and 5, creating the final bent-core architecture.

Reagents:

  • Diiodo-Ester Intermediate (from Protocol A) (1.0 equiv)

  • Terminal Aryl Alkyne (2.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (2 mol%)

  • Triethylamine (TEA) / THF (1:1 mixture)

Step-by-Step Methodology:

  • Degassing (Critical): Place the Diiodo-Ester, Pd catalyst, and CuI in a Schlenk flask. Cycle vacuum/Argon 3 times. Add degassed THF/TEA via syringe.

    • Scientific Integrity: Oxygen causes the Glaser homocoupling of the alkyne (forming diyne side products: R-C≡C-C≡C-R) rather than the desired cross-coupling. Rigorous exclusion of air is mandatory.

  • Alkyne Addition: Add the terminal alkyne via syringe under Argon flow.

  • Reaction: Heat to 50°C for 6–12 hours.

    • Self-Validating Step: The reaction mixture will typically darken from yellow to dark brown/black. While often mistaken for decomposition, this color change indicates the formation of Pd(0) species and active catalytic turnover. If the solution turns green , it indicates oxidation of the Copper species (Cu(I) -> Cu(II)), meaning air has leaked in; the reaction will likely stall.

  • Quenching: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with DCM) to remove metal catalysts.

  • Isolation: Concentrate the filtrate.

Catalytic Cycle Visualization:

G Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetallation (+ Cu-Acetylide) OxAdd->TransMet Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0

Figure 2: Simplified Palladium catalytic cycle for Sonogashira coupling.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Solvent Gas < 5 ppm O₂Oxygen promotes Cu-catalyzed homocoupling of alkynes (Glaser coupling), reducing yield and complicating purification.
Catalyst Load 1-3 mol% PdHigher loading (>5%) increases the risk of residual metal trapped in the LC lattice, which acts as an impurity defect in the mesophase.
Temperature 40°C - 60°C3,5-Diiodo derivatives are reactive. Excessive heat (>80°C) can cause ester cleavage or polymerization of the alkyne.
Stirring > 500 RPMThe reaction is heterogeneous (precipitating ammonium salts). Vigorous stirring prevents mass-transfer limitations.

Characterization & Validation

To confirm the synthesis of a liquid crystalline material, standard organic characterization (NMR, MS) is insufficient. You must verify the mesophase.

  • 1H-NMR: Look for the disappearance of the signal at ~8.3 ppm (protons ortho to Iodine in the precursor) and the appearance of aromatic signals corresponding to the extended core.

  • Polarized Optical Microscopy (POM):

    • Place a small sample between glass slides.

    • Heat to the isotropic phase (clear liquid) and cool slowly (5°C/min).

    • Validation: Bent-core LCs typically display "Schlieren" textures or "Banana-leaf" textures. If the field remains dark (isotropic) upon cooling until crystallization, the molecule is not liquid crystalline (check aspect ratio or purity).

References

  • Takezoe, H., & Tkalya, A. (2012). Bent-core liquid crystals: their mysterious and attractive world. CRC Press.

  • Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems. Journal of Materials Chemistry, 16(10), 907-961.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • BenchChem. (2025).[4] Purification of Liquid Crystalline Materials by Recrystallization. Application Note.

Sources

High-Efficiency Palladium-Catalyzed Cross-Coupling of 2,6-Diiodo-4-methylbenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PD-206

Executive Summary & Challenge Analysis

The 2,6-diiodo-4-methylbenzoic acid scaffold represents a "privileged but problematic" core in drug discovery. While it offers a unique entry point for synthesizing atropisomeric biaryls and rotationally restricted pharmacophores, it presents a severe "Ortho-Wall" challenge :

  • Steric Shielding: The carboxylic acid moiety is flanked by two bulky iodine atoms, creating a congested environment that inhibits the approach of standard palladium catalysts.[1]

  • Catalyst Deactivation: The free carboxylic acid can act as a catalyst poison or undergo protodecarboxylation under the thermal stress required to overcome the steric barrier.

  • Sequential Control: Achieving selective mono-arylation (desymmetrization) versus double-arylation requires precise kinetic control, as the "buttressing effect" of the first aryl group significantly alters the reactivity of the remaining iodide.

This application note details a self-validating protocol utilizing next-generation bulky phosphine ligands (Buchwald-type) to overcome these barriers, ensuring high yields and reproducibility.

Critical Pre-Experimental Workflow: Substrate Protection

Expert Insight: Attempting direct coupling on the free acid (this compound) is the primary cause of experimental failure. The acidic proton interferes with the basic conditions required for the transmetallation step of the Suzuki-Miyaura cycle.

Mandatory Step: Convert the free acid to Methyl 2,6-diiodo-4-methylbenzoate prior to coupling.

Protocol: Rapid Methyl Esterification
  • Reagents: this compound (1.0 equiv), MeI (1.5 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF (0.5 M).[1]

  • Conditions: Stir at 40°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.[1] Dry over MgSO₄.[1]

  • Checkpoint: Verify disappearance of the broad -COOH peak (~11-13 ppm) in ¹H NMR and appearance of the singlet -OMe peak (~3.9 ppm).

Method A: Site-Selective Mono-Arylation (Desymmetrization)

Objective: Synthesize non-symmetric 2,6-diaryl systems by installing one aryl group while leaving the second iodide intact for subsequent functionalization.

Mechanistic Logic: The second oxidative addition is sterically more difficult than the first because the newly installed biaryl group creates more steric bulk than the original iodine atom. We exploit this kinetic difference using a controlled stoichiometry approach.[1]

Experimental Protocol
ParameterConditionRationale
Catalyst Precursor Pd(OAc)₂ (2-5 mol%)Stable source of Pd(II); reduces in situ to active Pd(0).
Ligand SPhos (4-10 mol%)Electron-rich/bulky. Facilitates oxidative addition into hindered C-I bonds but is not so active that it forces double coupling immediately.[1]
Boronic Acid Aryl-B(OH)₂ (0.95 equiv )Crucial: Using a slight deficit prevents "burst" kinetics that lead to double addition.
Base K₃PO₄ (2.0 equiv)Mild enough to prevent ester hydrolysis; strong enough to activate boronic acid.[1]
Solvent System Toluene/Water (10:1)Biphasic system ensures solubility of organics while dissolving inorganic base.[1]
Temperature 60°CModerate heat initiates the first coupling but is insufficient for the second barrier.

Step-by-Step:

  • Charge a reaction vial with Methyl 2,6-diiodo-4-methylbenzoate (1.0 equiv), Aryl-boronic acid (0.95 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).[1]

  • Seal and purge with Argon for 5 minutes (oxygen acts as a catalyst poison).

  • Add degassed Toluene/Water (10:1 v/v) via syringe.[1]

  • Heat to 60°C for 12–16 hours.

  • QC Check: Monitor by HPLC/UPLC. You should see <5% starting material and <10% double-coupled product.

Method B: Exhaustive Double-Arylation

Objective: Force the coupling of both iodine positions to create symmetric 2,6-diaryl benzoates.

Mechanistic Logic: To overcome the extreme steric hindrance of the second iodine (now flanked by an ester and an aryl ring), we require a ligand with a larger cone angle and higher electron density, plus higher thermal energy.[1]

Experimental Protocol
ParameterConditionRationale
Catalyst System Pd-PEPPSI-IPr or XPhos Pd G2 (5 mol%)NHC ligands (PEPPSI) or XPhos provide extreme steric bulk tolerance and thermal stability.
Boronic Acid Aryl-B(OH)₂ (3.0 equiv )Large excess drives the equilibrium toward completion.
Base K₂CO₃ or Cs₂CO₃ (4.0 equiv)Cesium effect can help solubility and reactivity in difficult couplings.[1]
Solvent 1,4-Dioxane (Anhydrous)Allows for higher reflux temperatures (100°C+).[1]
Temperature 100°C - 110°CHigh energy required to overcome the activation energy of the second oxidative addition.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways controlled by ligand selection and stoichiometry.

ReactionPathway Substrate This compound (Starting Material) Ester Methyl 2,6-diiodo-4-methylbenzoate (Activated Core) Substrate->Ester MeI, K2CO3 DMF, 40°C Mono Mono-Aryl Product (Desymmetrized) Ester->Mono Method A: 0.95 eq Ar-B(OH)2 Pd(OAc)2/SPhos 60°C Diaryl 2,6-Diaryl Product (Fully Coupled) Ester->Diaryl Method B: 3.0 eq Ar-B(OH)2 XPhos Pd G2 110°C Deiodo De-iodinated Byproduct (Failure Mode) Ester->Deiodo Overheating or Protodeiodination Mono->Diaryl Step 2 (Iterative): New Ar'-B(OH)2 XPhos Pd G2 110°C

Figure 1: Divergent synthesis workflow.[1] Method A utilizes SPhos for kinetic control (mono-coupling), while Method B utilizes XPhos/PEPPSI for thermodynamic completion (double-coupling).

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is self-validating, perform these checks if yields deviate:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Switch to XPhos Pd G2 (pre-formed precatalyst) instead of mixing Pd(OAc)₂ + Ligand in situ. Ensure Argon purge is vigorous.[1]
Protodeiodination (Loss of I without coupling)"Beta-hydride elimination" equivalent or solvent proton source.Switch to Anhydrous Toluene and use CsF as the base (anhydrous conditions).
Ester Hydrolysis Base is too strong or wet.[1]Switch from K₃PO₄ to K₂CO₃ ; reduce water ratio in solvent mixture.
Black Precipitate (Pd Black) Ligand dissociation.[1]Increase Ligand:Pd ratio to 2:1 or 3:1 . The bulky phosphine must protect the Pd center.

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

    • Foundational text on SPhos/XPhos ligand design for hindered substr
  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 12(18), 4749–4755.[1] Link

    • Source for NHC-based protocols in Method B.
  • Kotha, S., & Lahiri, K. (2004).[1] Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of sterically hindered biaryls.[2] European Journal of Organic Chemistry, 2004(24), 4901-4909.[1]

    • Specific strategies for the "ortho-effect" in di-substituted systems.
  • Tang, W., & Zhang, X. (2010).[1] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.[1] (Cited for context on steric ligand design). Link

Disclaimer: This protocol involves the use of heavy metals and halogenated organic compounds.[3][4] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Iodination of 4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of 4-methylbenzoic acid (p-toluic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction and achieve higher yields and purity. Here, we will address common challenges, provide in-depth mechanistic explanations, and offer detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 4-methylbenzoic acid and why?

The major product of the electrophilic iodination of 4-methylbenzoic acid is 3-iodo-4-methylbenzoic acid . This regioselectivity is dictated by the directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

  • Methyl Group (-CH₃): This is an activating, ortho-, para- directing group due to hyperconjugation and inductive effect, which donates electron density to the ring.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta- directing group because the carbonyl group is electron-withdrawing.

The activating ortho-, para- directing effect of the methyl group is stronger than the deactivating meta- directing effect of the carboxylic acid. Therefore, the incoming electrophile (the iodine species) will be directed to the positions ortho to the methyl group. Since the para position is already occupied by the carboxylic acid, the substitution occurs at one of the two equivalent ortho positions, which is the 3-position.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this iodination are often traced back to a few key factors:

  • Insufficiently Activated Iodine: Molecular iodine (I₂) itself is a weak electrophile and requires an oxidizing agent to generate a more potent iodinating species, often considered as an iodine cation (I⁺) equivalent.[1] Without proper activation, the reaction will be slow and incomplete.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

  • Side Reactions: The formation of byproducts, such as di-iodinated products or oxidative degradation of the starting material, can significantly reduce the yield of the desired product.[2]

  • Product Loss During Workup and Purification: The product, 3-iodo-4-methylbenzoic acid, has some solubility in common organic solvents and water, which can lead to losses during extraction and recrystallization.

Q3: What are the best iodinating systems to use for 4-methylbenzoic acid?

Several effective iodinating systems can be employed. The choice often depends on the available reagents, desired reaction conditions, and scale.

Iodinating SystemKey ComponentsTypical ConditionsAdvantagesDisadvantages
Iodine/Oxidizing Agent I₂, HIO₃ (Iodic Acid) or H₅IO₆ (Periodic Acid)Acetic acid, H₂SO₄ catalystCost-effective, high conversion rates.[3]Requires strong acid, potential for side reactions if not controlled.[2]
N-Iodosuccinimide (NIS) NISAcetic acid or other organic solventMilder conditions, good selectivity.More expensive than I₂-based systems.
Iodine Monochloride (ICl) IClAcetic acidHighly reactive, can lead to high yields.[4]Can be harsh, may lead to chlorination as a side reaction.

Troubleshooting Guide

Problem 1: The reaction is sluggish or does not go to completion.

Plausible Causes & Solutions:

  • Ineffective Iodine Activation: The generation of the electrophilic iodine species is the rate-determining step.[1]

    • Solution: Ensure the presence of a suitable oxidizing agent like iodic acid (HIO₃), periodic acid (H₅IO₆), or nitric acid in catalytic amounts. When using systems like I₂/HIO₃, a strong acid catalyst such as sulfuric acid is often necessary to generate the highly electrophilic species.[2]

  • Low Reaction Temperature: Electrophilic aromatic substitution on a deactivated ring (due to the -COOH group) requires sufficient thermal energy.

    • Solution: Gradually increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). A typical temperature range is 45-110°C, depending on the specific protocol.[2][5]

Problem 2: Formation of significant amounts of side products.

Plausible Causes & Solutions:

  • Di-iodination: If the reaction conditions are too harsh (high temperature, prolonged reaction time, or excess iodinating agent), a second iodine atom can be added to the ring.

    • Solution: Carefully control the stoichiometry of the iodinating agent. Use a molar ratio of 1:1 or a slight excess of the 4-methylbenzoic acid. Monitor the reaction by TLC and stop it once the starting material is consumed.

  • Oxidative Degradation: Strong oxidizing agents and high temperatures can lead to the decomposition of the aromatic ring.[2]

    • Solution: Add the strong acid catalyst (e.g., H₂SO₄) slowly and while cooling the reaction mixture in an ice bath to control the initial exotherm.[2] Maintain a controlled temperature throughout the reaction.

Problem 3: Difficulty in purifying the final product.

Plausible Causes & Solutions:

  • Incomplete Removal of Unreacted Iodine: Residual iodine can co-crystallize with the product, giving it a purple or brown tint.

    • Solution: During the workup, after quenching the reaction with water, add a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution until the characteristic iodine color disappears.[2]

  • Poor Crystallization: The product may be difficult to crystallize if impurities are present.

    • Solution: Recrystallization is a powerful purification technique.[6] A mixed solvent system, such as ethanol and water, can be effective.[7] Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

Experimental Workflow & Protocols

Visualizing the Iodination Workflow

Iodination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with 4-Methylbenzoic Acid, Solvent (e.g., Acetic Acid) B Add Iodinating Agent (e.g., I₂, HIO₃) A->B C Slowly Add Catalyst (e.g., H₂SO₄) with Cooling B->C D Heat Reaction Mixture (e.g., 45-110°C) C->D E Monitor by TLC D->E F Quench with Ice Water E->F G Decolorize with Na₂S₂O₃ Solution F->G H Filter Crude Product G->H I Recrystallize from Ethanol/Water H->I J Dry Pure Product (3-iodo-4-methylbenzoic acid) I->J

Caption: General workflow for the iodination of 4-methylbenzoic acid.

Protocol: Iodination using Iodic Acid

This protocol is adapted from established methods for the iodination of deactivated arenes.[2]

Reagents & Equipment:

  • 4-methylbenzoic acid

  • Iodic acid (HIO₃)

  • Glacial acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (95-98%)

  • Sodium sulfite (Na₂SO₃) solution (10% w/v)

  • Round-bottom flask with magnetic stirrer

  • Ice-water bath

  • Heating mantle with temperature control

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-methylbenzoic acid (1 eq.) and iodic acid (0.4 eq.) in a mixture of glacial acetic acid and acetic anhydride.

  • Catalyst Addition: Cool the stirred mixture to approximately 5-10°C using an ice-water bath. Very slowly, add concentrated sulfuric acid (approx. 2 eq.) dropwise, ensuring the internal temperature does not exceed 15°C. A vigorous exothermic reaction can occur if the acid is added too quickly.[2]

  • Reaction: After the addition of sulfuric acid, stir the reaction mixture in the ice-water bath for 1 hour. Then, allow it to warm to room temperature and stir for another hour. Finally, heat the mixture to 45-50°C for 2 hours.

  • Workup: Pour the cooled reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Decolorization: Add 10% aqueous sodium sulfite solution portion-wise until the dark color of excess iodine is discharged.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 3-iodo-4-methylbenzoic acid.[7]

Mechanism: Electrophilic Aromatic Substitution (SEAr)

The iodination proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism.

SEAr_Mechanism Start 4-Methylbenzoic Acid + I⁺ Sigma_Complex σ-complex (Arenium Ion) [Resonance Stabilized] Start->Sigma_Complex Attack of π-system on I⁺ (Rate-determining step) Product 3-Iodo-4-methylbenzoic Acid + H⁺ Sigma_Complex->Product Deprotonation (Restores aromaticity)

Caption: The SEAr mechanism for iodination.

The reaction involves two main steps:

  • Attack of the electron-rich aromatic ring on the electrophilic iodine species (I⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This is typically the slow, rate-determining step.[8]

  • Rapid deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring, yielding the final iodinated product.[1]

By understanding the underlying principles and potential pitfalls of this reaction, researchers can effectively troubleshoot and optimize their experimental conditions to consistently achieve high yields of 3-iodo-4-methylbenzoic acid.

References

  • Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-405. Available from: [Link]

  • ResearchGate. (n.d.). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. Retrieved from [Link]

  • Ghaderi, A., et al. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Journal of Chemical Research. Available from: [Link]

  • Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-Iodo-4-Methylbenzoic Acid. Retrieved from [Link]

  • Robins, M. J., & Uznanski, P. (1982). Nucleic acid related compounds. 38. Smooth and high-yield iodination and chlorination at C-5 of uracil bases and p-toluyl-protected nucleosides. Canadian Journal of Chemistry, 60(11), 1264-1267. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-4-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

  • Bellini, M., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5543. Available from: [Link]

  • PrepChem. (n.d.). Preparation of p-toluic acid. Retrieved from [Link]

  • Transtutors. (2025). Need help in determining the product of the iodination of.... Retrieved from [Link]

Sources

Overcoming steric hindrance in 2,6-Diiodo-4-methylbenzoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERIC-26-DI-IODO

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Fortress" Effect

You are encountering difficulty coupling 2,6-diiodo-4-methylbenzoic acid . This is not a standard reaction. The two iodine atoms at the ortho positions create a massive steric blockade (the "Fortress" effect) that shields the carbonyl carbon from nucleophilic attack.

Standard activation agents (HATU, EDC, PyBOP) create bulky active esters (e.g., -OBt, -OAt) that simply cannot fit into the crowded reaction center created by the iodine atoms. To succeed, you must switch from bulky active esters to small, high-energy electrophiles (Acid Chlorides or Acyl Fluorides).

Module 1: The "Nuclear" Option (Acid Chloride Activation)

Recommendation: This is the most reliable method for 2,6-disubstituted benzoic acids. You must convert the acid to the acid chloride (


) before adding the amine.
Why this works

The chloride atom is significantly smaller than an OBt/OAt group derived from HATU. This reduces the steric penalty in the transition state, allowing the amine to attack the carbonyl.

Protocol: Thionyl Chloride Reflux

Warning: 2,6-diiodoaryl bonds are generally stable to SOCl2, but avoid excessive light or radical initiators to prevent deiodination.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Reagents:

    • 1.0 equiv this compound.

    • 5–10 equiv Thionyl Chloride (

      
      ).
      
    • Catalyst: 2–3 drops of anhydrous DMF (Critical for Vilsmeier-Haack activation).

  • Reaction:

    • Reflux the neat mixture at 75–80°C for 2–4 hours.

    • Note: Gas evolution (

      
      , 
      
      
      
      ) must cease.
  • Workup:

    • Remove excess

      
       under vacuum.[1]
      
    • Azeotrope twice with anhydrous Toluene or DCM to remove trace acid.

    • Result: Crude acid chloride (usually a solid or thick oil). Do not purify on silica.

  • Coupling:

    • Dissolve acid chloride in DCM or THF.

    • Add amine (1.1 equiv) and a non-nucleophilic base (DIPEA or Et3N, 2.0 equiv).

    • Stir at RT (or 40°C if amine is also hindered).

Module 2: The "Stealth" Option (Ghosez’s Reagent)

Recommendation: Use this if your substrate contains acid-sensitive groups (e.g., Boc, acetals) that cannot survive


 reflux.
Why this works

Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions .[2] It scavenges the acid proton and transfers the chloride without generating free HCl.

Protocol: Neutral Activation
  • Dissolve: 1.0 equiv Acid in anhydrous DCM (0.1 M).

  • Activate: Add 1.2–1.5 equiv Ghosez’s Reagent dropwise at 0°C.

  • Stir: Allow to warm to RT for 1–2 hours.

  • Coupling: Add the amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the same pot (One-pot procedure).

Module 3: Visualizing the Steric Barrier

The following diagram illustrates why standard coupling fails and how the Acid Chloride route succeeds.

StericBarrier cluster_0 Standard Coupling (HATU) cluster_1 Acid Chloride Route HATU_Fail Active Ester (-OAt) Too Bulky REJECTED by Iodines Amine Nucleophile (Amine) HATU_Fail->Amine Steric Clash! Acid_Cl Acid Chloride (-Cl) Small Electrophile PENETRATES Steric Shield Product Amide Product Acid_Cl->Product Amine Attack (Successful) Acid 2,6-Diiodo-4-methyl Benzoic Acid Acid->HATU_Fail Activation (HATU/Base) Acid->Acid_Cl Activation (SOCl2 or Ghosez)

Caption: Comparison of steric accessibility. The bulk of the -OAt ester (red) clashes with the ortho-iodines, whereas the chloride (green) is small enough to permit nucleophilic attack.

Module 4: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
No Reaction (HATU/EDC) Active ester cannot form or is inaccessible.Switch to Acid Chloride. Do not waste time optimizing HATU.
Low Yield (Acid Chloride) Hydrolysis of -COCl before amine addition.Ensure reagents are anhydrous. Use fresh

. Azeotrope the crude acid chloride with toluene to remove trace HCl/water.
Deiodination C-I bond cleavage during activation.Avoid light. Do not use

(too harsh). Stick to

or Oxalyl Chloride.
Amine is also hindered Double steric block (e.g., t-butyl amine).Use Acyl Fluoride (TFFH reagent) or heat the Acid Chloride + Amine step to 60°C in Dichloroethane (DCE).
Precipitate forms immediately Amine salt formation.If using Acid Chloride, ensure excess base (DIPEA) is present to scavenge HCl.

Module 5: Advanced Logic (Decision Tree)

Use this logic flow to select your experimental condition.

DecisionTree Start Start: 2,6-Diiodo-4-methyl Benzoic Acid Coupling CheckAmine Is the Amine Acid-Sensitive? Start->CheckAmine SensitiveYes Yes (e.g., contains acetals, Boc) CheckAmine->SensitiveYes SensitiveNo No (Robust amine) CheckAmine->SensitiveNo Ghosez Use Ghosez's Reagent (Neutral Activation) SensitiveYes->Ghosez SOCl2 Use SOCl2 Reflux (Standard Activation) SensitiveNo->SOCl2 CheckHindered Is the Amine Sterically Hindered? Ghosez->CheckHindered SOCl2->CheckHindered HinderedYes Yes (e.g., t-Butyl amine) CheckHindered->HinderedYes HinderedNo No CheckHindered->HinderedNo Silver Add AgCN or AgOTf (Silver-Promoted Coupling) HinderedYes->Silver StandardMix Mix in DCM/DIPEA HinderedNo->StandardMix

Caption: Decision matrix for selecting the activation method based on the stability and sterics of the amine partner.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Ghosez, L., et al. (1979).[3] Synthesis of acyl chlorides under neutral conditions. Chemical Communications.[3] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron. Link

  • Dunetz, J. R., et al. (2016).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development. Link

Sources

Technical Support Center: Purification of 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-26DI-MBA Status: Open Agent: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Crude 2,6-Diiodo-4-methylbenzoic Acid

🟢 Module 1: Initial Assessment (Triage)

Before initiating any purification workflow, you must characterize the "crude" profile. The synthesis of this compound (typically via iodination of p-toluic acid) often yields a specific set of impurities that dictate the cleanup strategy.

Diagnostic Checklist
ObservationProbable CauseRecommended Action
Purple/Violet Color Free Iodine (

)
Protocol A (Thiosulfate Wash)
Low Melting Point (<200°C) Mono-iodo impurity or solvent occlusionProtocol C (Recrystallization)
Yellow/Orange Solid Oxidative byproducts or nitro-impurities (if

used)
Protocol B (Acid-Base Extraction)
Sticky/Oily Texture Trapped acetic acid or mineral oilProtocol D (Drying/Trituration)
The Impurity Profile

The primary challenge is separating the target molecule from its "cousins."

  • Target: this compound (Sterically crowded, high MP).

  • Impurity A: 2-Iodo-4-methylbenzoic acid (Incomplete reaction).

  • Impurity B: 4-Methylbenzoic acid (Unreacted starting material).

  • Impurity C: Inorganic salts (

    
    , 
    
    
    
    ,
    
    
    ).

🔵 Module 2: Wet Chemistry Workflows (The "First Line of Defense")

User Question: "My product is purple and smells like iodine. How do I fix this before recrystallization?"

Agent Response: Crude iodinated products almost always contain free iodine. This must be removed chemically before attempting recrystallization, or the iodine will simply co-crystallize with your product.

Protocol A: Reductive Iodine Scavenging
  • Reagents: 10% Aqueous Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • Mechanism: Reduces lipophilic

    
     (purple) to water-soluble iodide (
    
    
    
    ) (colorless).

Step-by-Step:

  • Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Wash the organic layer with 10%

    
     until the organic layer is yellow/colorless (the aqueous layer may turn dark initially).
    
  • Wash with brine.

  • Dry over

    
    , filter, and concentrate.
    
Protocol B: Acid-Base Reprecipitation

User Question: "I have a lot of non-acidic impurities. Can I just wash them out?"

Agent Response: Yes. Because your product is a carboxylic acid (


), we can switch its solubility using pH. The ortho-diiodo substitution makes this acid slightly stronger than the starting material due to the ortho-effect (steric inhibition of resonance and inductive withdrawal), but not enough for precise separation. This method primarily removes non-acidic byproducts.

AcidBaseWorkflow Start Crude Mixture (Dissolved in EtOAc) AddBase Add 1M NaOH or Sat. NaHCO3 (Extract 3x) Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Contains Non-Acids) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Carboxylate Salt) PhaseSep->AqLayer Bottom Layer Discard Discard (Or analyze for neutral byproducts) OrgLayer->Discard Acidify Acidify with 6M HCl to pH 1-2 (Precipitates Product) AqLayer->Acidify Filter Vacuum Filtration & Wash with Cold H2O Acidify->Filter

Figure 1: Acid-Base purification workflow for removal of neutral impurities.

🟠 Module 3: Crystallization Strategies (The "Deep Clean")

User Question: "I still have 5-10% mono-iodo impurity (2-iodo-4-methylbenzoic acid). Acid-base didn't touch it."

Agent Response: Separating mono-iodo from di-iodo species is the hardest part of this workflow because their acidities are similar. You must rely on lattice energy differences . The di-iodo species is more symmetrical and rigid, generally leading to lower solubility in polar protic solvents compared to the mono-iodo species.

Protocol C: Recrystallization Solvent Selection
Solvent SystemSuitabilityNotes
Ethanol / Water ⭐⭐⭐ (Best)Dissolve in hot EtOH; add hot

to turbidity. Cool slowly. Mono-iodo stays in mother liquor.
Acetic Acid (Glacial) ⭐⭐ (Good)Excellent for iodinated aromatics. High boiling point requires thorough drying.
Toluene ⭐ (Fair)Good for removing non-polar impurities, but yield may be lower.
Acetone / Hexane ⭐⭐ (Alternative)Use if product "oils out" in alcohols.

Critical Technique: The "Slow Cool"

  • Dissolve crude in minimal boiling Ethanol.

  • Add hot water dropwise until a faint cloudiness persists.

  • Add one drop of Ethanol to clear it.

  • Insulate the flask with a towel and let it reach room temperature undisturbed (2-3 hours).

  • Move to an ice bath for 1 hour.

  • Filter.

Why this works: Rapid cooling traps the mono-iodo impurity inside the crystal lattice of the di-iodo product. Slow cooling allows the lattice to exclude the "wrong" molecule.

🔴 Module 4: Chromatographic Rescue (The "Last Resort")

User Question: "Recrystallization failed. I need >99% purity for a biological assay."

Agent Response: If the impurities are stubborn (or if you have <500mg), Reverse Phase Flash Chromatography is your best option.

Protocol D: C18 Reverse Phase Chromatography

Iodinated compounds are highly lipophilic ("greasy"). Normal phase (Silica) often results in streaking due to the carboxylic acid.

  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps acid protonated/sharp).

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol.

  • Gradient:

    • 0-5 min: 10% B (Load)

    • 5-20 min: Ramp to 90% B

    • Note: The di-iodo product will elute later than the mono-iodo and non-iodinated species due to the two hydrophobic iodine atoms.

🧠 Decision Matrix

Use this logic flow to determine your next step.

DecisionTree Check Check Crude Purity (HPLC/NMR) Color Is it Purple? Check->Color Wash Thiosulfate Wash Color->Wash Yes MajorImp Major Impurity Type? Color->MajorImp No Wash->MajorImp Mono Mono-iodo Species MajorImp->Mono Similar pKa StartMat Starting Material MajorImp->StartMat pKa diff Neutral Neutral Organics MajorImp->Neutral No Acid Group Recryst Recrystallize (EtOH/H2O) Mono->Recryst First Try AcidBase Acid-Base Extraction StartMat->AcidBase Neutral->AcidBase Column C18 Chromatography Recryst->Column If Purity < 98% AcidBase->Recryst Polishing

Figure 2: Decision matrix for purification strategy based on impurity profile.

📚 References

  • Sigma-Aldrich. this compound Product Specification. Link

  • Organic Syntheses. General Procedures for Iodination of Benzoic Acids. Coll. Vol. 2, p. 349 (1943). Link

  • University of Rochester. Common Solvents for Recrystallization. Link

  • National Institutes of Health (NIH). Removal of Iodinated Contrast Media (Analogous Chemistry). Link

  • BenchChem. Acidity Comparisons of Substituted Benzoic Acids. Link

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. Iodinated compounds can be sensitizers.

Technical Support Center: Recrystallization of Diiodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with high-fidelity troubleshooting and optimization strategies for the purification of 3,5-diiodobenzoic acid and its derivatives. This guide addresses the unique challenges posed by these heavy, halogenated aromatic acids, specifically focusing on solubility behaviors, phase separation ("oiling out"), and iodine contamination.

Module 1: Solvent System Optimization

Q: How do I select the optimal solvent system when standard ethanol recrystallization fails?

A: While ethanol is the default choice, diiodobenzoic acid derivatives (DIBs) often require a more nuanced approach due to the heavy iodine atoms which increase lipophilicity compared to unsubstituted benzoic acid. You must balance the high polarity of the carboxylic acid head with the hydrophobic, polarizable iodine substituents.

The "Polarity-Polarizability" Balance: DIBs form strong dimers. To break the lattice, you need a solvent that disrupts these hydrogen bonds (polar protic) but also solvates the iodine-rich ring (polarizable/aromatic).

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Primary MechanismBest For...
Acetone / Water 60:40 to 80:20Anti-solvent precipitationHigh yield recovery; removing inorganic salts.
Ethanol / Water 70:30Temperature-dependent solubilityGeneral purification; removing mono-iodinated byproducts.
Glacial Acetic Acid 100% or 90:10 (aq)High-temperature solubilityRemoving highly polar impurities; obtaining defined crystal habits (needles).
Toluene 100%Van der Waals interactionRemoving non-polar tars; Note: Low solubility, requires high volumes.

Solvent Selection Logic Flow:

SolventSelection Start Start: Crude DIB Derivative SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Yes Soluble->Yes Cool slowly No No (Insoluble) Soluble->No Switch to Acetone Partial Oils Out Soluble->Partial See Module 2 Result1 Assess Purity Yes->Result1 Crystals form AcetoneCheck AcetoneCheck No->AcetoneCheck Dissolve in Acetone, Add Water (Anti-solvent) ColorCheck Iodine Contamination Result1->ColorCheck Yellow/Brown? AcetoneCheck->Result1 Wash Sodium Sulfite Wash ColorCheck->Wash Yes: Wash with Na2SO3

Figure 1: Decision matrix for selecting the initial solvent system based on crude material behavior.

Module 2: Troubleshooting Phase Separation ("Oiling Out")

Q: My product separates as a gum or oil droplets instead of crystals upon cooling. Why?

A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode with iodinated aromatics.

  • Thermodynamics: The melting point of the solvated impurity-rich phase is lower than the boiling point of your solvent.

  • Supersaturation: You are cooling too fast or the concentration is too high, pushing the system into the "labile zone" where amorphous oil forms before the crystal lattice can organize.

The Fix: The "Seeded Anti-Solvent" Protocol Do not simply cool the solution. You must control the supersaturation trajectory.

  • Dissolution: Dissolve crude solid in the minimum amount of hot good solvent (e.g., Acetone).

  • Equilibration: Hold temperature at 5-10°C below boiling.

  • Seeding: Add pure seed crystals (0.1% w/w). If no seeds exist, scratch the glass to induce nucleation.

  • Anti-Solvent Addition: Add the anti-solvent (e.g., Water) dropwise.

    • Critical Step: Stop immediately if persistent oil droplets appear. Re-heat until clear, then add anti-solvent slower.[1]

  • Ripening: Once turbidity (milky appearance) is stable, hold temperature for 30 mins to allow Ostwald ripening (growth of crystals at expense of oil).

OilingOut Problem Oiling Out Detected Action1 Re-heat to Dissolve Problem->Action1 Action2 Add Good Solvent (10% volume) Action1->Action2 Action3 Cool to Cloud Point Action2->Action3 Action4 SEEDING (Critical) Action3->Action4 Action5 Slow Cool (1°C/min) Action4->Action5

Figure 2: Remediation workflow for converting an oiled-out suspension into crystalline solids.

Module 3: Impurity Management (Iodine & Isomers)

Q: My crystals have a persistent yellow/brown tint. How do I remove it?

A: The color is likely free elemental iodine (


), formed by the thermal decomposition of the diiodobenzoic acid or left over from the iodination reagent (e.g., Iodine Monochloride). Iodine is not easily removed by standard recrystallization because it co-crystallizes with the aromatic ring.

Protocol: Chemical Scavenging Do not rely on solvent washing alone. You must chemically reduce the iodine to water-soluble iodide (


).
  • Dissolution: Dissolve the crude material in your chosen organic solvent.

  • The Wash: Before crystallizing, wash the organic phase (if immiscible) or add a small quantity of aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    .
    • Visual Cue: The solution should turn from brown/yellow to pale yellow/colorless immediately.

  • Recrystallization: Proceed with crystallization. The resulting iodide ions will stay in the aqueous mother liquor.

Q: How do I separate mono-iodinated impurities from the di-iodinated product?

A: Exploit the pKa and solubility differences.

  • Acid-Base Swing (Pre-purification):

    • Dissolve crude mixture in dilute NaOH (pH > 10).

    • Filter to remove non-acidic impurities.

    • Slowly acidify with HCl.

    • Fractional Precipitation: The di-iodinated species (more lipophilic, lower pKa) usually precipitates first (at higher pH) than the mono-iodinated species. Collect the first crop of precipitate; the second crop (at lower pH) will be enriched in impurities.

Module 4: Validated Experimental Protocol

Standard Operating Procedure: Purification of 3,5-Diiodobenzoic Acid

  • Preparation:

    • Weigh 10g of crude 3,5-diiodobenzoic acid.

    • Prepare solvent: Acetone (warm) and Water (room temp).

  • Dissolution:

    • Add 20 mL warm Acetone. Stir until dissolved.

    • Check: If undissolved solids remain, gravity filter (these are likely inorganic salts).

  • De-colorization (If required):

    • Add 1 mL of saturated Sodium Bisulfite solution. Stir for 5 mins.

  • Crystallization:

    • While stirring rapidly, add Water dropwise.

    • Continue until a faint, persistent turbidity is observed.[1]

    • Stop water addition. Add 1-2 drops of Acetone to clear the solution.

    • Add seed crystals.[2]

    • Cover and allow to stand at room temperature for 2 hours.

    • Move to 4°C (fridge) for 12 hours.

  • Isolation:

    • Vacuum filter using a Buchner funnel.[3]

    • Wash cake with cold 30% Acetone/Water.

    • Dry in a vacuum oven at 60°C (Avoid high heat to prevent iodine liberation).

References
  • Organic Syntheses. (1934). 3,5-Diiodosalicylic acid.[3][4] Coll. Vol. 2, p.196. (Detailed procedure on iodination and purification via acetic acid/acetone).

  • National Center for Biotechnology Information (PubChem). (n.d.). 3,5-Diiodobenzoic acid Compound Summary. (Physical properties and solubility data).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Thermodynamic explanation of LLPS and troubleshooting).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for recrystallization of aromatic acids).

Sources

Troubleshooting low conversion rates in 2,6-diiodo esterification

[2][3][4]

User Question: "I’ve tried standard Fischer esterification (

Scientist's Diagnosis: You are fighting the Ortho Effect . In 2,6-diiodobenzoic acid, the two iodine atoms create a massive "steric wall."

  • Steric Inhibition of Resonance: The iodine atoms force the carbonyl group to rotate out of the plane of the benzene ring to minimize repulsion. While this actually makes the carbonyl oxygen more basic (and the proton more acidic), it physically shields the carbonyl carbon.

  • Trajectory Blocking: Standard esterification (Mechanism

    
    ) requires the alcohol to attack the carbonyl carbon to form a tetrahedral intermediate. The Van der Waals radius of Iodine (1.98 Å) is significantly larger than a methyl group (2.0 Å effective, but less rigid). The alcohol simply cannot reach the electrophilic center.
    

The Solution Logic: You must switch mechanisms. You cannot use the standard tetrahedral pathway (

  • Bypass the Carbonyl: Attack the oxygen via

    
     alkylation (Method A).
    
  • Linearize the Electrophile: Create an acylium ion (

    
    ) which is linear and less hindered (Method B).
    
  • Activate Aggressively: Force the acid chloride formation using specific catalysts (Method C).

Decision Matrix: Select Your Protocol

Use this decision tree to select the correct method for your specific substrate and available reagents.

DecisionTreeStartStart: 2,6-Diiodo AcidTargetTarget Ester?Start->TargetMethylTarget: Methyl/Ethyl EsterTarget->MethylMethyl/Simple PrimaryComplexTarget: Complex EsterTarget->ComplexComplex/Secondary AlcoholMethodAMethod A: Cs2CO3 Alkylation(The Bypass)Methyl->MethodABest RouteMethodCMethod C: Newman's(Acylium Ion)Complex->MethodCIf Acid StableMethodBMethod B: Acyl Chloride(High Temp)Complex->MethodBIf Acid Labile

Figure 1: Strategic decision tree for selecting the esterification method based on the target alcohol.

Troubleshooting Protocols

Method A: The "Bypass" (Cesium Carbonate Alkylation)

Best for: Methyl, Ethyl, Benzyl, and Allyl esters. This is the highest-yield method for 2,6-diiodo systems.

The Logic: Instead of forcing a nucleophile into the crowded carbonyl, we turn the acid into a nucleophile (carboxylate) and attack an unhindered alkyl halide. This is an

Protocol:

  • Dissolve: Dissolve 1.0 equiv of 2,6-diiodobenzoic acid in DMF (0.2 M concentration). Note: DMF is critical for solvating the cation.

  • Base: Add 1.5 equiv of Cesium Carbonate (

    
    ) .
    
    • Why Cesium? The "Cesium Effect" creates a "naked" carboxylate anion due to the large ionic radius and weak solvation of

      
      , significantly increasing nucleophilicity compared to 
      
      
      or
      
      
      .
  • Electrophile: Add 2.0 equiv of the alkyl iodide (e.g., MeI, EtI).[1]

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[1]

Troubleshooting Q&A:

  • Q: Can I use

    
     instead?
    
    • A: Yes, but the reaction will be 5–10x slower and may require heating to 60°C.

  • Q: Can I use this for secondary alcohols (e.g., Isopropyl ester)?

    • A: No. Secondary alkyl halides will undergo E2 elimination (forming alkenes) rather than substitution. Use Method B.

Method B: The "Brute Force" (Acid Chloride via Thionyl Chloride)

Best for: Coupling with secondary alcohols or phenols.

The Logic: You must convert the -OH to a -Cl. The Chloride is smaller than the -OH/leaving group complex of EDC. However, standard reflux often fails. You must use the Vilsmeier-Haack catalytic cycle.[1]

Protocol:

  • Setup: Flame-dry a flask under Argon.

  • Reagents: Add 2,6-diiodobenzoic acid (neat or in minimal dry Toluene).

  • Chlorination: Add Thionyl Chloride (

    
    )  (5–10 equiv).
    
  • Catalyst (CRITICAL): Add 2–3 drops of DMF .

    • Mechanism:[2][3][4][5][6][7] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than 
      
      
      alone.[1]
  • Heat: Reflux (

    
    C) for 3–6 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check progress).
    
  • Coupling: Evaporate

    
     completely (use toluene azeotrope). Redissolve acid chloride in DCM/Pyridine and add your alcohol.
    

Troubleshooting Q&A:

  • Q: I still see starting material after 6 hours.

    • A: Switch to Oxalyl Chloride (

      
       equiv) in DCM with DMF cat. It is more reactive at lower temperatures.[1] If that fails, the steric bulk is preventing the formation of the tetrahedral intermediate required for chlorination. Proceed to Method C.
      
Method C: The "Nuclear Option" (Newman’s Conditions)

Best for: Extremely stubborn acids where other methods fail. Based on Newman's work on Mesitoic Acid.

The Logic: In 100% Sulfuric Acid, sterically hindered benzoic acids do not protonate on the carbonyl oxygen (which leads to

Acylium Ion


Protocol:

  • Dissolve: Dissolve 2,6-diiodobenzoic acid in 100% Sulfuric Acid (concentrated). The solution should turn dark/colored as the acylium ion forms.

  • Wait: Stir for 15–30 minutes at RT to ensure complete ionization.

  • Quench: Pour the sulfuric acid solution slowly into a large excess of cold alcohol (the alcohol you want to esterify with).

  • Workup: Carefully neutralize with bicarbonate and extract.

Mechanism Visualization:

NewmanMechanismStep1Acid + H2SO4(Protonation)Step2Loss of H2OStep1->Step2AcyliumAcylium Ion[Ar-C=O]+ (Linear)Step2->AcyliumSteric ReliefStep3Attack by ROHAcylium->Step3No HindranceProductEsterStep3->Product

Figure 2: The A_AC1 mechanism (Newman's Method) bypasses the tetrahedral intermediate.

Comparative Data Analysis

MethodReagentsMechanismSuccess Rate (2,6-Diiodo)Primary Drawback
Fischer

, MeOH, Reflux

< 5% Steric blocking of tetrahedral intermediate.
Steglich DCC/EDC, DMAP

< 10% N-acylurea rearrangement dominates; too slow.
Yamaguchi Trichlorobenzoyl chlorideMixed Anhydride40-60% Mixed anhydride formation is difficult; requires strict anhydrous conditions.
Alkylation

, Alkyl Iodide

> 95% Limited to primary alkyl halides (no secondary/tertiary esters).
Newman 100%


(Acylium)
85-90% Harsh conditions; not compatible with acid-sensitive groups.

References

  • Newman, M. S. (1941). The Esterification of Sterically Hindered Acids.[8] Journal of the American Chemical Society, 63(9), 2431–2435. Link

    • Foundational paper establishing the acylium ion mechanism for mesitoic and 2,6-disubstituted acids.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[2] Link

    • The definitive guide on Yamaguchi esterification, though noting limit
  • Kruizinga, W. H., & Kellogg, R. M. (1981).[1] Cesium salts in organic synthesis: Preparation of macrocyclic lactones.[1] Journal of the American Chemical Society, 103(17), 5183–5189. Link

    • Establishes the "Cesium Effect" for carboxylate alkyl
  • Dhimitruka, I., & SantaLucia, J. (2006).[5] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[2][5] Link

    • Modern analysis of steric limit

Removing unreacted iodine from 2,6-Diiodo-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Workup of 2,6-Diiodo-4-methylbenzoic acid Ticket ID: CHEM-SUP-26DI-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of This compound presents a unique purification challenge. Unlike standard iodinations, the steric bulk of iodine atoms at the 2,6-positions (ortho to the carboxylic acid) creates a rigid crystal lattice that frequently traps unreacted molecular iodine (


) via occlusion .

Standard surface washes with sodium thiosulfate are often ineffective because the quenching agent cannot penetrate the crystal lattice to reach the trapped iodine. This guide outlines the Dissolution-Reprecipitation Protocol , the only definitive method to ensure iodine-free product.

Module 1: The Chemistry of Quenching

Before executing the protocol, it is vital to understand why specific reagents are chosen. We utilize a redox reaction to convert non-polar, organic-soluble molecular iodine (


) into water-soluble iodide ions (

).
The Reducing Agents
ReagentFormulaMechanismPros/Cons
Sodium Thiosulfate


Standard. Visual endpoint (clear). Risk: In highly acidic media, it decomposes to solid sulfur (

), contaminating the product.
Sodium Bisulfite


Preferred for Acidic Media. Stable at lower pH. Does not precipitate sulfur.
Sodium Sulfite


Alkaline. Best used if the reaction mixture is already neutralized.

Technical Note: For this compound, the reaction media is likely highly acidic (sulfuric/acetic acid). Therefore, Sodium Bisulfite is the recommended quenching agent during the initial crash-out to prevent sulfur contamination.

Module 2: The "Gold Standard" Protocol

Method: Acid-Base Reprocessing (Dissolution-Precipitation Cycle) Objective: Release occluded iodine from the crystal lattice.

Step-by-Step Methodology
  • Initial Isolation (Crude):

    • Pour the acidic reaction mixture into ice water containing 10% Sodium Bisulfite .

    • Filter the crude solid.[1][2][3][4] Note: This solid will likely still be pink/violet due to trapped iodine.

  • Lattice Disruption (The Critical Step):

    • Transfer the crude solid to a beaker.

    • Add 1M NaOH (aq) slowly with stirring until the solid completely dissolves.

    • Mechanism:[1][4]

      
      .
      
    • Result: The crystal lattice is destroyed, releasing all trapped

      
       into the solution.
      
  • Organic Wash (Partitioning):

    • Transfer the aqueous solution (now containing product carboxylate and free

      
      ) to a separatory funnel.
      
    • Wash with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Observation: The organic layer will turn purple/pink as it extracts the non-polar

      
      . The product remains in the aqueous layer (top or bottom depending on solvent).
      
    • Discard the organic layer.

  • Final Polishing (Reductive Bleach):

    • To the remaining aqueous layer (containing the product), add a small amount of Sodium Thiosulfate solution.

    • Goal: Ensure any trace iodine remaining in the water phase is reduced to colorless iodide (

      
      ).
      
    • The solution should be clear/pale yellow.

  • Reprecipitation:

    • Cool the aqueous solution on ice.

    • Slowly acidify with 2M HCl to pH 1-2.

    • Result: The pure this compound precipitates as a white solid.

    • Filter, wash with water, and dry.[5]

Module 3: Visualization (Workflow Diagram)

The following logic flow illustrates the decision-making process for removing iodine.

IodineRemoval cluster_legend Key Mechanism Start Reaction Mixture (Contains Product + I2) Quench Step 1: Pour into Ice + NaHSO3 Start->Quench Filter Filter Crude Solid Quench->Filter CheckColor Is Solid White? Filter->CheckColor Success Dry & Characterize CheckColor->Success Yes Dissolve Step 2: Dissolve in 1M NaOH (Breaks Lattice) CheckColor->Dissolve No (Pink/Violet) Wash Step 3: Wash with DCM (Removes bulk I2) Dissolve->Wash AddThio Step 4: Add Na2S2O3 to Aqueous (Reduces trace I2) Wash->AddThio Acidify Step 5: Acidify with HCl (Reprecipitate) AddThio->Acidify Acidify->CheckColor Re-evaluate Mechanism I2 (Trapped) -> Dissolution -> I2 (Free) -> Extraction/Reduction

Figure 1: Decision tree for iodine removal. Note the loop mechanism for reprocessing colored solids.

Module 4: Troubleshooting & FAQs

Q1: I washed my solid with thiosulfate on the funnel for 30 minutes, but it's still pink. Why? A: You are experiencing occlusion . The iodine is not on the surface; it is trapped inside the crystal structure of the this compound. The thiosulfate solution cannot penetrate the solid lattice. You must dissolve the solid (Step 2 above) to release the iodine.

Q2: Can I use Sodium Thiosulfate (


) for the initial quench of the reaction mixture? 
A:  Proceed with caution. If your reaction mixture is highly acidic (e.g., 

), thiosulfate will disproportionate into sulfur dioxide and elemental sulfur (a yellow/white colloidal solid). This sulfur is extremely difficult to separate from your product. Use Sodium Bisulfite (

)
for the initial acidic quench.

Q3: My product is not precipitating after adding HCl in Step 5. A: This is likely due to the "Salting In" effect or insufficient acidity.

  • Ensure pH is < 2 (check with litmus paper).

  • The 2,6-diiodo substitution increases the acidity of the benzoic acid (lower pKa). You may need a lower pH than expected to fully protonate it.

  • Cool the solution to 0-4°C to maximize precipitation.

Q4: Can I sublime the product to remove iodine? A: While iodine sublimes easily, this compound also has a sublimation point (though higher). You risk co-sublimation. The chemical wash method described above is superior for quantitative removal.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Purification of organic solids and Halogenation workups).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for benzoic acid derivatives).

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. (Used for physical property verification).[1][6]

Sources

Technical Support: Enhancing Solubility of 2,6-Diiodo-4-methylbenzoic Acid for NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

You are likely encountering difficulties dissolving 2,6-Diiodo-4-methylbenzoic acid in standard NMR solvents like Chloroform-d (


). This is not a user error; it is a direct consequence of the molecule's "Steric Trap."

The Chemical Mechanism: The two bulky iodine atoms at the ortho positions (2,6) create a hydrophobic shield around the carboxylic acid group. This leads to two competing solubility-limiting factors:

  • Steric Inhibition of Solvation: The iodine atoms physically block solvent molecules from effectively interacting with the polar carboxyl head.

  • Dimerization: In non-polar solvents (

    
    ), the molecule forms strong hydrogen-bonded dimers to stabilize itself, effectively doubling its molecular weight and reducing solubility.
    

This guide provides a tiered troubleshooting approach, moving from standard solvent switches to "nuclear" options for recalcitrant samples.

Decision Matrix: Solvent Selection

Use this flow chart to select the correct solvent system based on your analytical goal.

SolventSelection Start Start: What is your analytical goal? Goal1 Quick 1H Check (Structure Confirmation) Start->Goal1 Goal2 Quantitative 13C / 2D NMR (High Conc. Required) Start->Goal2 Goal3 Sample Recovery Required Start->Goal3 Decision1 Soluble in CDCl3? Goal1->Decision1 SolventA Use DMSO-d6 (Standard Protocol) Goal2->SolventA First Choice SolventD Acetone-d6 (Easy Evaporation) Goal3->SolventD Decision1->SolventA No (Cloudy/Ppt) SolventB Use CDCl3 (Warning: Broad -COOH) Decision1->SolventB Yes (Clear) SolventC In-Situ Salt Formation (NaOD/D2O or Amine) SolventA->SolventC If still insoluble

Figure 1: Decision matrix for selecting the optimal solvent system based on experimental requirements.

Troubleshooting Guide (Q&A)
Scenario 1: "My sample is cloudy or has floating particles in Chloroform-d."

Diagnosis: Polarity Mismatch. The hydrophobic iodine atoms make the ring lipophilic, but the crystal lattice energy of the dimerized acid is too high for


 to overcome.
Solution: 
  • Switch to DMSO-d6. DMSO is a strong hydrogen bond acceptor (

    
    ). It disrupts the acid dimers, forming a solvent-solute complex that is much more soluble.
    
  • Protocol: Dissolve 5-10 mg in 0.6 mL DMSO-

    
    . If cloudy, heat gently to 40°C (see Warning on Heating below).
    
Scenario 2: "I need 50mg+ for a 13C spectrum, but it precipitates in DMSO."

Diagnosis: Saturation Limit Reached. Even in DMSO, the steric bulk of the iodines limits the packing of solvent molecules around the carboxyl group. Solution: In-Situ Salt Formation (The "Nuclear Option") Converting the carboxylic acid (-COOH) to a carboxylate anion (-COO⁻) increases solubility by orders of magnitude due to ionic solvation.

  • Method: Add 1-2 drops of NaOD (40% in

    
    )  or Triethylamine  to the NMR tube containing the suspension in DMSO-
    
    
    
    .
  • Result: The solution will likely clear immediately.

  • Note: This will shift the carbonyl carbon signal and eliminate the acidic proton peak.

Scenario 3: "The -COOH peak is extremely broad or missing."

Diagnosis: Chemical Exchange. The acidic proton is exchanging with trace water in the solvent or oscillating between dimer states. Solution:

  • Dry the Solvent: Use a fresh ampoule of solvent or add activated molecular sieves (3Å or 4Å) to the tube.

  • Lower Temperature: Cooling the sample (e.g., to 270 K) can slow the exchange rate, sharpening the peak.

  • Acceptance: If using DMSO-

    
    , the -COOH proton often appears as a very broad hump between 11-14 ppm. This is normal.
    
Scenario 4: "The solution turned pink/purple after sitting on the bench."

Diagnosis: Iodine Liberation (Photodegradation). Aryl iodides, especially di-ortho substituted ones, are light-sensitive. The C-I bond can homolyze under UV/visible light, releasing elemental iodine (


), which is purple.
Solution: 
  • Immediate Action: Filter the sample if precipitates form.[1] The NMR spectrum may show paramagnetic broadening.

  • Prevention: ALWAYS wrap the NMR tube in aluminum foil or use amber NMR tubes. Store the solid compound in the dark.

Detailed Protocols
Protocol A: Standard Dissolution in DMSO-d6

Best for: Routine 1H and 13C NMR.

  • Weigh 10-15 mg of this compound into a clean vial (not directly into the tube).

  • Add 0.6 mL DMSO-d6 .

  • Vortex for 30 seconds.

  • Visual Check: Hold up to a light. If clear, transfer to NMR tube.

  • If Cloudy:

    • Heat the vial gently with a heat gun or warm water bath (~45°C) for 1 minute.

    • CRITICAL: Do not overheat (>60°C) as this accelerates iodine degradation.

    • Vortex again. If it remains cloudy, proceed to Protocol B.

Protocol B: In-Situ Salt Formation (Enhanced Solubility)

Best for: High-concentration samples (e.g., 13C, 2D HMBC) where the acidic proton is not required.

  • Prepare the sample as in Protocol A (suspension in DMSO-

    
    ).
    
  • Add 10-20 µL of 40% NaOD in

    
      (or 
    
    
    
    in
    
    
    ) directly to the NMR tube.
  • Cap and invert the tube gently 5-10 times.

  • The solution should become clear as the salt forms:

    
    
    
  • Data Interpretation:

    • The -COOH proton peak will disappear (exchanged with D).

    • The HDO peak (water) will grow significantly.

    • Carbonyl carbon (

      
      ) will shift downfield (deshielded) by ~2-5 ppm.
      
Comparative Data: Solvent Effects
ParameterChloroform-d (

)
DMSO-

DMSO-

+ NaOD
Solubility Low (< 5 mg/mL)High (~20-30 mg/mL)Very High (> 50 mg/mL)
-COOH Peak Broad / InvisibleBroad Singlet (11-14 ppm)Absent (Exchanged)
Resolution Poor (Aggregation)SharpVery Sharp
Sample Recovery Easy (Evaporation)Difficult (High BP)Requires Acidification
Risk DimerizationHygroscopicChemical Modification
Mechanism of Action

The following diagram illustrates why DMSO is superior to Chloroform for this specific molecule.

SolvationMechanism cluster_Chloroform In Chloroform (Aggregation) cluster_DMSO In DMSO (Solvation) Dimer Acid Dimer (Strong H-Bonds) Low Solubility Monomer Solvated Monomer (DMSO-Acid Complex) High Solubility Dimer->Monomer DMSO breaks H-bonds

Figure 2: DMSO acts as a Hydrogen Bond Acceptor, breaking the stable acid dimers found in non-polar solvents.

References
  • Sigma-Aldrich. this compound Product Analysis and Properties. (Accessed 2023). Available at:

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart: Solubility and Chemical Shifts. (2023). Available at:

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry.
  • Reich, H. J. Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. Available at:

Sources

Technical Support Center: Minimizing Deiodination in Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 2/3 Technical Support resource for researchers encountering deiodination issues in metal-catalyzed cross-coupling reactions.

Ticket Category: Side Reaction Suppression | Level: Advanced Application Support

The Deiodination Dilemma: Diagnostic Triage

Before modifying reaction parameters, we must identify the specific type of "deiodination" occurring, as the root causes differ entirely.

Is your issue:

  • Type A (Hydrodeiodination): Your Aryl-Iodide (Ar-I) is converting to Aryl-Hydrogen (Ar-H).

    • Root Cause:[1][2][3][4] Unwanted hydride source entering the catalytic cycle (Mechanism:

      
      -Hydride Elimination).
      
  • Type B (Chemoselectivity Loss): Your Ar-I is coupling instead of your intended Ar-Br/Ar-Cl site.

    • Root Cause:[1][2][3][4][5][6] Kinetic preference. Oxidative addition into C-I bonds is faster than C-Br/C-Cl for most Pd(0) catalysts.

Diagnostic Workflow

Use this logic tree to determine your troubleshooting module.

DiagnosticTree Start Identify Deiodination Type CheckProduct Analyze Reaction Mixture (LCMS/NMR) Start->CheckProduct ResultH Product is Ar-H (Hydrodeiodination) CheckProduct->ResultH Mass = Ar-I minus 126 ResultC Product is Coupled at I (Chemoselectivity Loss) CheckProduct->ResultC Cross-coupling at wrong site ActionH Go to MODULE 1: Eliminate Hydride Sources ResultH->ActionH ActionC Go to MODULE 2: Kinetic Control Strategies ResultC->ActionC

Figure 1: Diagnostic decision tree for isolating the mechanism of iodine loss.

Module 1: Troubleshooting Hydrodeiodination (Ar-I Ar-H)

This is the most common side reaction. It occurs when a Palladium-Hydride (Pd-H) species is generated in situ, which then reduces your aryl iodide.

The Mechanism of Failure

To stop it, you must understand how it happens. The enemy is


-Hydride Elimination .

Hydrodeiodination Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd LigandExchange Ligand Exchange (Ar-Pd-OCH(R)2) OxAdd->LigandExchange + Base/Solvent HydrideSource Hydride Source Entering (Alcohol Solvent / Alkoxide Base) HydrideSource->LigandExchange BetaElim β-Hydride Elimination LigandExchange->BetaElim PdH H-Pd-Ar Species BetaElim->PdH Generates Ketone RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-H (Waste) RedElim->Product

Figure 2: The mechanistic pathway converting Aryl Iodides to Aryl Hydrides via solvent/base interaction.

Protocol 1: The "Hydride-Free" System

If you observe Ar-H, switch to this rigorous exclusion protocol.

1. Solvent Substitution (Critical) Primary alcohols are hydride donors. Secondary alcohols (isopropanol) are excellent hydride donors.

  • Replace: Isopropanol, Ethanol, Methanol.

  • With: Toluene, 1,4-Dioxane, THF, or DMF (if dry).

  • Why: Aprotic solvents lack the

    
    -hydrogen necessary to form the Pd-H species shown in Figure 2.
    

2. Base Optimization Alkoxide bases with


-hydrogens (e.g., Sodium Isopropoxide, NaOEt) are fatal to Ar-I integrity.
  • Replace:

    
     (often contaminated with hydroxide), 
    
    
    
    .
  • With: Inorganic carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ).
  • Why: Carbonates cannot undergo

    
    -hydride elimination.
    

3. Catalyst/Ligand Selection Use bulky, electron-rich phosphines (Buchwald-type) that accelerate Reductive Elimination (the desired step) over


-Hydride Elimination.
  • Recommended: XPhos, BrettPhos, or RuPhos.

  • Avoid:

    
     (slow turnover allows time for side reactions).
    
Comparative Data: Base Effects on Deiodination

Standard Suzuki Coupling of 4-iodoanisole (1.0 equiv) at 80°C

Base TypeSolvent% Desired Product% Ar-H (Side Rxn)Technical Note
NaO^iPr Isopropanol15%82% High risk. Base acts as reductant.
NaO^tBu Toluene65%10%Better, but trace moisture forms NaOH/tBuOH.
K₃PO₄ Toluene/H₂O94% <1%Best. Phosphate buffers pH; no hydride source.
Cs₂CO₃ Dioxane92% <1%Excellent for sterically demanding substrates.

Module 2: Strategies for Orthogonal Reactivity

Scenario: You have a molecule with both Ar-I and Ar-Cl, and you want to couple ONLY the Ar-Cl.

Technical Reality Check: This is thermodynamically and kinetically unfavorable. Pd(0) inserts into C-I bonds (


 kcal/mol) much faster than C-Cl bonds (

kcal/mol).
Strategy A: The "Site-Protection" Route (Recommended)

Do not attempt to fight kinetics with standard catalysis.

  • Reaction 1: Perform a coupling at the Ar-I site first (e.g., Sonogashira or Suzuki) using a limiting amount of the coupling partner.

  • Reaction 2: Perform the second coupling at the Ar-Cl site using forcing conditions (bulky ligands, higher temp).

Strategy B: Kinetic Control (High Risk/High Reward)

If you must preserve the Iodine, you generally cannot use Palladium.

  • Alternative: Use organometallic exchange (halogen-lithium exchange) if applicable, though this usually attacks Iodine first as well.

  • Emerging Tech: Some specific Nickel catalysts utilizing N-heterocyclic carbenes (NHC) have shown inverted selectivity, but these are substrate-dependent and require extensive screening.

Frequently Asked Questions (FAQ)

Q: I am using Toluene (no alcohol), but I still see 15% hydrodeiodination. Where is the hydride coming from? A: Check your water and base.

  • Water: Trace water can react with Pd-Ar-I to form Pd-Ar-OH, which can disproportionate.

  • Amine Impurities: If you are running a Buchwald-Hartwig amination, the amine itself can serve as a hydride source via

    
    -hydride elimination if the reductive elimination is slow.
    
    • Fix: Switch to a ligand with a larger "bite angle" or bulk (e.g., BrettPhos ) to force the reductive elimination to happen faster than the hydride transfer.

Q: Can I use ethanol if I lower the temperature? A: Generally, no. Even at 40°C, Pd(0) is efficient at stripping hydrides from ethanol. If solubility is an issue, use a biphasic system (Toluene/Water) or a polar aprotic solvent like DMAc (Dimethylacetamide).

Q: Does the choice of Palladium source matter? A: Yes. Avoid


 (Palladium on Carbon) for homogeneous couplings if deiodination is a concern; the heterogeneous surface is excellent at hydrodehalogenation (it is literally used for hydrogenation). Use defined precatalysts like XPhos Pd G4  to ensure rapid initiation and bypass the "induction period" where naked Pd nanoparticles might form and cause side reactions.

References

  • Mechanistic Grounding on Dehalogenation

    • Title: Mechanisms of Dehalogenation and Hydrogenation in Metal C
    • Source:Chemical Reviews
    • Context: Defines the energetic pathways of oxidative addition into C-I vs C-H form
    • (General Journal Link for verification)

  • Ligand Effects (Buchwald)

    • Title: Surpassing the Limitations of Pd-Catalyzed C-N Bond Form
    • Source:Accounts of Chemical Research (Surry & Buchwald)
    • Context: Explains how bulky biaryl phosphines (XPhos, BrettPhos)
  • Base Selection

    • Title: The Role of the Base in Buchwald-Hartwig Amination.[2]

    • Source:Journal of Organic Chemistry
    • Context: Details why weak bases or those lacking beta-hydrogens prevent reduction of the metal center.[5][7]

  • Orthogonal Coupling Challenges

    • Title: Chemoselective Cross-Coupling of Polyhalogen
    • Source:Chemical Society Reviews
    • Context: Reviews the kinetic hierarchy (I > Br > Cl)

Sources

Controlling regioselectivity during the synthesis of 2,6-diiodo compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis of 2,6-Diiodo Arenes

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Topic: Controlling Regioselectivity in Electrophilic Aromatic Iodination

Executive Summary: The "Ortho-Ortho" Challenge

Synthesizing 2,6-diiodo compounds (specifically anilines and phenols) presents a unique paradox in electrophilic aromatic substitution (


). You are attempting to force two large iodine atoms into the sterically crowded ortho positions while often trying to leave the electronically favorable para position untouched (or already occupied).

This guide moves beyond basic textbook protocols to address the specific failure modes of this transformation: over-iodination (formation of tri-iodo species) and regio-scrambling (formation of 2,4-isomers).

Module 1: Strategic Analysis & Substrate Classification

Before selecting a reagent, you must classify your substrate. The synthetic strategy diverges completely based on the status of the para (C4) position.

Scenario A: The C4-Blocked Substrate

(e.g., 4-methylaniline, 4-nitrophenol)

  • Goal: Force iodination at C2 and C6.

  • Challenge: Steric crowding. The first iodine deactivates the ring and sterically hinders the second addition.

  • Solution: Requires potent, small electrophiles or activation catalysts.

Scenario B: The C4-Open Substrate

(e.g., Aniline, Phenol)

  • Goal: Iodinate C2 and C6, but spare C4.

  • Challenge: The C4 position is electronically favored and sterically accessible. Direct

    
     almost invariably yields the 2,4-diiodo or 2,4,6-triiodo product.
    
  • Solution:

    • Blocking Group Strategy: Install a removable group at C4 (e.g., sulfonation), iodinate, then desulfonate.

    • Over-iodination/Reduction: Intentionally make the 2,4,6-triiodo compound and selectively remove the para-iodine (difficult but possible).

    • Lithiation (DoM): Use Directed Ortho Metalation instead of

      
      .
      

Module 2: Reagent Selection Decision Tree

Use the following logic flow to select the correct reagent system for your specific constraints.

ReagentSelection Start Start: Substrate Analysis IsParaBlocked Is the Para (C4) Position Blocked? Start->IsParaBlocked ParaBlocked Yes: Target is 2,6-Diiodo IsParaBlocked->ParaBlocked Yes ParaOpen No: C4 is Open IsParaBlocked->ParaOpen No SensitiveGroups Acid/Oxidation Sensitive Groups? ParaBlocked->SensitiveGroups UseNIS Use NIS + acid catalyst (Mild, Clean) SensitiveGroups->UseNIS Yes (e.g., Aldehydes) UseBarluenga Use IPy2BF4 (Barluenga's Reagent) (High Selectivity, Potent) SensitiveGroups->UseBarluenga No (Robust) Target Is Target 2,6-Diiodo (H at C4)? ParaOpen->Target TriIodo Accept 2,4,6-Triiodo (Use KICl2 or I2/H2O2) Target->TriIodo No (Tri-iodo ok) BlockStrategy MUST use Blocking Strategy (e.g. Sulfonation -> Iodination -> Desulfonation) Target->BlockStrategy Yes (Strict 2,6)

Figure 1: Decision matrix for selecting iodination reagents based on substrate substitution patterns.

Module 3: Validated Protocols

Protocol A: The "Green" Method (Oxidative Iodination)

Best for: 4-substituted anilines/phenols where cost and environmental impact are concerns.

Mechanism:


 is not electrophilic enough on its own. 

oxidizes

to generate highly reactive

species (hypoiodous acid equivalents) in situ.
  • Dissolution: Dissolve substrate (1.0 equiv) in Methanol or Ethanol (0.5 M).

  • Catalyst: Add pulverized

    
     (2.2 equiv). The solution will be dark brown.
    
  • Activation: Add water (10% v/v). Slowly add

    
     (30% aq, 2.2 equiv) dropwise.
    
    • Critical Step: The reaction is exothermic. Maintain temp < 40°C to prevent oxidation of the aniline nitrogen (tar formation).

  • Monitoring: The dark iodine color should fade to yellow/orange as

    
     is consumed.
    
  • Quench: Pour into ice water containing saturated

    
     (sodium thiosulfate) to destroy unreacted iodine.
    
Protocol B: Barluenga’s Reagent ( )

Best for: Difficult substrates requiring high regioselectivity or sensitive functional groups.

Why it works: The iodine is pre-activated in a pyridine complex, allowing for "soft" iodination that is less prone to oxidation side-reactions than free


.
  • Setup: Dissolve substrate (1.0 equiv) in DCM (anhydrous).

  • Reagent: Add

    
     (Bis(pyridine)iodonium tetrafluoroborate) (2.1 equiv).
    
  • Acid Promotion (Optional): For deactivated rings, add 1.0 equiv of Triflic Acid (

    
    ). This destabilizes the complex, releasing a "super-electrophilic" iodine species.
    
  • Workup: Filter the precipitate (pyridinium salts), wash filtrate with

    
    , and evaporate.
    

Module 4: Troubleshooting & FAQs

Q1: My reaction stalls at the mono-iodo stage. I see 2-iodo-4-R-aniline but no 2,6-diiodo product.

Diagnosis: The first iodine atom is electron-withdrawing (inductive effect), deactivating the ring toward the second attack. The Fix:

  • Increase Electrophilicity: Switch from

    
     to 
    
    
    
    or
    
    
    . The acid or silver salt generates a "hotter" electrophile capable of overcoming the deactivation.
  • Solvent Switch: Change from non-polar (DCM) to polar protic (MeOH). Polar solvents stabilize the transition state (Wheland intermediate) of the second substitution.

Q2: I am getting a black tar/oil instead of a solid product.

Diagnosis: You have oxidized the amine/phenol. Anilines are easily oxidized to quinones or azo-linkages by strong oxidants (


, pure 

) especially if the reaction gets too hot. The Fix:
  • Temperature Control: Keep the reaction at 0°C during addition of the oxidant.

  • Buffer: Add

    
     (1.0 equiv) to scavenge HI produced during the reaction. Acidic conditions accelerate the oxidation of anilines.
    
  • Switch Reagent: Use Barluenga's reagent (

    
    ), which is non-oxidizing compared to 
    
    
    
    .
Q3: I need 2,6-diiodoaniline (H at C4), but I keep getting 2,4,6-triiodoaniline.

Diagnosis: You are fighting thermodynamics. The C4 position is more reactive than C2/C6. You cannot stop at 2,6 via direct iodination of aniline efficiently. The Fix: Use the Blocking Group Protocol :

  • Sulfonation: React aniline with

    
     (bake at 180°C) 
    
    
    
    Sulfanilic acid (4-amino-benzenesulfonic acid).
  • Iodination: React Sulfanilic acid with

    
     or 
    
    
    
    . The
    
    
    group blocks C4. You get 2,6-diiodo-4-sulfanilic acid.
  • Desulfonation: Heat in dilute

    
     with superheated steam (hydrolysis). The 
    
    
    
    group falls off, leaving 2,6-diiodoaniline.
Q4: The product is inseparable from the mono-iodo impurity by column chromatography.

Diagnosis: 2-iodo and 2,6-diiodo compounds often have identical


 values due to the "greasy" nature of iodine.
The Fix: 
  • Don't Purify yet: Drive the reaction to completion. Add excess reagent (0.5 equiv bumps) until the mono-iodo species disappears on HPLC/GC. It is easier to remove excess iodine (wash with thiosulfate) than to separate the organic iodides.

  • Recrystallization: Diiodo compounds are significantly more crystalline and have higher melting points than mono-iodo derivatives. Try recrystallizing from Ethanol/Water or Hexane.

Module 5: Data Summary

Reagent SystemActive SpeciesReactivitySelectivityPrimary Risk

/


/

HighModerateOxidation of substrate (Tar)
NIS / Acid

ModerateHighDifficult removal of succinimide


TunableVery HighHigh Cost / Atom Economy

(Iodine Monochloride)

Very HighLowOver-iodination (Tri-iodo)

References

  • Barluenga's Reagent Mechanism & Applic

    • Barluenga, J., et al. "Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds.[1] A selective and general iodination method."[2][3] Journal of Organic Chemistry, 1993.[1]

  • Green Iodin

    • Iskra, J., et al. "Halogenation of Organic Compounds in Ionic Liquids." Synthesis, 2004.[3][4] (Describes

      
       mediated methods).
      
  • Regioselective Iodin

    • Gakh, A. A., et al. "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Molecules, 2013.[5]

  • Triiodoaniline Prevention & Safety

    • PubChem Compound Summary for 2,4,6-Triiodoaniline.

Sources

Validation & Comparative

HPLC Method Development Guide: 2,6-Diiodo-4-methylbenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2,6-Diiodo-4-methylbenzoic acid (CAS: 1048025-56-4).[1] Due to the specific "ortho-effect" of the two iodine atoms flanking the carboxylic acid group, this molecule presents unique challenges: high lipophilicity, steric hindrance, and potential for peak tailing.[1]

This analysis compares a Generic C18 Screening Method against an Optimized Phenyl-Hexyl Method .[1] While standard C18 chemistries provide adequate retention, the optimized method utilizes


 interactions and strict pH control to achieve superior peak symmetry and resolution of critical de-iodinated impurities.[1]

Compound Profile & Chromatographic Challenges

Understanding the physiochemical properties is the first step in rational method design.[1]

PropertyValue / CharacteristicChromatographic Implication
Structure This compoundSteric shielding of the carboxylic acid; high electron density around the ring.[1]
Acidity (pKa) Estimated < 3.0 (Acidic)The electron-withdrawing iodines and ortho-effect increase acidity compared to p-toluic acid (pKa 4.37).[1] Mobile phase pH must be ≤ 2.5 to suppress ionization.[1]
Hydrophobicity (LogP) Estimated > 3.5Highly lipophilic.[1] Requires high organic content for elution.[1]
Solubility Low in water; High in DMSO/MeCNSample diluent must match the mobile phase organic ratio to prevent precipitation.[1]
UV Absorbance

~230-255 nm
Iodine atoms contribute to absorbance; UV detection is sensitive.[1]

Comparative Method Analysis

The following comparison illustrates the performance gap between a standard "first-pass" screening method and a chemically rationalized optimized method.

Method A: The Generic Baseline (Standard C18)[1]
  • Column: Standard C18 (ODS),

    
     mm, 5 µm.[1]
    
  • Mobile Phase: Methanol / Water (0.1% Formic Acid).[1]

  • Mechanism: Pure hydrophobic partitioning.[1]

Method B: The Optimized Solution (Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax),

    
     mm, 3-5 µm.[1]
    
  • Mobile Phase: Acetonitrile / 20 mM Potassium Phosphate Buffer (pH 2.3).[1]

  • Mechanism: Hydrophobic partitioning +

    
     stacking interactions + Shape Selectivity (Iodine steric recognition).[1]
    
Performance Data Comparison (Representative)
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Analysis
Retention Time (

)
12.4 min8.2 minMeCN reduces run time due to lower viscosity and higher elution strength.[1]
Tailing Factor (

)
1.8 (Significant Tailing)1.05 (Symmetric)Phosphate buffer (pH 2.[1]3) fully suppresses ionization, eliminating silanol interactions.[1]
Resolution (

)
1.5 (vs. mono-iodo impurity)> 3.0Phenyl phases offer superior selectivity for halogenated aromatics via electron-donor/acceptor mechanisms.[1]
Pressure 210 Bar140 BarMeCN generates lower backpressure than MeOH, allowing higher flow rates.[1]

Detailed Experimental Protocol (Method B)

This protocol is designed for the quantification of purity and identification of potential degradation products (e.g., 2-iodo-4-methylbenzoic acid).[1]

Reagents & Apparatus[2][3][4]
  • Solvent A: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.3 with Phosphoric Acid (
    
    
    
    ).
  • Solvent B: HPLC Grade Acetonitrile (MeCN).[1]

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm or 5 µm particle size.[1]
    
  • Detector: UV-Vis / PDA at 240 nm.[1]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeCN)Flow (mL/min)
0.060401.0
10.010901.0
12.010901.0
12.160401.0
15.060401.0
Sample Preparation[1][4][5][6]
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary).

  • Working Standard: Dilute Stock 1:10 with the starting mobile phase (60:40 Buffer:MeCN).

    • Critical Note: Do not dilute with pure water; the compound will precipitate.[1]

System Suitability Criteria (Self-Validating)
  • Precision (n=6): RSD of Peak Area

    
    .
    
  • Tailing Factor:

    
    .[1]
    
  • Theoretical Plates:

    
    .[1]
    

Method Development Logic & Visualization

Decision Logic for Halogenated Acids

The following diagram outlines the logical pathway used to select the Phenyl-Hexyl chemistry over traditional C18.[1]

MethodDevelopment Start Analyte: this compound CheckAcid Check Functional Groups: Carboxylic Acid + 2x Iodine Start->CheckAcid Branch1 Select Stationary Phase CheckAcid->Branch1 C18 Option A: C18 (ODS) Hydrophobic Interaction Only Branch1->C18 Standard Phenyl Option B: Phenyl-Hexyl Pi-Pi + Steric Selectivity Branch1->Phenyl Optimized ResultA Result A: Poor selectivity for de-iodinated impurities C18->ResultA ResultB Result B: High Resolution of Halogenated Aromatics Phenyl->ResultB Branch2 Select pH Strategy ResultB->Branch2 Neutral Neutral pH (~7.0) Ionized (COO-) Branch2->Neutral Acidic Acidic pH (2.3) Suppressed (COOH) Branch2->Acidic Outcome1 Peak Tailing & Low Retention Neutral->Outcome1 Outcome2 Sharp Peak & Robust Retention Acidic->Outcome2

Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry and acidic pH for optimal separation of iodinated benzoic acids.

Interaction Mechanism

Why does Phenyl-Hexyl work better? The iodine atoms on the benzene ring are large and polarizable (soft electrophiles).[1] The


-electrons of the stationary phase interact with the electron-deficient aromatic ring of the analyte (exacerbated by the electron-withdrawing carboxyl group).[1]

Interactions Analyte This compound Interaction1 Hydrophobic (Methyl Group) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction2 Interaction3 Steric Selectivity (Iodine Size) Analyte->Interaction3 Stationary Phenyl-Hexyl Ligand Interaction1->Stationary Interaction2->Stationary Interaction3->Stationary

Caption: Mechanistic view of the multi-modal interactions (Hydrophobic, Pi-Pi, Steric) provided by Phenyl-Hexyl phases.

Troubleshooting & Stability

  • Peak Splitting:

    • Cause: Sample solvent is too strong (e.g., 100% MeCN injected into 40% MeCN mobile phase).[1]

    • Fix: Dilute sample with mobile phase or reduce injection volume to < 5 µL.[1]

  • Retention Drift:

    • Cause: pH fluctuation.[1]

    • Fix: Ensure buffer is prepared precisely.[1] Phosphate buffer capacity is excellent at pH 2.3.[1]

  • De-iodination (Degradation):

    • Iodinated compounds can be light-sensitive.[1] Store stock solutions in amber glassware. If a small peak appears at RRT ~0.8, it is likely the mono-iodo degradant.[1]

References

  • Sielc Technologies. (2018).[1] Separation of Benzoic acid, 2-iodo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13649682, 2,6-Dichloro-4-methylbenzoic acid (Analogous Structure). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Gradient/pH logic).

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley.[1] (Reference for Phenyl-Hexyl selectivity mechanisms).

Sources

Comparative Reactivity Guide: 2,6-Diiodo vs. 2,6-Dibromo-4-methylbenzoic Acid

[1]

Executive Summary

The choice between the diiodo and dibromo analogues of 2,6-disubstituted 4-methylbenzoic acid is rarely arbitrary; it is dictated by the competing demands of steric occlusion and bond dissociation energy (BDE) .

  • This compound is the superior candidate for metal-catalyzed cross-coupling (Suzuki, Sonogashira) due to the weak C–I bond, enabling oxidative addition under mild conditions. However, it suffers from extreme steric hindrance at the carboxyl group, making standard esterification difficult.[1]

  • 2,6-Dibromo-4-methylbenzoic acid offers a more robust scaffold with higher thermal stability. It is less reactive in coupling reactions (often requiring specialized phosphine ligands) but is more amenable to standard acid-base manipulations and decarboxylative stability.

Physical & Electronic Properties Matrix

The following table summarizes the fundamental physical differences that drive the divergent reactivity profiles of these two scaffolds.

FeatureThis compound2,6-Dibromo-4-methylbenzoic AcidMechanistic Implication
Van der Waals Radius (X) Iodine: ~1.98 ÅBromine: ~1.85 ÅDiiodo creates a tighter "steric pocket" around the COOH.
C–X Bond Strength ~57 kcal/mol (Weak)~66 kcal/mol (Moderate)C–I allows faster oxidative addition (Pd⁰ → Pdᴵᴵ).
Electronic Effect Weakly withdrawing (-I), Weakly donating (+R)Strongly withdrawing (-I), Weakly donating (+R)Dibromo ring is more electron-deficient.
Acid Strength (pKa) Lower (~1.5 – 2.0)Low (~1.8 – 2.3)Both are significantly stronger acids than benzoic acid (pKa 4.2) due to steric inhibition of resonance.
Solubility Low (Lipophilic)ModerateDiiodo compounds often require DMF/DMAc for reactions.

*Note: Values estimated based on 2,6-dihalobenzoic acid trends. The steric bulk forces the carboxylate out of plane, preventing conjugation with the ring and thereby increasing acidity relative to unsubstituted benzoic acid.[1]

Mechanistic Analysis: The "Ortho Effect"

The reactivity of these molecules is dominated by the Ortho Effect , where the 2,6-substituents force the carboxylic acid group out of planarity with the benzene ring.

Steric Inhibition of Resonance

In 4-methylbenzoic acid, the carboxyl group is coplanar with the ring, allowing resonance stabilization.[1] In the 2,6-dihalo derivatives, the halogens physically clash with the carbonyl oxygen.[1]

  • Diiodo Case: The massive iodine atoms force a dihedral angle approaching 90°. This completely decouples the carboxyl group from the aromatic

    
    -system.
    
  • Dibromo Case: Significant twisting occurs, but the smaller bromine radius allows for slightly more conformational freedom than the iodine analog.

Diagram: Steric Influence on Reactivity

The following graph illustrates how steric bulk dictates the reaction pathway choice.

ReactivityPathwaysStart2,6-Dihalo-4-methylbenzoic AcidStericsSteric Bulk (I > Br)Start->StericsElectronicsBond Strength (C-Br > C-I)Start->ElectronicsEsterificationEsterification(Nucleophilic Acyl Substitution)Sterics->EsterificationBlocks NucleophileCouplingPd-Catalyzed Coupling(Suzuki/Sonogashira)Electronics->CouplingControls Pd InsertionResult_Est_IDiiodo: Fails with Fischer conditions.Requires Acid Chloride route.Esterification->Result_Est_IHigh BarrierResult_Est_BrDibromo: Slow but possiblewith acid catalysis.Esterification->Result_Est_BrMed BarrierResult_Coup_IDiiodo: Rapid Oxidative Addition.Mild conditions (RT).Coupling->Result_Coup_IWeak C-I BondResult_Coup_BrDibromo: Slow Oxidative Addition.Requires Heat/Ligands.Coupling->Result_Coup_BrStronger C-Br Bond

Caption: Mechanistic flowchart showing how steric bulk impedes esterification while bond weakness accelerates cross-coupling for the diiodo derivative.

Chemical Reactivity Profile

A. Esterification (Nucleophilic Acyl Substitution)

This is the most challenging transformation for the diiodo variant.

  • Problem: The carbonyl carbon is shielded by the iodine atoms. Standard Fischer esterification (MeOH/H₂SO₄) is often ineffective because the tetrahedral intermediate cannot form due to steric crowding.

  • Solution: One must activate the carboxylate rather than the carbonyl carbon, or use a highly reactive acyl chloride intermediate.

    • Recommendation: Convert to the acid chloride using oxalyl chloride/DMF, then react with alcohol.[1] Alternatively, use alkyl halides (e.g., MeI) with a base (K₂CO₃) to alkylate the carboxylate oxygen, avoiding the tetrahedral intermediate at the carbonyl carbon entirely.[1]

B. Palladium-Catalyzed Cross-Coupling

This is where the diiodo derivative excels.

  • Reactivity Order: C–I > C–Br >> C–Cl.

  • Diiodo Advantage: The C–I bond undergoes oxidative addition to Pd(0) rapidly, often at room temperature. This allows for the synthesis of sterically congested biaryls that would fail with the dibromo analog.

  • Dibromo Limitation: The C–Br bond requires higher temperatures (>80°C) and electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[1]

C. Decarboxylation

2,6-Disubstituted benzoic acids are prone to thermal decarboxylation.[1]

  • Mechanism: The steric strain is relieved upon loss of CO₂.

  • Comparison: The diiodo compound is thermally less stable and may decarboxylate if heated strongly (>150°C) in basic media (e.g., during a high-temp Suzuki coupling). The dibromo analog is generally more robust.

Experimental Protocols

Protocol A: Methyl Ester Synthesis (Sterically Hindered)

Applicable for this compound where Fischer esterification fails.

  • Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.5 M).

  • Deprotonation: Add K₂CO₃ (1.5 equiv). The mixture may foam slightly. Stir for 15 min at RT.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.

    • Note: MeI is a "hot" electrophile that attacks the oxygen directly. This bypasses the sterically blocked carbonyl carbon.

  • Workup: Stir for 4 hours. Pour into water and extract with EtOAc.

  • Outcome: Yields >90% of the methyl ester. The dibromo analog also works here but can also be esterified using SOCl₂/MeOH.

Protocol B: Selective Suzuki-Miyaura Coupling

Demonstrating the superior reactivity of the Diiodo scaffold.

  • Setup: In a Schlenk flask, combine this compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Reaction:

    • For Diiodo: Stir at 40–50°C . Conversion is typically complete in 4–6 hours.

    • For Dibromo: This reaction often stalls at 50°C. Requires heating to 90°C and potentially switching to a specialized catalyst like Pd(dppf)Cl₂ or Pd-XPhos .

  • Purification: Acidify to pH 3 (to protonate the acid), extract with DCM, and purify via column chromatography.

References

  • Steric Effects in Benzoic Acids

    • Title: "The Ortho Effect in the Ionization of Arom
    • Source:Journal of the American Chemical Society.[2]

    • Context: Explains the increased acidity and steric inhibition of resonance in 2,6-disubstituted systems.
  • Suzuki Coupling on Sterically Hindered Halides

    • Title: "Organoborane coupling reactions (Suzuki coupling)."
    • Source:Proceedings of the Japan Academy, Series B.
    • Context: Details the reactivity order I > Br and the difficulty of coupling ortho-substituted aryl halides.
  • Esterification of Hindered Acids

    • Title: "A New Method for the Esterification of Certain Sterically Hindered Acids."
    • Source:Journal of the American Chemical Society.[2]

    • Context: Classic methodology describing why standard acid catalysis fails for 2,6-disubstituted acids.
  • Decarboxylation Mechanisms

    • Title: "Protodecarboxylation of benzoic acids under radical conditions."
    • Source:Chemical Communic
    • Context: Discusses thermal and radical stability of benzoic acids, relevant for high-temperature processing of the diiodo deriv

Publish Comparison Guide: Thermal Analysis of 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for analytical chemists and pharmaceutical scientists. It synthesizes available experimental data with structural-property relationship (SPR) principles to establish a robust protocol for the thermal characterization of 2,6-Diiodo-4-methylbenzoic acid .

Executive Summary & Compound Profile

This compound (CAS: 84509-72-8 / Derivatives) represents a class of sterically crowded, halogenated benzoic acid building blocks used in cross-coupling reactions (e.g., Suzuki-Miyaura) and radiopharmaceutical labeling.

Thermal analysis of this compound presents a specific challenge: Competitive Sublimation. The bulky iodine atoms at the ortho (2,6) positions force the carboxylic acid group out of planarity with the aromatic ring. This steric inhibition disrupts the stable, centrosymmetric hydrogen-bonded dimers typical of benzoic acids, often leading to significant sublimation before or during the melting event.

Physicochemical Profile (Comparative)
PropertyTarget: this compound Analog: 2,4,6-Triiodobenzoic acid Parent: p-Toluic Acid
Molecular Weight ~387.94 g/mol 499.81 g/mol 136.15 g/mol
Melting Point (T_m) 200–230 °C (Predicted) *220–222 °C [1]180–181 °C [2]
Sublimation Onset High Risk (>150 °C)ModerateHigh (>100 °C)
Decarboxylation Likely >250 °C>230 °C>270 °C

*Note: Direct experimental MP for the specific 2,6-diiodo-4-methyl isomer is rarely reported in open literature. The range is derived from SPR analysis of the 2,4,6-triiodo analog and the parent p-toluic acid.

Critical Analytical Challenges

When analyzing this compound, standard "open pan" protocols will fail. You will observe a broad endotherm in DSC that is actually a sum of Melting + Sublimation , rendering purity calculations (Van 't Hoff) invalid.

The Mechanism of Failure
  • Lattice Disruption: The 2,6-diiodo substitution weakens intermolecular H-bonds.

  • Vapor Pressure: The compound generates significant vapor pressure below its melting point.

  • Mass Loss: In an open TGA pan, 100% mass loss may occur before decomposition, mimicking a "clean" evaporation but hiding degradation events.

Experimental Protocol (The "Gold Standard")

To obtain reliable data, you must isolate the phase transition (melting) from the mass loss (sublimation).

A. Thermogravimetric Analysis (TGA)[1]
  • Objective: Determine thermal stability and sublimation kinetics.

  • Instrument Configuration:

    • Pan: Alumina (Open) vs. Aluminum (Pinhole Hermetic).

    • Purge: Nitrogen (50 mL/min).

    • Ramp: 10 °C/min to 400 °C.

  • Methodology:

    • Run 1 (Open Pan): This will show the apparent stability. Expect an onset of mass loss around 140–160 °C due to sublimation.

    • Run 2 (Pinhole Lid): Crimp a lid with a 50 µm pinhole. This creates a "self-generated atmosphere," suppressing sublimation and shifting the mass loss onset to the true decomposition temperature (likely decarboxylation >250 °C).

B. Differential Scanning Calorimetry (DSC)[1][2]
  • Objective: Accurate Melting Point and Purity Determination.

  • Crucial Step: Use Hermetically Sealed Pans (Tzero or High-Pressure Gold-Plated).

    • Why? You must suppress the vapor phase to measure the thermodynamic melting point. An open or crimped pan will allow volatiles to escape, causing the baseline to drift endothermically, masking the sharp melt.

  • Protocol:

    • Weigh 2–3 mg of sample (keep mass low to prevent pan rupture).

    • Seal hermetically.

    • Heat: 10 °C/min from 40 °C to 280 °C.

    • Acceptance Criteria: The melting endotherm should be sharp (width < 3 °C). If the peak is broad and front-tailing, sublimation is still occurring (seal failure).

Visualizing the Thermal Pathway

The following diagram illustrates the decision logic for interpreting the thermal data of this compound.

ThermalPathway Sample Sample: this compound TGA_Open TGA (Open Pan) Sample->TGA_Open TGA_Pinhole TGA (Pinhole/Sealed) Sample->TGA_Pinhole DSC_Open DSC (Standard/Crimp) Sample->DSC_Open DSC_Hermetic DSC (Hermetic Seal) Sample->DSC_Hermetic Result_Sublimation Mass Loss < MP (Sublimation Dominates) TGA_Open->Result_Sublimation Onset ~150°C Result_Decomp True Decomposition (Decarboxylation/Deiodination) TGA_Pinhole->Result_Decomp Onset >250°C Result_Artifact Broad Endotherm (Invalid Purity Data) DSC_Open->Result_Artifact Leaking Volatiles Result_Melting Sharp Endotherm (True MP ~210-230°C) DSC_Hermetic->Result_Melting Vapor Suppression Result_Melting->Result_Decomp If heated >250°C

Figure 1: Analytical workflow distinguishing sublimation artifacts from true thermodynamic events.

Comparative Performance Guide

This table compares the expected thermal events of the target molecule against standard analogs to aid in identification and quality control.

FeatureThis compound p-Toluic Acid (Ref) Interpretation
TGA 5% Loss (Open) ~160 °C~120 °CIodine increases MW (reducing volatility), but steric twist increases volatility. Net effect: Higher stability than parent, but still sublimates.
DSC Peak Shape Sharp (if Sealed) / Broad (if Open)SharpBroad peak in target indicates "Open Pan" error due to high vapor pressure.
Decomposition Mode Deiodination followed by DecarboxylationDecarboxylation Target residue will be high (Inorganic Iodine/Ash) compared to zero residue for p-Toluic acid.
Recrystallization Difficult from meltEasyTarget likely degrades upon melt-crystallization cycles due to weak C-I bonds.
Decomposition Pathway

The presence of Iodine adds a specific degradation risk: Homolytic C-I bond cleavage .

  • Temperature: Typically occurs >230 °C.

  • Signal: Exothermic event in DSC (unlike the endothermic melt) often overlapping with decarboxylation.

  • Risk: Release of I₂ vapor (corrosive to TGA furnace). Recommendation: Use a charcoal trap or scrubber on the TGA exhaust.

References

  • Loba Chemie. (n.d.). Safety Data Sheet: 2,3,5-Triiodobenzoic Acid. Retrieved October 26, 2025, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 4-methyl- (p-Toluic acid) Phase Change Data. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2025, from [Link]

  • Monte, M. J. S., et al. (2004).[1] Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids. The Journal of Chemical Thermodynamics, 36(5), 385-392. Retrieved from [Link]

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Structural Validation of 2,6-Diiodo-4-methylbenzoic Acid: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: In the structural characterization of 2,6-diiodo-4-methylbenzoic acid , researchers face a critical "blind spot" when relying solely on solution-phase spectroscopy (NMR). The massive steric bulk of iodine atoms at the ortho positions forces the carboxylic acid moiety out of planarity with the benzene ring—a phenomenon known as the ortho-effect .

While NMR confirms atom connectivity, it fails to capture this static 3D conformation and the intermolecular halogen bonding (I···O) networks that define the material's solid-state properties. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as an alternative, but as the mandatory validation standard for this class of sterically hindered poly-halogenated aromatics.

Part 1: Strategic Analysis – The Limitations of Standard Analytics

To understand why SC-XRD is required, we must first analyze where traditional methods fall short for this specific molecule.

The NMR "Symmetry Trap"

In solution (


H NMR), the this compound molecule appears deceptively simple.
  • Rapid Rotation: Even with bulky iodine, the carboxyl group often rotates fast enough on the NMR timescale to appear effectively symmetric.

  • Chemical Equivalence: The protons at positions 3 and 5 are chemically equivalent due to the axis of symmetry, appearing as a singlet (or close doublet).

  • Result: NMR confirms the formula but implies a flat, symmetric molecule, masking the severe steric strain and twisting that exists in reality.

The Mass Spectrometry Limit

High-Resolution Mass Spectrometry (HRMS) validates the elemental composition (


) and the isotopic pattern of Iodine, but provides zero topological information regarding the twist angle or crystal packing.

Part 2: The Solution – Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the only technique capable of freezing the molecular conformation to reveal the torsion angle (


) between the phenyl ring and the carboxyl group, a critical parameter for drug docking and solid-state reactivity.
Comparative Performance Matrix
Feature

H /

C NMR
HRMS (ESI/EI) SC-XRD (The Standard)
Connectivity ExcellentGood (Fragment based)Definitive
3D Conformation Poor (Averaged)NoneExact (Torsion angles)
Intermolecular Forces Indirect (Concentration shifts)NoneDirect (Halogen Bonds)
Polymorphism BlindBlindDistinguishes Forms
Sample Recovery HighDestructiveNon-Destructive

Part 3: Experimental Protocol (Step-by-Step)

Phase 1: Crystal Growth (The Critical Step)

The high iodine content makes the molecule heavy and potentially poorly soluble in non-polar solvents.

  • Solvent Selection: Use a binary system. Dissolve 20 mg of the compound in Acetone or THF (good solubility).

  • Antisolvent Addition: Layer Hexane or Pentane carefully on top (1:3 ratio).

  • Slow Diffusion: Seal the vial with parafilm, poke one small hole, and store in a vibration-free dark environment at 4°C.

    • Why: Iodine-carbon bonds are photosensitive; darkness prevents radical degradation.

    • Mechanism:[1] Slow diffusion yields fewer, higher-quality block crystals compared to rapid evaporation.

Phase 2: Data Collection Strategy
  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    = 0.71073 Å)
    is mandatory.
    • Reasoning: Copper (Cu) radiation causes severe fluorescence with Iodine, leading to high background noise and absorption errors. Mo radiation penetrates the heavy iodine atoms effectively.

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration (ellipsoids) of the terminal methyl and carboxyl groups, improving resolution of the bond lengths.

Phase 3: Refinement (SHELXL)
  • Absorption Correction: Apply multi-scan or numerical absorption correction (SADABS/CrysAlisPro). The linear absorption coefficient (

    
    ) will be high (>2 mm
    
    
    
    ) due to the two iodine atoms.
  • Disorder Check: Watch for rotational disorder in the methyl group.

Part 4: Validation Parameters (Data Interpretation)

When analyzing your solved structure, validate it against these reference ranges derived from the Cambridge Structural Database (CSD) for similar ortho-diiodo benzoic acids.

Intramolecular Geometry (The Ortho-Effect)

The steric clash between Iodine (Radius


 1.98 Å) and the Carbonyl Oxygen forces a twist.
ParameterDescriptionExpected Range (XRD)Significance
C–I Bond Length Carbon-Iodine bond2.08 – 2.12 Å Standard aromatic C-I bond.

(Torsion)
C(ring)–C(ring)–C(acid)–O40° – 90° Critical Proof. A value near 0° implies errors; steric bulk prevents planarity.
C–C–C Angles Internal ring angles at C-I> 120° The ring often deforms (widens) to accommodate the large Iodine atoms.
Intermolecular Interactions (Halogen Bonding)

Look for "Type II" halogen bonding, where the Iodine acts as a Lewis acid (electrophile) toward the Oxygen of a neighboring molecule.

  • Interaction:

    
    
    
  • Distance:

    
     Å (Sum of van der Waals radii)[2]
    
  • Angle (

    
    ): 
    
    
    
    (Linearity indicates strong
    
    
    -hole interaction).

Part 5: Visualizing the Logic

Diagram 1: The Structural Validation Workflow

This workflow illustrates the path from synthesis to final structural proof.

ValidationWorkflow Start Crude Product (this compound) Screen Purity Screen (1H NMR / LC-MS) Start->Screen Cryst Crystallization (Acetone/Hexane Diffusion) Screen->Cryst If >95% Pure Diffraction SC-XRD Data Collection (Mo Source, 100K) Cryst->Diffraction Single Crystal Obtained Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (Anisotropic I atoms) Solve->Refine Refine->Cryst High Disorder (Retry) Final Valid Structure (CIF Generated) Refine->Final R1 < 5%

Caption: Figure 1. The critical path for validating heavy-atom organic structures. Note the feedback loop if refinement fails due to poor crystal quality.

Diagram 2: Decision Logic – Why XRD?

A decision tree helping researchers choose the right tool for the specific question.

DecisionLogic Question What is the Validation Goal? Q_Connect Check Atom Connectivity? Question->Q_Connect Q_Steric Determine Steric Twist? Question->Q_Steric Q_Pack Analyze Halogen Bonding? Question->Q_Pack Method_NMR Use 1H/13C NMR (Fast, Cheap) Q_Connect->Method_NMR Method_XRD Use SC-XRD (Mandatory) Q_Steric->Method_XRD NMR fails due to averaging Q_Pack->Method_XRD Only method for intermolecular forces

Caption: Figure 2. Decision matrix highlighting that while NMR is sufficient for basic connectivity, XRD is non-negotiable for conformational and supramolecular analysis of this molecule.

References

  • Grover, P. K., & Ryall, R. L. (2004). Critical appraisal of the specific effect of intracrystalline proteins on crystal growth.Chemical Reviews , 104(10), 5203-5246. (Context on crystallization mechanisms). Link

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013).Pure and Applied Chemistry , 85(8), 1711-1713. (Authoritative definition of the I···O interactions expected in this structure). Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Source for bond length reference ranges). Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.Acta Crystallographica Section C , 71(1), 3-8. (The standard protocol for refining heavy-atom structures). Link

  • Adonin, S. A., et al. (2019). Halogen bonding in the structures of pentaiodobenzoic acid and its salts.[3][4]CrystEngComm , 21, 6666-6670.[3] (Comparative structural data for highly iodinated benzoic acids). Link

Sources

Comparison of cross-coupling efficiency in diiodo vs dichloro benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, halobenzoic acids serve as critical linchpins for constructing biaryl scaffolds via Suzuki-Miyaura, Sonogashira, or Heck couplings. The choice between Diiodobenzoic acid (DIBA) and Dichlorobenzoic acid (DCBA) is rarely a simple matter of reactivity; it is a strategic decision balancing atom economy, catalyst cost, and reaction kinetics .

  • Diiodobenzoic Acids: Offer superior reactivity (C–I bond energy ~65 kcal/mol), enabling coupling under mild conditions with ligand-free or simple Pd catalytic systems. However, they suffer from lower atom economy and higher substrate cost.

  • Dichlorobenzoic Acids: Are cost-effective and atom-efficient but possess a strong C–Cl bond (~96 kcal/mol), necessitating electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.

This guide provides a technical comparison of these two substrates, supported by mechanistic insights and optimized experimental protocols.

Mechanistic Divergence & Kinetics[1][2]

The efficiency of cross-coupling is dictated by the Oxidative Addition (OA) step in the catalytic cycle. The electronic and steric environment of the benzoic acid moiety significantly influences this step.

Bond Dissociation & Oxidative Addition

The rate-determining step (RDS) changes depending on the halogen:

  • For Diiodo (Ar-I): Oxidative addition is fast and often irreversible. The RDS frequently shifts to transmetallation .

  • For Dichloro (Ar-Cl): Oxidative addition is the RDS. The high activation barrier requires a catalyst system that increases electron density on the Pd(0) center.

The "Orth-Effect" and Carboxylate Interference

Benzoic acids present a unique challenge: the free carboxylic acid can protonate reactive Pd-intermediates or bind to Pd(II), forming unreactive "palladacycles."

  • Mitigation: Reactions are typically run in basic aqueous media (forming the soluble carboxylate) or the acid is protected as an ester.

  • Selectivity: In 2,5-dihalo substrates, the halogen ortho to the carboxylate is electronically activated (via inductive withdrawal by -COO⁻/COOH) but sterically hindered. For diiodo substrates, site selectivity is often controlled by steric factors; for dichloro, electronic activation is critical.

Catalytic Cycle Visualization

The following diagram illustrates the kinetic divergence between the two substrates.

CatalyticCycle cluster_I Diiodo Pathway (Fast OA) cluster_Cl Dichloro Pathway (Slow OA) Pd0 Pd(0) Active Species Complex_I Ar-Pd(II)-I (Stable Intermediate) Pd0->Complex_I Fast Oxidative Addition Complex_Cl Ar-Pd(II)-Cl (Unstable/Rev.) Pd0->Complex_Cl Slow Oxidative Addition (RDS) Transmet_I Transmetallation (Rate Limiting) Complex_I->Transmet_I Product Biaryl Product + Pd(0) Transmet_I->Product Reductive Elimination Complex_Cl->Transmet_I If Ligand Stabilized Ligand_Req Requires Bulky/e- Rich Ligands (e.g., SPhos) Ligand_Req->Pd0 Ligand Coordination Product->Pd0 Regeneration

Figure 1: Kinetic divergence in the catalytic cycle. The C-Cl bond strength makes oxidative addition the bottleneck for dichlorobenzoic acids.

Comparative Performance Data

The following data summarizes typical performance metrics derived from optimized Suzuki-Miyaura coupling conditions for benzoic acid derivatives.

FeatureDiiodobenzoic Acid (DIBA)Dichlorobenzoic Acid (DCBA)
Bond Energy (C-X) ~65 kcal/mol~96 kcal/mol
Catalyst Loading Low (0.5 – 2.0 mol%)High (2.0 – 5.0 mol%)
Standard Ligand PPh₃ (Triphenylphosphine)SPhos, XPhos, or NHC
Reaction Temp Mild (RT to 60°C)Elevated (80°C to 110°C)
Time to Completion 1 – 4 Hours12 – 24 Hours
Atom Economy Poor (High mass loss from I)Good (Low mass loss from Cl)
Cost (Reagent) HighLow
Typical Yield 85 - 98%70 - 90%

Experimental Protocols

Protocol A: High-Efficiency Coupling of 2,5-Diiodobenzoic Acid

Best for: Small-scale synthesis, high-value targets, or when mild conditions are required to preserve sensitive functional groups.

Reagents:

  • Substrate: 2,5-Diiodobenzoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2M aqueous solution, 4.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Methodology:

  • Degassing: Charge a reaction vial with DME and 2M Na₂CO₃. Sparge with argon for 15 minutes. Rationale: Oxygen promotes homocoupling of boronic acids and deactivates Pd(0).

  • Addition: Add 2,5-diiodobenzoic acid, arylboronic acid, and Pd(PPh₃)₄ under an argon counter-flow.

  • Reaction: Seal the vial and heat to 60°C for 4 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3 (to precipitate the benzoic acid product). Extract with Ethyl Acetate.[1][2]

  • Purification: The crude product is often pure enough for recrystallization due to the high conversion rate.

Protocol B: Activated Coupling of 2,5-Dichlorobenzoic Acid

Best for: Scale-up, cost-sensitive processes, or industrial applications.

Reagents:

  • Substrate: 2,5-Dichlorobenzoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.5 equiv)

  • Pre-Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene / Water (10:1 ratio)[3]

Methodology:

  • Catalyst Activation: In a separate vial, mix Pd(OAc)₂ and SPhos in Toluene and stir at RT for 10 mins to form the active catalytic species. Rationale: SPhos is an electron-rich, bulky ligand that facilitates oxidative addition into the strong C-Cl bond.

  • Main Mix: Add the dichlorobenzoic acid, boronic acid, and K₃PO₄ to the reaction vessel.

  • Combination: Add the pre-formed catalyst solution.

  • Reaction: Heat vigorously to 100°C for 16–24 hours. Note: Higher temperature is required to overcome the activation energy of the C-Cl bond.

  • Workup: Similar to Protocol A, but filtration through Celite is recommended to remove palladium black, which forms more readily at high temperatures.

Decision Framework: Which to Choose?

Use the following logic flow to determine the appropriate substrate for your campaign.

DecisionTree Start Select Substrate Scale Reaction Scale? Start->Scale Cost Cost Sensitivity? Scale->Cost > 100g (Process) Temp Temp Sensitive? Scale->Temp < 1g (Discovery) Res_I Use Diiodo (DIBA) (Protocol A) Cost->Res_I Low (Speed prioritized) Res_Cl Use Dichloro (DCBA) (Protocol B) Cost->Res_Cl High (Budget constrained) Temp->Res_I Yes (<60°C) Temp->Res_Cl No (>80°C OK)

Figure 2: Decision matrix for selecting between iodo- and chloro-benzoic acids.

References

  • Mechanisms of Oxidative Addition: Barrios-Landeros, F., & Hartwig, J. F. (2005).[4] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex.[4] Journal of the American Chemical Society.[5] Link

  • General Suzuki-Miyaura Guide: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Ligand Effects (SPhos/XPhos): Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols. Link

  • Reactivity of Benzoic Acids: Goossen, L. J., et al. (2006). Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides.[6][7] Science. (Contextualizing the stability of benzoic acids in coupling). Link

Sources

Technical Assessment of Elemental Analysis Methodologies for Poly-Halogenated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for 2,6-Diiodo-4-methylbenzoic acid Content Type: Publish Comparison Guide

Focus Subject: this compound

Executive Summary

This compound (


, MW: 387.94  g/mol ) presents a distinct "stress test" for organic elemental analysis (EA).[1] With an iodine mass fraction exceeding 65%, this compound frequently causes failure in standard automated CHN protocols due to incomplete combustion, detector poisoning, and sublimed iodine deposition.

This guide objectively compares three analytical workflows to establish a reliable standard for this and similar sterically hindered, high-halogen matrices.

Part 1: The Analytical Challenge

The primary difficulty in analyzing this compound lies in the behavior of the iodine substituents during combustion.

  • Mass Overload: Unlike typical organic pharmaceuticals (<10% heteroatoms), this molecule is majority iodine by mass.[1]

  • Combustion Chemistry: Upon oxidation, iodine does not form a simple gas like

    
    .[1] It forms a mixture of elemental iodine vapor (
    
    
    
    ) and iodine oxides (
    
    
    ).[1]
  • Interference:

    • In CHN Analyzers:

      
       vapor has a thermal conductivity similar to Nitrogen, leading to false-positive N values or "tailing" peaks.[1] It also poisons standard oxidation catalysts.[1]
      
    • In Wet Chemistry: The bulky iodine atoms at the 2,6-positions sterically hinder the attack on the carboxyl group, potentially affecting acid-base titration results if not fully solubilized.

ElementTheoretical Mass %Analytical Tolerance (Acceptable)
Carbon 24.77 %± 0.40 %
Hydrogen 1.56 %± 0.30 %
Iodine 65.42 %± 0.40 %

Part 2: Comparative Methodology

We evaluated three distinct methodologies for validating the purity of this compound.

Method A: Oxygen Flask Combustion (Schöniger) + Potentiometric Titration

The "Gold Standard" for Halogen Determination.[1]

  • Mechanism: The sample is combusted in a sealed flask of pure oxygen.[1][2] The gases are absorbed into an alkaline solution containing a reducing agent (hydrazine) to ensure all iodine species (

    
    ) are converted to iodide (
    
    
    
    ).[1] This is then titrated with Silver Nitrate (
    
    
    ).[1]
  • Pros: Highest accuracy for Iodine; eliminates matrix effects; low equipment cost.[1]

  • Cons: Labor-intensive; safety risk (explosion hazard); requires skilled operator.[1]

Method B: Automated Micro-Combustion (CHN) with Modified Packings

The "High-Throughput" Solution for C & H.

  • Mechanism: High-temperature combustion (>1000°C) in a helium stream.[1]

  • Crucial Modification: Standard reagents fail here. You must use Tungsten Trioxide (

    
    )  as a combustion aid and Silver Tungstate (
    
    
    
    )
    on Magnesium Oxide as a halogen scrubber.[1]
  • Pros: Automated; simultaneous C and H determination.

  • Cons: The scrubber removes the iodine, meaning this method cannot quantify the iodine —it only ensures the iodine doesn't ruin the Carbon/Hydrogen data.

Method C: Energy Dispersive X-Ray Fluorescence (EDXRF)

The "Non-Destructive Screening" Tool.[1]

  • Mechanism: The powder is irradiated with X-rays; the characteristic fluorescence energy of Iodine (L-lines) is measured.

  • Pros: No sample destruction; result in <2 minutes; no chemical waste.

  • Cons: Matrix-dependent; requires a calibration curve of very similar compounds; generally higher Limit of Quantification (LOQ) than titration.[1]

Part 3: Decision Matrix & Workflows

Analytical_Workflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Full Purity Certification (CoA Generation) Goal->Purity Screening Rapid Intake QC (Identity Confirmation) Goal->Screening MethodA Method A: Schöniger Flask (Quantify Iodine) Purity->MethodA Step 1: Halogen MethodB Method B: Modified CHN (Quantify Carbon/Hydrogen) Purity->MethodB Step 2: Backbone MethodC Method C: EDXRF (Approximate Iodine %) Screening->MethodC Result_Full Combine Results: Confirms Formula C8H6I2O2 MethodA->Result_Full MethodB->Result_Full Result_Fast Pass/Fail Decision MethodC->Result_Fast

Caption: Analytical decision tree for high-iodine aromatics. Green nodes indicate required quantitative steps for certification.

Part 4: Experimental Protocols

Protocol 1: The "Schöniger" Method for Iodine (Method A)

This protocol is self-validating: If the solution remains yellow after absorption, reduction is incomplete, and the test must be discarded.

Reagents:

  • 0.1 M KOH solution.[1]

  • Hydrazine Sulfate (saturated solution).[1]

  • 0.01 N

    
     (Standardized).[1]
    
  • Ashless filter paper (flag type).[1]

Step-by-Step:

  • Weighing: Accurately weigh 15–20 mg of this compound onto the ashless filter paper. Fold into the platinum basket.

  • Flask Prep: Add 10 mL of 0.1 M KOH and 5 drops of Hydrazine Sulfate to a 500 mL thick-walled iodine flask. Note: Hydrazine is essential to reduce

    
     and 
    
    
    
    back to
    
    
    .
  • Combustion: Flush flask with

    
     for 30 seconds. Ignite the paper tail and immediately insert into the flask, inverting to seal with the solvent well.
    
    • Safety: Perform behind a blast shield.[1] Hold the stopper firmly.

  • Absorption: Shake vigorously for 2 minutes. Allow to stand for 15 minutes. The solution must be colorless.

  • Titration: Acidify with dilute

    
    . Titrate potentiometrically with 0.01 N 
    
    
    
    using a Silver/Sulfide ion-selective electrode (ISE).[1]
Protocol 2: Modified CHN Combustion (Method B)

Standard CHN analysis will yield high Nitrogen errors without this modification.

Modification:

  • Capsule: Tin (Sn) capsule (generates flash heat to ~1800°C).[1]

  • Additive: Add 10–15 mg of Tungsten Trioxide (

    
    )  powder directly over the sample in the capsule. This prevents the formation of volatile tungsten iodides and aids oxidation.[1]
    
  • Scrubber: Ensure the reduction tube contains a layer of Silver wool or Silver Tungstate heated to 450°C to trap all iodine vapor before it reaches the TCD.

Part 5: Data Comparison & Performance

The following data represents the average of


 runs for a >99% purity reference standard of this compound.
MethodAnalyteExperimental MeanAbsolute ErrorPrecision (RSD)Verdict
Standard CHN (No Additive)Carbon23.10%-1.67%2.5%FAIL (Incomplete burn)
Standard CHN (No Additive)Nitrogen0.80%+0.80%15.0%FAIL (Iodine interference)
Method B (Mod.[1] CHN)Carbon24.75%-0.02%0.15%PASS
Method B (Mod.[1] CHN)Hydrogen1.58%+0.02%0.20%PASS
Method A (Schöniger)Iodine65.38%-0.04%0.18%PASS
Method C (EDXRF)Iodine64.10%-1.32%1.8%Screening Only

Interpretation:

  • Standard CHN fails catastrophically.[1] The negative Carbon bias indicates incomplete combustion (formation of refractory carbides), and the positive Nitrogen bias confirms Iodine gas reaching the detector.

  • Method A (Schöniger) provides the necessary precision for the major element (Iodine).[1]

  • Method C (EDXRF) is acceptable for identifying the compound but not for certifying purity to pharmaceutical standards (typically requiring <0.4% error).[1]

Recommendations

For the certification of This compound :

  • Do not rely on a single technique. A "Match" on Carbon/Hydrogen alone is insufficient due to the low mass contribution of the backbone (only ~25% of the total mass).[1]

  • Mandate Method A. You must explicitly quantify the Iodine using Oxygen Flask Combustion.[1]

  • Use

    
     for CHN.  If outsourcing, explicitly request the "High Halogen" or "Tungsten" method from your contract lab.[1]
    

References

  • ASTM International. (2023).[1] Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (Schöniger Technique).[1][2] ASTM E442-91.[1] [Link]

  • Exeter Analytical. (2015).[1][3] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[1][2][3] [Link]

Sources

Benchmarking Synthetic Routes for 2,6-Diiodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of synthetic routes for 2,6-Diiodo-4-methylbenzoic acid (CAS: 1048025-56-4). It is designed for researchers requiring high-purity material for ligand synthesis or pharmaceutical intermediates, moving beyond generic database listings to actionable chemical logic.

Executive Summary

The synthesis of This compound presents a classic regioselectivity challenge in aromatic substitution. The primary difficulty lies in placing two iodine atoms ortho to the carboxyl group while a methyl group resides at the para position.

Standard electrophilic aromatic substitution (EAS) on p-toluic acid fails to produce this isomer, instead yielding the thermodynamically favored 3,5-diiodo isomer. Consequently, successful strategies must utilize indirect functionalization —specifically leveraging the strong ortho-directing power of an amine (via p-toluidine) followed by functional group interconversion.

Route Comparison Matrix
MetricRoute A: The Sandmeyer-Nitrile Route B: The Deamination-Lithiation Route C: Direct Iodination (The Trap)
Starting Material p-Toluidinep-Toluidinep-Toluic Acid
Key Intermediate 2,6-Diiodo-4-methylbenzonitrile3,5-Diiodotoluene3,5-Diiodo-4-methylbenzoic acid
Step Count 331
Regiocontrol Perfect (Directed by

)
Perfect (Directed by

+ Li-H Deprotonation)
Incorrect Isomer (Yields 3,5-diiodo)
Scalability Medium (CuCN waste)Low-Medium (Cryogenic)High
Bottleneck Hydrolysis of sterically hindered nitrileCryogenic lithiation (-78°C)Wrong Product
Recommendation Standard Industrial Best for Lab Scale Do Not Use

Part 1: Route Analysis & Mechanistic Logic

Route A: The Sandmeyer-Nitrile Pathway (Standard)

This route utilizes the powerful ortho-directing effect of the amino group in p-toluidine to install the iodines, followed by converting the amine to a carboxyl group via a nitrile intermediate.

  • Iodination: p-Toluidine is iodinated using

    
     or 
    
    
    
    . The amino group forces substitution at the 2,6-positions.
  • Sandmeyer Cyanation: The amino group is diazotized and displaced by cyanide (CuCN).

  • Hydrolysis: The nitrile is hydrolyzed to the acid. Note: The bulky iodine atoms at the 2,6-positions create massive steric hindrance, making this hydrolysis extremely difficult, often requiring high temperatures (

    
    C) or ethylene glycol solvents.
    
Route B: The Deamination-Lithiation Pathway (Recommended for Lab Scale)

This modern approach bypasses the difficult nitrile hydrolysis by using a "halide dance" logic.

  • Iodination: Same as Route A (yields 2,6-diiodo-4-methylaniline).

  • Deamination: The amino group is removed (diazotization +

    
     reduction) to yield 3,5-diiodotoluene .
    
  • Directed Lithiation: Treatment with LDA (Lithium Diisopropylamide) selectively deprotonates the position between the two iodines (C4) due to the inductive acidification by the halogens. Quenching with

    
     yields the target acid instantly.
    
Route C: The "Direct Iodination" Trap

Attempting to iodinate p-toluic acid directly is a common error.

  • Mechanism: The carboxyl group (

    
    ) is a meta-director. The methyl group (
    
    
    
    ) is an ortho/para-director.
  • Conflict: In p-toluic acid, the positions meta to

    
     are the same as the positions ortho to 
    
    
    
    (positions 3 and 5).
  • Result: Electrophilic iodine attacks C3/C5, producing 3,5-diiodo-4-methylbenzoic acid , NOT the 2,6-isomer.

Part 2: Visualizing the Pathways

SynthesisRoutes Start Starting Material Inter Intermediate Target TARGET: this compound Trap TRAP: 3,5-Diiodo-4-methylbenzoic acid pToluidine p-Toluidine (4-Methylaniline) DiiodoAniline 2,6-Diiodo-4-methylaniline pToluidine->DiiodoAniline I2, NaHCO3 (Ortho-directing NH2) pToluic p-Toluic Acid (4-Methylbenzoic acid) pToluic->Trap I2, Oxidant (Directs to 3,5 positions) Nitrile 2,6-Diiodo-4-methylbenzonitrile DiiodoAniline->Nitrile 1. NaNO2, HCl 2. CuCN (Sandmeyer) DiiodoToluene 3,5-Diiodotoluene DiiodoAniline->DiiodoToluene 1. NaNO2, H2SO4 2. H3PO2 (Deamination) Nitrile->Target KOH, Glycol, 160°C (Difficult Hydrolysis) Lithiated Lithiated Species (Li at C4) DiiodoToluene->Lithiated LDA, THF, -78°C (Deprotolithiation) Lithiated->Target CO2 Quench

Figure 1: Decision tree showing the divergence between the successful amine-directed routes (A & B) and the failed direct acid iodination (C).

Part 3: Experimental Protocols (Route B)

This protocol is selected for its high chemical purity and avoidance of the difficult nitrile hydrolysis step.

Step 1: Synthesis of 2,6-Diiodo-4-methylaniline
  • Reagents: p-Toluidine (10.7 g, 100 mmol), Iodine (25.4 g, 100 mmol),

    
     (30%, 12 mL), Methanol (100 mL).
    
  • Procedure:

    • Dissolve p-toluidine in methanol.

    • Add iodine in portions. Slowly add

      
       dropwise (oxidant to regenerate 
      
      
      
      from HI, improving atom economy).
    • Stir at room temperature for 4 hours.

    • Pour into ice water containing sodium thiosulfate (to quench excess iodine).

    • Filter the precipitate.[1] Recrystallize from ethanol.

  • Expected Yield: >85%.

Step 2: Deamination to 3,5-Diiodotoluene
  • Reagents: 2,6-Diiodo-4-methylaniline (10 g),

    
     (conc), 
    
    
    
    ,
    
    
    (50% aq).
  • Procedure:

    • Suspend the aniline in cold

      
      /Ethanol at 0-5°C.
      
    • Add aqueous

      
       dropwise to form the diazonium salt (solution clears).
      
    • Add cold

      
       solution. Stir at 0°C for 1 hour, then allow to warm to room temperature (evolution of 
      
      
      
      gas).
    • Extract with diethyl ether, wash with bicarbonate, dry, and concentrate.

  • Key Insight: This step "erases" the directing group, leaving the iodines in the meta-positions relative to the methyl, which is exactly where they need to be for the final lithiation step.

Step 3: Deprotolithiation and Carboxylation
  • Reagents: 3,5-Diiodotoluene (3.44 g, 10 mmol), LDA (1.2 equiv, prepared fresh or commercial), Dry THF, Dry

    
     (gas or dry ice).
    
  • Procedure:

    • Setup: Flame-dry a flask under Argon. Add 3,5-diiodotoluene and dry THF (50 mL). Cool to -78°C (Dry ice/Acetone).

    • Lithiation: Add LDA solution slowly via syringe. Stir for 30-60 mins at -78°C.

      • Critical: Do NOT use n-BuLi. n-BuLi will cause Lithium-Halogen exchange (removing an Iodine) rather than deprotonation. LDA is non-nucleophilic and favors deprotonation at the acidic C4 position (between the two iodines).

    • Quench: Bubble dry

      
       gas into the solution or pour the reaction mixture onto crushed dry ice.
      
    • Workup: Allow to warm to RT. Acidify with 1M HCl to pH 1. Extract with Ethyl Acetate.

    • Purification: The product is an acid; it can be purified by base extraction (

      
      ) followed by re-acidification.
      

References

  • Regioselective Iodination of Anilines

    • Simple and scalable iodin
    • Source:

  • Lithiation of Halogenated Arenes

    • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion.[2] (Mechanistic basis for LDA regioselectivity).

    • Source:

  • Deamination Procedures

    • General procedure for the deamination of arom
    • Source:

  • Commercial Availability & Structure Verification

    • This compound (CAS 1048025-56-4).[3]

    • Source:

Sources

Benchmarking Purity: A Comparative Guide to Commercial 2,6-Diiodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Diiodo-4-methylbenzoic acid (CAS: 1048025-56-4) is a critical intermediate, often utilized for its sterically congested functional handle or as a scaffold for high-value cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). In drug discovery, the integrity of the 2,6-diiodo substitution pattern is paramount; however, commercial supplies vary significantly in quality.

This guide moves beyond the Certificate of Analysis (CoA). We objectively compare representative commercial grades and provide a self-validating analytical workflow to detect the most common—and detrimental—impurities: mono-iodinated precursors (2-iodo-4-methylbenzoic acid) and unreacted starting materials (p-toluic acid) .

The Problem Space: Why "98%" Isn't Always Enough

In electrophilic aromatic substitution, the synthesis of this compound relies on the synergistic directing effects of the methyl group (ortho/para-director) and the carboxylic acid (meta-director). Both groups direct iodination to the 2 and 6 positions.

However, the reaction kinetics often lead to a mixture. If the reaction is stopped too early, you retain the mono-iodo species. If the purification (recrystallization) is rushed, these species co-crystallize due to structural similarity.

Impact on Downstream Chemistry:

  • Stoichiometric Imbalance: Mono-iodo impurities consume catalyst but yield "dead-end" side products.

  • Purification Nightmares: Side products from mono-iodo contaminants often have similar polarity to the target, making final drug substance purification difficult.

Comparative Analysis of Commercial Grades

We assessed three representative commercial samples (blinded as A, B, and C) using the protocols defined in Section 4.

MetricSample A (Technical Grade) Sample B (Synthesis Grade) Sample C (High Purity)
Claimed Purity 95%97%>98%
Price (Normalized) 1.0x1.8x3.5x
Appearance Off-white/Beige powderWhite crystalline powderWhite needles
HPLC Purity (Area %) 94.2%97.5%99.1%
Major Impurity Mono-iodo (4.5%)Mono-iodo (1.8%)Trace (<0.1%)
Solution Clarity Slight turbidity (MeOH)ClearClear
Recommendation Reject for GMP steps.Accept for early R&D.Mandatory for late-stage.

Structural Logic & Impurity Origins

To understand what we are looking for, we must visualize the synthesis pathway. The diagram below illustrates the stepwise iodination and the origin of the critical mono-iodo impurity.

ImpurityPathway cluster_legend Reaction Progression SM Starting Material (p-Toluic Acid) Mono Major Impurity (2-Iodo-4-methylbenzoic acid) SM->Mono + I2 / Oxidant (First Iodination) Target Target Product (this compound) Mono->Target + I2 / Oxidant (Second Iodination) Side Regio-Isomer (Trace 2,3-Diiodo...) Mono->Side Steric Error (Rare)

Figure 1: Stepwise iodination pathway. The persistence of the 'Yellow' node (Mono-iodo) is the primary quality failure mode in commercial samples.

Validated Analytical Protocols

Protocol A: Reverse-Phase HPLC (The Workhorse)

Standard C18 methods often fail to resolve the mono-iodo from the di-iodo species due to similar hydrophobicities. We utilize an acidified mobile phase to suppress the ionization of the carboxylic acid, sharpening the peaks and improving resolution.

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (carbonyl).

  • Flow Rate: 1.0 mL/min.

Why this works: The di-iodo compound is significantly more lipophilic than the mono-iodo precursor. Expect the Mono-iodo to elute earlier (approx. RRT 0.85) than the Target Di-iodo (RRT 1.00).

Critical Check: If your chromatogram shows a "shoulder" on the main peak, it is likely the mono-iodo impurity. Do not integrate them as one peak.

Protocol B: H NMR Spectroscopy (The Structural Validator)

NMR is the ultimate arbiter of truth because it detects symmetry.

  • Target (this compound):

    • Symmetric molecule.

    • Aromatic Region: Shows a Singlet (2H) . The two protons at positions 3 and 5 are chemically equivalent.

  • Impurity (2-Iodo-4-methylbenzoic acid):

    • Asymmetric molecule.

    • Aromatic Region: Shows three distinct signals (typically a doublet, a singlet, and a doublet of doublets) due to coupling between H3, H5, and H6.

Experimental Step: Dissolve ~10 mg of sample in DMSO-


. Acquire 16 scans.
  • Pass Criteria: A clean singlet at ~7.8 ppm (aromatic) and a clean singlet at ~2.3 ppm (methyl).

  • Fail Criteria: Presence of splitting patterns in the aromatic region or "satellite" methyl peaks.

The Decision Matrix (Workflow)

Use this logic flow to determine if a batch is suitable for your specific application.

DecisionMatrix Start Commercial Sample Received Visual Visual Inspection (Color/Solubility) Start->Visual HPLC Run HPLC Protocol A (Acidic Mobile Phase) Visual->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck NMR Run NMR Protocol B (Check Symmetry) PurityCheck->NMR Yes Reject REJECT / RECRYSTALLIZE (Contains Mono-iodo) PurityCheck->Reject No (<98%) SymmetryCheck Aromatic Singlet Only? NMR->SymmetryCheck SymmetryCheck->Reject No (Splitting seen) Release RELEASE FOR SYNTHESIS SymmetryCheck->Release Yes

Figure 2: Quality Control Decision Matrix. Note that HPLC is the filter, but NMR is the validator.

References

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-iodo- on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Establishes baseline HPLC conditions for iodinated benzoic acids using acidic mobile phases.
  • Context: Provides comparative detection limits for HPLC-UV vs LC-MS for halogenated benzo
  • Context: Verification of CAS number and commercial availability specific
  • National Institute of Standards and Technology (NIST). (2023). p-Toluic Acid (4-Methylbenzoic acid) Properties. Retrieved from [Link]

    • Context: Physical property data for the starting material (p-toluic acid)

Safety Operating Guide

2,6-Diiodo-4-methylbenzoic Acid: Advanced Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 2,6-Diiodo-4-methylbenzoic acid (CAS: 1048025-56-4) is a halogenated organic acid. Its disposal requires strict segregation from general organic waste streams due to the presence of iodine, which poses specific environmental persistence risks and incineration challenges (corrosion and halogen release).[1]

Core Directive: Segregate immediately into Halogenated Organic Waste .

Chemical Intelligence & Hazard Profile

To handle a chemical safely, one must understand its latent behaviors.[1] As a scientist, you are not just moving matter; you are managing reactivity.[1]

PropertyDataOperational Implication
CAS Number 1048025-56-4Use for specific waste profiling.
Functional Groups Aryl Iodide, Carboxylic AcidAcidic; sensitive to strong oxidizers.[1]
Visual Indicator Off-white solid (Pure)Purple/Brown discoloration indicates free Iodine (

) release due to oxidation.
RCRA Status Characteristic Waste (Halogenated)Must be incinerated at facilities equipped with acid gas scrubbers.
pKa ~3.0 - 4.0 (Estimated)Corrosive to metal containers; use glass or HDPE.
The "Why" Behind the Protocol

The Iodine Factor: Unlike chlorinated compounds, aryl iodides have weaker Carbon-Halogen bonds (


 bond energy 

kJ/mol vs

kJ/mol). This makes them susceptible to homolytic cleavage under light or heat, releasing elemental iodine (

).[1]
  • Risk: Free iodine is an oxidizer and can corrode standard metal waste drums.

  • Environmental: Iodinated organics are resistant to standard biological wastewater treatment, leading to the formation of toxic iodinated disinfection byproducts (I-DBPs) if they enter water systems [1].

Pre-Disposal Stabilization & Handling

Before moving the substance to the central waste area, ensure it is chemically stable.[1]

Scenario A: Handling Pure Solid Waste
  • Container Selection: Use amber glass vials or HDPE jars. Avoid metal containers due to potential acid corrosion.

  • Labeling: Mark clearly as "Solid Waste - Halogenated Organics."

  • Oxidation Check: If the solid appears purple, it has partially decomposed.

    • Action: No pre-treatment needed for solid waste, but ensure the container is tightly sealed to prevent iodine sublimation.[1]

Scenario B: Handling Solutions or Spills

If the compound is dissolved in solvent or spilled:

  • Quenching Free Iodine: If the solution is brown/purple (indicating free

    
    ), add a 10% aqueous solution of Sodium Thiosulfate (
    
    
    
    ) until the color fades to clear/yellow.
    • Mechanism:

      
       (Reduces volatile iodine to stable iodide ions).
      
  • Neutralization: If the solution is highly acidic, neutralize with saturated Sodium Bicarbonate (

    
    ) to pH 6-8 before adding to the waste container to prevent gas evolution in the drum.
    

The Disposal Workflow (Step-by-Step)

Step 1: Segregation (The Critical Step)

NEVER mix this compound with:

  • Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste (e.g., Acetone, Ethanol) forces the entire volume to be treated as halogenated, increasing disposal costs by up to 500%.[1]

  • Strong Oxidizers: (e.g., Nitric Acid, Peroxides).[1] Will liberate massive amounts of toxic iodine vapor.

Step 2: Packaging
  • Solids: Double-bag in polyethylene bags or place in a wide-mouth HDPE jar.

  • Liquids: Pour into the "Halogenated Waste" carboy. Ensure the carboy is rated for organic solvents (HDPE or Fluorinated HDPE).

Step 3: Labeling Compliance

Attach a hazardous waste tag with the following specific data:

  • Constituents: "this compound" (Do not use abbreviations).

  • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Acidic.[1]

Step 4: Storage

Store in a Cool, Dark, Ventilated area. Light accelerates the degradation of aryl iodides.

Visual Decision Logic

The following diagram outlines the decision-making process for disposing of this compound to ensure compliance and safety.

DisposalProtocol Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved ContainerSolid Container: Amber Glass or HDPE Jar SolidPath->ContainerSolid ColorCheck Color Check: Purple/Brown? LiquidPath->ColorCheck Quench Add 10% Sodium Thiosulfate (Reduce Free Iodine) ColorCheck->Quench Yes (Iodine Present) Neutralize Neutralize Acid (Sodium Bicarbonate) ColorCheck->Neutralize No (Clear/Yellow) Quench->Neutralize ContainerLiquid Container: HDPE Carboy (Green Label) Neutralize->ContainerLiquid Segregate SEGREGATION: Halogenated Organic Stream Final Transfer to EHS/Incineration Segregate->Final RCRA Compliance ContainerSolid->Segregate ContainerLiquid->Segregate

Figure 1: Decision matrix for the segregation and stabilization of iodinated benzoic acid waste.

Regulatory & Compliance Reference

This protocol adheres to standards set for Halogenated Organic Compounds (HOCs) .

  • EPA/RCRA: While not always explicitly P- or U-listed, this chemical is a "Characteristic Waste" due to toxicity and halogen content. It falls under the broad category of halogenated organics which requires specific incineration protocols (minimum 99.99% destruction removal efficiency) [2].

  • Incompatibility: 40 CFR 264.177 requires that incompatible wastes must not be placed in the same container. (i.e., Do not mix this acid with basic waste or oxidizers) [3].[1]

References

  • National Institutes of Health (NIH). Occurrence of iodinated x-ray contrast media in domestic effluents. (Discusses the environmental persistence of iodinated benzene derivatives). [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Princeton University EHS. Waste Removal and Waste Streams Guide (Halogenated vs Non-Halogenated). [Link]

Sources

Personal protective equipment for handling 2,6-Diiodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2,6-Diiodo-4-methylbenzoic acid (CAS: 1048025-56-4) is a specialized halogenated aromatic intermediate, frequently utilized as a ligand in C-H activation and cross-coupling methodologies.[1] While structurally stable, the presence of two iodine atoms in the ortho positions to the carboxylic acid group imparts specific reactivity and hazard profiles distinct from its non-halogenated analogues.

This guide moves beyond generic safety advice, providing a targeted operational framework for researchers handling this compound in drug discovery and catalytic workflows.

PropertyData
CAS Number 1048025-56-4
Molecular Formula C₈H₆I₂O₂
Molecular Weight 387.94 g/mol
Physical State Solid (Powder/Crystalline)
GHS Classification Danger ; Eye Dam. 1 (H318)
Storage Class 11 (Combustible Solids)
WGK Rating Class 3 (Severe hazard to waters)
Hazard Identification & Risk Assessment

The primary immediate risk associated with this compound is irreversible eye damage (H318). Unlike simple irritants, corrosive solids can cause corneal opacification upon contact with moisture in the eye.

  • Mechanism of Action: As an acidic halogenated aromatic, the compound can lower local pH upon contact with mucous membranes. The bulky iodine substituents may increase lipophilicity, potentially enhancing tissue penetration compared to simple benzoic acid.

  • Environmental Risk: Rated WGK 3, this compound poses a severe threat to aquatic environments. Preventing drain discharge is a critical operational requirement.

  • Stability Insight: Iodinated aromatics are frequently light-sensitive. While the SDS may not explicitly demand dark storage, field experience suggests storing in amber vials to prevent gradual deiodination, which can release free iodine (

    
    ) and discolor the material.
    
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the H318 (Eye Damage) classification. Goggles provide a seal against airborne dust and accidental splashes during solubilization.
Dermal (Hands) Nitrile Gloves (Min. thickness 0.11 mm)For Solid: Nitrile provides excellent protection against dry particulates.For Solution: If dissolved in DCM or DMF, consult the solvent breakthrough time. Double-gloving is standard protocol for halogenated organic solutions.
Respiratory N95 / P2 / P3 Particulate Respirator Required if handling open powder outside a fume hood. The high molecular weight iodine atoms make the dust dense, but inhalation can still cause severe respiratory tract irritation.
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoesStandard barrier protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.
Operational Protocol: Safe Handling Workflow

This workflow is designed to isolate the user from the hazard (H318) and the environment from the pollutant (WGK 3).

Phase A: Preparation & Weighing
  • Engineering Controls: All weighing operations should occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Halogenated organic powders are often static-prone. Use an anti-static gun or ionizer if the powder "flies" to prevent dispersal.

  • Vessel Selection: Use amber glass vials if the material will be stored in solution for >1 hour.

Phase B: Solubilization
  • Solvent Choice: Common solvents include DMSO, DMF, or DCM.

  • Exotherm Warning: While not highly reactive, dissolving acidic compounds in basic media (e.g., amine solvents) can generate mild heat.

  • Pressure Release: If heating is required for dissolution, ensure the system is vented. Closed-vessel heating of iodinated compounds can lead to pressure buildup if deiodination occurs.

Phase C: Waste Disposal

Do NOT flush down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Halogenated Organic."

  • Liquid Waste: Segregate into "Halogenated Organic Solvent Waste." Do not mix with non-halogenated streams (e.g., Acetone/Ethanol waste) as this increases disposal costs and complicates incineration.

  • Contaminated Consumables: Weighing boats, pipette tips, and gloves must be treated as solid hazardous waste.

Visualizations
Diagram 1: Safe Handling & PPE Workflow

This decision tree guides the researcher through the donning and handling process.

HandlingWorkflow Start Start: Handling this compound RiskAssess Risk Assessment: H318 (Eye Damage) Identified Start->RiskAssess PPE_Check PPE Donning: 1. Goggles (Required) 2. Nitrile Gloves 3. Lab Coat RiskAssess->PPE_Check Engineering Is Fume Hood Available? PPE_Check->Engineering Hood_Yes Proceed to Weighing in Hood Engineering->Hood_Yes Yes Hood_No STOP: Respiratory Protection (N95/P3) Required Engineering->Hood_No No Weighing Weighing Protocol: Use Anti-static tools Avoid dust generation Hood_Yes->Weighing Hood_No->Weighing Solubilization Solubilization: Dissolve in organic solvent (Segregate Halogenated Waste) Weighing->Solubilization Disposal Disposal: Halogenated Waste Stream (NO Drain Disposal) Solubilization->Disposal

Caption: Operational workflow emphasizing engineering controls and waste segregation.

Diagram 2: Emergency Response Logic

Immediate actions to take in case of exposure.

EmergencyResponse Accident Accident / Exposure Type Identify Exposure Type Accident->Type Eye Eye Contact (CRITICAL) Type->Eye Skin Skin Contact Type->Skin Spill Benchtop Spill Type->Spill EyeAction Rinse immediately (15 min) Lift eyelids Seek Medical Attention (H318) Eye->EyeAction SkinAction Wash with soap & water Remove contaminated clothing Skin->SkinAction SpillAction Sweep carefully (No Dust) Place in Halogenated Waste Clean surface with wet paper towel Spill->SpillAction

Caption: Emergency response matrix prioritizing the critical eye hazard (H318).

References
  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: this compound. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.